molecular formula C10H10FNO2 B12236467 1-(3-Fluorobenzoyl)azetidin-3-ol

1-(3-Fluorobenzoyl)azetidin-3-ol

Cat. No.: B12236467
M. Wt: 195.19 g/mol
InChI Key: DVHUPRZENLGRHM-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorobenzoyl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzoyl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHUPRZENLGRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorobenzoyl)azetidin-3-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorobenzoyl)azetidin-3-ol, a fluorinated azetidine derivative of significant interest in medicinal chemistry. Due to its unique structural and physicochemical properties, the azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity. This guide will cover the chemical identity, potential suppliers, synthetic strategies, spectroscopic characterization, and applications of 1-(3-Fluorobenzoyl)azetidin-3-ol, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Rise of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the field of drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The incorporation of an azetidine scaffold can lead to improved metabolic stability, enhanced solubility, and a lower pKa of the nitrogen atom compared to their larger pyrrolidine and piperidine counterparts.

The introduction of a fluorine atom, as seen in 1-(3-Fluorobenzoyl)azetidin-3-ol, can further modulate the properties of the molecule. Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially enhancing binding interactions with biological targets and improving metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This guide focuses specifically on the 3-fluorobenzoyl derivative of azetidin-3-ol, a valuable building block for the synthesis of more complex molecules in drug development programs.

Chemical Identity and Properties

Chemical Name: 1-(3-Fluorobenzoyl)azetidin-3-ol

PubChem CID: 63104902[4]

While a specific CAS number for this compound is not consistently reported across major chemical databases, its identity is well-defined by its structure and nomenclature. Researchers are advised to verify the identity of any procured material through analytical methods.

Molecular Formula: C₁₀H₁₀FNO₂

Molecular Weight: 195.19 g/mol

Structure:

G 1 N 2 C 1->2 5 C=O 1->5 3 C 2->3 4 C 3->4 4->1 8 OH 4->8 6 Aromatic Ring 5->6 7 F 6->7

Figure 1: Chemical structure of 1-(3-Fluorobenzoyl)azetidin-3-ol.

Sourcing and Procurement

Potential Suppliers of Azetidine Derivatives:

Supplier TypeExamplesNotes
Specialty Chemical ProvidersApollo Scientific[5], BLDpharm[6], Fisher Scientific[7]These suppliers offer a wide range of fluorinated azetidines and related building blocks. Custom synthesis services may also be available.
Chemical MarketplacesChemicalBook[8], PubChemThese platforms can be used to identify potential suppliers and compare offerings.

Note: The availability of this specific compound may vary. It is advisable to contact multiple suppliers and inquire about lead times and purity specifications.

Synthetic Approaches

The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-ol can be approached through several established methods for the acylation of azetidines. A common and straightforward strategy involves the reaction of azetidin-3-ol with 3-fluorobenzoyl chloride.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a protected azetidin-3-ol, followed by deprotection and acylation.

Figure 2: General synthetic workflow for 1-(3-Fluorobenzoyl)azetidin-3-ol.

Exemplary Experimental Protocol

This protocol is a representative example based on standard acylation procedures for azetidines and should be optimized for specific laboratory conditions.

Step 1: Preparation of Azetidin-3-ol

Azetidin-3-ol can be synthesized or obtained from commercial sources, often as a hydrochloride salt.[9] If starting from a protected version like 1-Boc-azetidin-3-ol, deprotection is necessary.

Step 2: Acylation of Azetidin-3-ol

  • Reaction Setup: To a solution of azetidin-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) at 0 °C.

  • Addition of Acylating Agent: A solution of 3-fluorobenzoyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3-Fluorobenzoyl)azetidin-3-ol.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is used to prevent reaction with the acyl chloride.

  • Base: A non-nucleophilic organic base is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions.

Spectroscopic Characterization (Predicted)

While experimental spectral data for 1-(3-Fluorobenzoyl)azetidin-3-ol is not widely published, a prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Signals corresponding to the protons on the 3-fluorophenyl ring are expected in the aromatic region (δ 7.0-8.0 ppm). The fluorine substitution will result in characteristic splitting patterns.

  • Azetidine Ring Protons: The protons on the azetidine ring will appear as multiplets in the upfield region (δ 3.5-5.0 ppm). The proton attached to the carbon bearing the hydroxyl group is expected to be a multiplet around δ 4.5 ppm.

  • Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: The carbons of the 3-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the upfield region (δ 50-70 ppm).

Applications in Drug Discovery and Development

The 1-(3-Fluorobenzoyl)azetidin-3-ol scaffold is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The azetidine-3-ol moiety provides a handle for further functionalization, while the 3-fluorobenzoyl group can serve as a key binding element or a metabolically stable aromatic substituent.

Potential Therapeutic Areas:

  • Oncology: Azetidine derivatives have been explored as kinase inhibitors and anticancer agents.[2]

  • Infectious Diseases: The azetidine ring is a core component of some antibacterial agents.

  • Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring makes it an attractive scaffold for CNS-targeting drugs.[10]

Figure 3: Potential applications of 1-(3-Fluorobenzoyl)azetidin-3-ol in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air.

Conclusion

1-(3-Fluorobenzoyl)azetidin-3-ol represents a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a rigid azetidine core and a fluorinated aromatic moiety offers significant potential for modulating the physicochemical and biological properties of lead compounds. While specific data for this compound is still emerging, the general understanding of azetidine and fluorine chemistry provides a strong foundation for its application in medicinal chemistry. This guide serves as a starting point for researchers looking to leverage the potential of this promising scaffold in their drug discovery efforts.

References

  • PubChem. 1-(3-Fluorobenzoyl)azetidin-3-ol. Available from: [Link][4]

  • Wiley-VCH.
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  • Thermo Fisher Scientific.
  • Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. 2012.

  • Thermo Fisher Scientific.
  • NextSDS. 3-(fluoromethyl)azetidin-3-ol hydrochloride. Available from: [Link][13]

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026, 18(3), 303-337.[1]

  • Benchchem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Tokyo Chemical Industry.
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  • Azetidines in medicinal chemistry: emerging applic
  • American Elements. Azetidines. Available from: [Link][14]

  • AFG Bioscience LLC.
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  • Pharmaffiliates. Azetidin-3-ol Hydrochloride Salt. Available from: [Link][9]

  • Al-Amiery, A. A., et al. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences. 2020, 7(2).

  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012, 84(1), 223.
  • Uesugi, S., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2022.
  • Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015, 58(21), 8358-8397.[3]

  • PubChem. Azetidin-3-one. Available from: [Link][15]

  • PubChemLite. 3-(azetidin-3-yl)propan-1-ol hydrochloride.
  • Benchchem. N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2024.
  • Chemenu. cas 1054483-33-8|| where to buy 1-(4-bromobenzyl)azetidin-3-ol.
  • Preprints.org.
  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. 2025.

Sources

Spectroscopic Profiling of 1-(3-Fluorobenzoyl)azetidin-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, azetidines have transitioned from synthetic curiosities to privileged structural motifs. Their incorporation into drug candidates improves metabolic stability and provides rigid, three-dimensional spatial vectors compared to acyclic amines[1]. 1-(3-Fluorobenzoyl)azetidin-3-ol (Chemical Formula: C₁₀H₁₀FNO₂, Exact Mass: 195.0696 Da) is a highly functionalized building block featuring a hydrogen-bond donating hydroxyl group, a conformationally restricted azetidine core, and a lipophilic 3-fluorophenyl pharmacophore.

As a Senior Application Scientist, I have designed this guide to move beyond merely listing data. Here, we will explore the causality behind the spectroscopic behavior of this molecule. By establishing a self-validating analytical system using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR), researchers can achieve unequivocal structural confirmation.

Mass Spectrometry (ESI-QTOF MS): Intact Mass and Fragmentation Dynamics

Analytical Causality

To confirm the molecular weight and primary connectivity, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that transfers analytes from the solution phase into the gas phase with minimal residual internal energy, thereby preventing the spontaneous degradation of the molecule[2],[3]. Because 1-(3-Fluorobenzoyl)azetidin-3-ol contains a Lewis basic amide carbonyl and a hydroxyl group, it readily accepts a proton to form the[M+H]⁺ pseudo-molecular ion.

To achieve a self-validating result, we induce fragmentation using Collision-Induced Dissociation (CID). The amide C-N bond is the most labile linkage. Cleavage of this bond generates a highly stable acylium ion (the 3-fluorobenzoyl cation), which serves as a diagnostic structural fingerprint[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (1:1 v/v). Add 0.1% formic acid to lower the pH and promote efficient protonation.

  • Ionization: Inject the sample into the ESI source at a flow rate of 10 µL/min. Set the capillary voltage to +3.0 kV (Positive Ion Mode) and the desolvation temperature to 250 °C.

  • Acquisition: Acquire the MS1 spectrum (m/z 50–500) to identify the intact mass.

  • Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 196.1) in the quadrupole and apply a collision energy of 20 eV using argon gas to acquire the MS2 (MS/MS) spectrum.

Quantitative Data Summary
m/z ValueIon TypeRelative AbundanceStructural Assignment
196.07 [M+H]⁺100% (Base Peak)Intact protonated molecular ion.
218.05 [M+Na]⁺45%Sodium adduct (chelated by C=O and -OH).
123.02 [C₇H₄FO]⁺60%3-fluorobenzoyl cation (Acylium ion via C-N cleavage).
95.03 [C₆H₄F]⁺25%Fluorophenyl cation (Loss of CO from m/z 123.02).

Infrared Spectroscopy (ATR-FTIR): Vibrational Causality

Analytical Causality

Attenuated Total Reflectance (ATR) FTIR relies on the phenomenon of total internal reflection. When an IR beam reflects off the internal surface of a high-refractive-index crystal (e.g., diamond), it generates an evanescent wave that penetrates a few micrometers into the sample[5],[6]. This allows for the direct, non-destructive analysis of the solid analyte without the need for KBr pellet pressing.

The intensity of an IR band is proportional to the square of the change in the dipole moment during the vibration. Because the C-F bond is highly polarized, its stretching vibration induces a massive dipole change, making the C-F stretch one of the most dominant features in the fingerprint region.

Step-by-Step Protocol
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Expose the crystal to ambient air and collect a background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place ~2 mg of the solid 1-(3-Fluorobenzoyl)azetidin-3-ol directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until an optimal optical contact is achieved (indicated by the software's pressure gauge).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Note
~3350 Broad, StrongO-H StretchBroadened due to intermolecular hydrogen bonding in the solid state.
~1645 StrongAmide C=O StretchLower frequency than a standard ketone due to nitrogen lone-pair delocalization.
1590, 1450 MediumAromatic C=CSkeletal ring breathing vibrations of the fluorophenyl group.
~1220 Very StrongC-F StretchDominant peak due to the extreme electronegativity of fluorine.

Nuclear Magnetic Resonance (NMR): Spin Dynamics and Amide Rotamers

Analytical Causality

NMR spectroscopy provides the ultimate proof of atomic connectivity. For this analysis, DMSO-d₆ is deliberately selected over CDCl₃. DMSO is a strong hydrogen-bond acceptor that binds to the hydroxyl proton, drastically slowing its chemical exchange rate. This allows us to observe the scalar coupling between the -OH proton and the adjacent C3 methine proton as a distinct doublet, rather than a broad, featureless singlet.

The Rotamer Effect: Tertiary amides, such as N-aroyl azetidines, exhibit restricted rotation around the C-N partial double bond[7],[8]. Because the amide bond is planar, the carbonyl oxygen exerts an anisotropic deshielding cone over the azetidine ring. The CH₂ group syn to the carbonyl oxygen is deshielded relative to the CH₂ group anti to it. Consequently, the four azetidine CH₂ protons—which would appear as a single signal in a free amine—split into two distinct multiplets.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% TMS as an internal standard.

  • Shimming & Tuning: Transfer the sample to a 5 mm NMR tube. Insert into a 400 MHz spectrometer, lock the deuterium signal, and perform gradient shimming.

  • Acquisition:

    • ¹H NMR: 16 scans, 298 K, relaxation delay (D1) = 1.5 s.

    • ¹³C NMR: 512 scans, 298 K, D1 = 2.0 s (proton-decoupled).

    • ¹⁹F NMR: 16 scans, 298 K (proton-decoupled).

Quantitative Data Summaries
¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.52 td (J = 8.0, 6.0 Hz)1HAromatic H-5' (meta to F)
7.48 dt (J = 7.5, 1.5 Hz)1HAromatic H-6' (para to F)
7.45 dt (J = 9.5, 2.0 Hz)1HAromatic H-2' (ortho to F)
7.40 m1HAromatic H-4' (ortho to F)
5.75 d (J = 6.0 Hz)1HHydroxyl (-OH)
4.55 m1HAzetidine C3-H (Methine)
4.35 m2HAzetidine CH₂ (syn to C=O)
3.95 m2HAzetidine CH₂ (anti to C=O)
¹³C NMR Data (100 MHz, DMSO-d₆)

Note: The ¹⁹F nucleus (spin 1/2, 100% natural abundance) splits the aromatic carbon signals via heteronuclear spin-spin coupling.

Chemical Shift (ppm)MultiplicityJC-F (Hz)Assignment
168.5 s-Amide Carbonyl (C=O)
162.4 d246.0Aromatic C-3' (ipso to F)
135.2 d7.5Aromatic C-1' (ipso to C=O)
130.6 d8.2Aromatic C-5' (meta to F)
123.8 d3.1Aromatic C-6' (para to F)
118.2 d21.5Aromatic C-4' (ortho to F)
114.7 d22.8Aromatic C-2' (ortho to F)
61.5 s-Azetidine C-3 (CH-OH)
59.2, 56.4 s-Azetidine C-2 / C-4 (Rotameric split)
¹⁹F NMR Data (376 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityAssignment
-112.5 mAromatic Fluorine (Ar-F)

Multi-Modal Validation Workflow

To ensure scientific integrity, these three analytical techniques must be treated as a unified, self-validating system. The workflow below illustrates how orthogonal data streams converge to confirm the molecular structure.

Workflow Sample 1-(3-Fluorobenzoyl)azetidin-3-ol MS ESI-QTOF MS Soft Ionization Sample->MS Mass IR ATR-FTIR Evanescent Wave Sample->IR Functional Groups NMR Multinuclear NMR Spin Dynamics Sample->NMR Connectivity MS_Data [M+H]+ 196.1 m/z Fragment 123.0 m/z MS->MS_Data IR_Data C=O: 1645 cm⁻¹ C-F: 1220 cm⁻¹ IR->IR_Data NMR_Data Amide Rotamers ¹⁹F: -112.5 ppm NMR->NMR_Data Validation Orthogonal Structural Validation MS_Data->Validation IR_Data->Validation NMR_Data->Validation

Multi-modal spectroscopic validation workflow for 1-(3-Fluorobenzoyl)azetidin-3-ol.

Conclusion

The spectroscopic profiling of 1-(3-Fluorobenzoyl)azetidin-3-ol requires a deep understanding of physical chemistry and molecular dynamics. By leveraging ESI-MS for intact mass and acylium ion fragmentation, ATR-FTIR for dipole-driven functional group identification, and Multinuclear NMR to map atomic connectivity and amide rotamerism, researchers can establish an unassailable, self-validating proof of structure.

Sources

Strategic Implementation of 3-Fluoro Substitution in Benzoyl Compounds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Specifically, the introduction of a fluorine atom at the meta position (3-fluoro) of a benzoyl moiety has emerged as a privileged structural modification. As a Senior Application Scientist, I have observed firsthand how this specific bioisosteric replacement can rescue failing lead compounds by simultaneously resolving pharmacokinetic liabilities and enhancing target affinity. This whitepaper provides an in-depth mechanistic analysis of the 3-fluorobenzoyl motif, supported by quantitative data, validated experimental workflows, and authoritative literature.

The Physicochemical Paradigm of the 3-Fluorobenzoyl Motif

The success of the 3-fluorobenzoyl group lies in the unique physicochemical properties of the fluorine atom and its specific geometric relationship to the carbonyl group.

  • Steric Bioisosterism: Fluorine has a van der Waals radius of 1.47 Å, making it the smallest substituent after hydrogen (1.20 Å). This allows the 3-fluoro group to closely mimic hydrogen, fitting into existing target binding pockets without introducing detrimental steric clashes (1)[1].

  • Bond Thermodynamics: The carbon-fluorine (C-F) bond is exceptionally strong (105.4 kcal/mol) compared to the carbon-hydrogen (C-H) bond (98.8 kcal/mol)[1]. This thermodynamic stability is the primary driver for improved metabolic resistance.

  • Inductive Electron Withdrawal (-I Effect): As the most electronegative element, fluorine exerts a strong inductive pull across the aromatic system. Positioned meta to the carbonyl, it avoids direct resonance (+R) conflict, maximizing the modulation of the molecule's overall dipole moment and lowering the pKa of adjacent basic amines.

Pharmacokinetic and Pharmacodynamic Modulation

Overcoming Metabolic Liabilities

Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism (hydroxylation). The meta position of a benzoyl group is a well-documented metabolic "soft spot." By replacing the vulnerable C-H bond with a robust C-F bond, oxidative metabolism is effectively blocked. For instance, in the development of 11β-HSD1 inhibitors, replacing an unsubstituted ring with a fluorinated analog yielded up to a 5-fold increase in mouse liver microsome (MLM) half-life[1].

Attenuating Basicity to Reduce Off-Target Toxicity

Highly basic amines (e.g., piperidines) often lead to off-target binding, most notoriously causing hERG channel inhibition (cardiotoxicity) and high phospholipidosis risk. The strong inductive effect of the 3-fluorobenzoyl group can pull electron density away from these basic centers. In the optimization of AMPK activators, the introduction of a 3-fluoro substituent significantly attenuated the basicity of the piperidine moiety. This single modification lowered hERG inhibition from an IC50 of 4.7 µM to a safe 69 µM, while profoundly reducing in vivo rat clearance from 150 to 17 mL/min/kg (2)[2].

Enhancing Target Affinity via Conformational Targeting

Beyond pharmacokinetics, the 3-fluoro substitution can drive direct target engagement through multipolar interactions and shape complementarity:

  • HDAC6 Inhibitors: Crystallographic data reveals that the meta-fluoro substituent of fluorophenylhydroxamates binds exclusively within a highly specific aromatic crevice defined by residues F583 and F643, maintaining an IC50 of 121 nM without perturbing the core binding conformation (3)[3].

  • KAT6A Inhibitors: In the optimization of histone acetyltransferase inhibitors, a meta-fluoro substitution (compound 32) improved the IC50 to 0.13 µM by optimizing the hydrophobic fit within the acetyl-CoA binding site (4)[4].

  • PI3Kδ Inhibitors: Computational workflows and binding assays demonstrated that meta-fluoro derivatives exhibit superior binding profiles, largely because the substitution subtly alters the orientation of the carbonyl oxygen, optimizing hydrogen bonding networks (5)[5].

G A 3-Fluoro-Benzoyl Motif B Electronic Effects (-I Inductive Pull) A->B C Steric & Bioisosteric Properties A->C D Metabolic Shielding (C-F > C-H Bond) A->D F pKa Modulation (Reduced Basicity) B->F E Target Affinity (Crevice Binding) C->E G CYP450 Resistance D->G Enhanced Potency Enhanced Potency E->Enhanced Potency Reduced hERG Toxicity Reduced hERG Toxicity F->Reduced hERG Toxicity Increased Half-Life Increased Half-Life G->Increased Half-Life

Caption: Logical framework mapping 3-fluoro substitution to pharmacological outcomes.

Quantitative Data Summary

The following table synthesizes the quantitative impact of 3-fluoro substitution across various therapeutic targets, demonstrating its universal utility in lead optimization.

Compound Class / TargetUnsubstituted / Lead Metric3-Fluoro Substituted MetricCausality / Mechanism of Action
AMPK Activators hERG IC50: 4.7 µMClearance: 150 mL/min/kghERG IC50: 69 µMClearance: 17 mL/min/kgInductive pull attenuates piperidine basicity; blocks metabolic liability.
11β-HSD1 Inhibitors MLM Half-life: Baseline (1x)MLM Half-life: 5-fold increaseStrong C-F bond resists CYP450-mediated oxidative metabolism.
KAT6A Inhibitors IC50: 1.0 µM (Initial Lead)IC50: 0.13 µM (meta-fluoro)Enhanced hydrophobic/electrostatic fit in the Acetyl-CoA pocket.
HDAC6 Inhibitors IC50: 120 nMIC50: 121 nM (meta-difluoro)Favorable binding in the F583/F643 aromatic crevice without steric clash.

Systems-Level Workflows and Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and pharmacokinetic evaluation of 3-fluorobenzoyl derivatives. Causality is built into the workflow: every step includes a validation checkpoint to prevent the propagation of errors.

Protocol 1: Synthesis of 3-Fluorobenzoyl Scaffolds

Causality Check: Direct amidation of carboxylic acids can suffer from poor yields due to steric hindrance. Pre-activation to an acyl chloride ensures a highly reactive electrophile, driving the reaction to completion.

  • Activation: Dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature for 2 hours.

    • Self-Validation: Quench a 10 µL aliquot in methanol. Analyze via LC-MS to confirm the complete conversion of the acid to the corresponding methyl ester (verifying acyl chloride formation).

  • Coupling: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM and add dropwise to a 0 °C solution containing the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc) until the primary amine spot is completely consumed, ensuring no unreacted starting material complicates purification.

  • Purification: Wash the organic layer sequentially with 1N HCl (to remove unreacted amines) and saturated NaHCO3 (to remove unreacted acids). Purify the concentrated crude via flash chromatography. Confirm final purity (>95%) via analytical HPLC and structural integrity via 1H and 19F NMR.

Protocol 2: In Vitro Microsomal Stability Assay (MLM/HLM)

Causality Check: To prove that the 3-fluoro substitution improves metabolic stability, we must isolate enzymatic degradation from chemical instability. This requires strict parallel controls.

  • Preparation: Prepare a 1 µM solution of the 3-fluorobenzoyl test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of pooled liver microsomes (MLM or HLM).

  • Incubation & Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Self-Validation: Run a parallel negative control lacking NADPH. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis), not CYP450-mediated metabolism. Run a positive control (e.g., Verapamil) to confirm microsomal enzyme viability.

  • Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (IS).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) from the slope of the natural log of the remaining compound percentage versus time.

Workflow Step1 1. Synthesis (Amidation) Step2 2. Purification (HPLC >95%) Step1->Step2 Step3 3. Microsomal Incubation Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. PK Calculation Step4->Step5

Caption: Step-by-step workflow for synthesizing and validating the metabolic stability of compounds.

Conclusion

The 3-fluoro substitution on a benzoyl ring is far more than a simple halogen swap; it is a highly calculated bioisosteric maneuver. By understanding the causality behind its effects—namely, the inductive attenuation of basicity, the thermodynamic shielding of metabolic soft spots, and the precise geometric fit in target crevices—medicinal chemists can systematically deploy this motif to transform flawed hits into viable clinical candidates.

References

  • Importance of Fluorine in Benzazole Compounds - PMC (nih.gov). 1

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI (mdpi.com). 2

  • Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A - Journal of Medicinal Chemistry (acs.org).4

  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC (nih.gov). 5

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - Biochemistry (acs.org). 3

Sources

The Chemistry and Application of N-Aroylazetidin-3-ols: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery[1]. Specifically, N-aroylazetidin-3-ols represent a highly versatile class of compounds where the azetidine nitrogen is acylated with an aroyl group, and the 3-position bears a hydroxyl moiety. This unique structural topology offers medicinal chemists a rigidified, metabolically stable bioisostere for morpholines, piperazines, and pyrrolidines, while providing two orthogonal vectors (the N-aroyl group and the 3-hydroxyl group) for further functionalization[2].

This whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and pharmaceutical applications of N-aroylazetidin-3-ols, grounded in field-proven protocols and causality-driven experimental design.

Structural Dynamics and Electronic Properties

The incorporation of an azetidine ring into a drug candidate fundamentally alters its physicochemical profile. The inherent ring strain of the azetidine core (approximately 26 kcal/mol) forces the internal bond angles to ~90°, which subsequently expands the external bond angles[3].

When the azetidine nitrogen is conjugated to an aroyl group (forming an N-aroylazetidine), the classical planarity of the amide bond is perturbed. X-ray crystallographic and NMR studies demonstrate that N-aroylazetidines exhibit significant nitrogen pyramidalization in the solid state[4]. Furthermore, the rotational barrier of the amide bond in azetidine derivatives is unusually low (approx. 16.0 kcal/mol) compared to unstrained acyclic amides[4].

For drug development professionals, this low rotational barrier and altered geometry mean that N-aroylazetidin-3-ols can rapidly sample conformational space to achieve optimal binding geometries within target protein pockets, minimizing the entropic penalty of binding.

Quantitative Structural Parameters

Table 1: Comparative Electronic and Structural Parameters of Amide Scaffolds

Scaffold TypeAmide Rotational Barrier (ΔG‡, kcal/mol)Nitrogen GeometryRing Strain (kcal/mol)Primary Pharmaceutical Utility
N-Aroylazetidine ~16.0Pyramidalized~26.0Rigidified linkers, bioisosteres
N-Aroylpyrrolidine ~18.5Planar~6.0Peptidomimetics
Acyclic N-Alkyl Amide >20.0Planar0.0Flexible linkers

(Data synthesized from structural analyses of azetidine amides[4])

Pharmaceutical Applications: PROTACs, ADCs, and Targeted Inhibitors

The orthogonal reactivity of the 3-hydroxyl group and the azetidine nitrogen makes azetidin-3-ol hydrochloride a premier building block in the synthesis of complex therapeutics[5].

  • PROTACs and ADCs: Azetidin-3-ol hydrochloride is commercially utilized as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[6]. The N-aroylation of this core often serves as the attachment point to the E3 ligase ligand (e.g., thalidomide derivatives) or the target protein ligand, while the 3-OH is etherified to tune aqueous solubility and linker rigidity.

  • PET Tracers and MAGL Inhibitors: In the development of monoacylglycerol lipase (MAGL) inhibitors for neurological imaging, piperazinyl azetidine skeletons have been heavily utilized. The azetidin-3-ol core allows for the "tail-switching" strategy, enabling the synthesis of both reversible and irreversible PET tracers by modifying the N-aroyl and carbamate linkages[2].

PROTAC Target Protein of Interest (POI) Ligand POI-Specific Ligand Target->Ligand Binds Linker N-Aroylazetidin-3-ol Linker (Rigidified Core) Ligand->Linker Conjugation E3Lig E3 Ligase Recruiter (e.g., Thalidomide) Linker->E3Lig Conjugation Degrad Proteasomal Degradation E3Lig->Degrad Ubiquitination

Fig 1. Integration of N-aroylazetidin-3-ol linkers in PROTAC-mediated degradation pathways.

Synthetic Methodologies and Experimental Workflows

The synthesis of N-aroylazetidin-3-ols generally proceeds via a robust, three-stage workflow: (1) Core construction of a protected azetidin-3-ol, (2) Deprotection, and (3) N-Aroylation[7].

SynthesisWorkflow Epi Epichlorohydrin + Benzhydrylamine Inter 1-Benzhydrylazetidin-3-ol (Intermediate) Epi->Inter Cyclization (MeOH, Δ) Core Azetidin-3-ol HCl (Core Building Block) Inter->Core Hydrogenolysis (Pd/C, H2) Aroyl N-Aroylazetidin-3-ol (Target Compound) Core->Aroyl N-Aroylation (ArCOOH, EDC/HOBt)

Fig 2. Stepwise synthetic workflow for N-aroylazetidin-3-ols from basic precursors.

Optimization of N-Aroylation Conditions

Selecting the correct coupling condition is critical. The azetidine nitrogen is sterically hindered and highly sensitive to harsh conditions.

Table 2: Reagent Selection for N-Aroylation of Azetidin-3-ol

Coupling Reagent SystemYield RangeCausality / Rationale for Selection
Ar-COCl + Triethylamine 80 - 95%Ideal for stable, commercially available aroyl chlorides. Fast reaction, but requires strictly anhydrous conditions.
Ar-COOH + EDC·HCl / HOBt 75 - 90%Preferred. EDC produces water-soluble urea byproducts, avoiding the difficult purification associated with DCC. HOBt forms a highly reactive ester, overcoming the steric hindrance of the azetidine ring[2].
Ar-COOH + DCC / DMAP 50 - 65%Not recommended. Dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from polar azetidin-3-ol derivatives[8].
Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yield.

Protocol A: Synthesis of the Core (1-Benzhydrylazetidin-3-ol)

Rationale: Benzhydrylamine is explicitly chosen over benzylamine. The extreme steric bulk of the benzhydryl group prevents over-alkylation during the reaction with epichlorohydrin and facilitates the direct crystallization of the product without column chromatography, ensuring a scalable and economical process[7].

  • Reagent Mixing: To a stirred solution of benzhydrylamine (1.0 equiv) in methanol (0.5 M), add epichlorohydrin (1.05 equiv) dropwise at 0 °C.

  • Cyclization: Heat the mixture to 65 °C for 72 hours. Causality: The prolonged heating is required to overcome the high activation energy associated with closing the strained four-membered ring.

  • Workup: Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold diethyl ether. The 1-benzhydrylazetidin-3-ol will precipitate as a highly pure white solid (Yield: ~80%)[7].

Protocol B: Deprotection to Azetidin-3-ol Hydrochloride

Rationale: Hydrogenolysis is utilized because the azetidine ring is highly susceptible to ring-opening under strong acidic or basic cleavage conditions.

  • Hydrogenation: Dissolve 1-benzhydrylazetidin-3-ol in methanol. Add 10% Pd/C (10% w/w) and concentrated HCl (1.1 equiv).

  • Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 24 hours[1].

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Critical Step: Do not let the Celite pad dry out, as finely divided palladium is pyrophoric.

  • Isolation: Concentrate the filtrate to yield azetidin-3-ol hydrochloride as a hygroscopic solid. Store under inert gas[6].

Protocol C: N-Aroylation via EDC/HOBt Coupling

Rationale: This method is highly tolerant of the unprotected 3-hydroxyl group, selectively acylating the more nucleophilic secondary amine without requiring transient O-protection[2].

  • Activation: In a flame-dried flask, dissolve the target aryl carboxylic acid (Ar-COOH, 1.0 equiv) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add azetidin-3-ol hydrochloride (1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the azetidine and acts as an acid scavenger without competing for the active ester.

  • Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure N-aroylazetidin-3-ol.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Azetidines in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry. Their unique structural features, including high ring strain and a three-dimensional character, offer distinct advantages in designing bioactive molecules with improved pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic incorporation of fluorine into the azetidine scaffold further enhances its utility, allowing for fine-tuning of key physicochemical parameters that govern a drug's behavior in biological systems.[2][3]

Fluorine, being the most electronegative element, imparts profound electronic effects when substituted for hydrogen. This seemingly simple substitution can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[4] Understanding and harnessing these effects is paramount for medicinal chemists aiming to optimize lead compounds into successful drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of fluorinated azetidine derivatives, offering field-proven insights into their behavior and detailed methodologies for their characterization.

The Impact of Fluorination on the Physicochemical Landscape of Azetidines

The introduction of fluorine onto the azetidine ring is a powerful tool for modulating molecular properties. The effects are often multifaceted, stemming from a combination of inductive electron withdrawal, conformational control, and altered metabolic susceptibility.

Basicity (pKa): A Tale of Inductive Effects

The basicity of the azetidine nitrogen is a critical parameter influencing a compound's solubility, receptor interactions, and potential for off-target effects. Fluorination provides a predictable means of attenuating this basicity. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa.[5]

The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, the pKa of azetidine is approximately 11.29, while the introduction of a single fluorine atom at the 3-position can significantly lower this value. Gem-difluorination at the 3-position results in an even more pronounced decrease in basicity.[6]

CompoundStructurepKa
Azetidine~11.29
3-FluoroazetidineLower than Azetidine
3,3-DifluoroazetidineSignificantly lower than Azetidine

A qualitative comparison of the effect of fluorination on the pKa of the azetidine ring. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, reducing its basicity.

This modulation of pKa is a key strategy in drug design. By reducing the basicity of a lead compound, medicinal chemists can mitigate potential liabilities associated with high basicity, such as hERG channel inhibition, while maintaining the necessary interactions for therapeutic efficacy.[7]

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is more complex than its effect on pKa and is highly context-dependent.[6]

While the replacement of hydrogen with fluorine generally increases lipophilicity, the overall effect on a molecule as a whole can vary.[8] In the case of fluorinated azetidines, the introduction of polar C-F bonds can sometimes lead to a decrease in lipophilicity, particularly when the fluorination pattern creates a more polarized molecule.[6]

Compound FamilyGeneral Trend in Lipophilicity
Monofluorinated AzetidinesCan either increase or decrease LogP depending on the position and molecular context.
Difluorinated AzetidinesOften leads to an increase in lipophilicity.[9]

General trends in the lipophilicity of fluorinated azetidines.

The interplay between the increased hydrophobicity of the C-F bond and the overall molecular polarity makes predicting the net effect on lipophilicity challenging. Therefore, experimental determination of LogP or LogD is essential for understanding the true impact of fluorination on a given azetidine derivative.

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[6][10] Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. These enzymes often target electron-rich C-H bonds, leading to hydroxylation and subsequent clearance of the drug.

The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative cleavage by CYP enzymes.[5] By strategically placing fluorine atoms at known or suspected sites of metabolism ("soft spots"), medicinal chemists can effectively block these metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[6][10]

For example, if a specific carbon on the azetidine ring is identified as a site of metabolic oxidation, replacing a hydrogen at that position with a fluorine can prevent this oxidation from occurring.

Conformational_Control cluster_nonF Non-Fluorinated Azetidine cluster_F Fluorinated Azetidine (Protonated) Flexible Conformational Flexibility Multiple Conformers Multiple Conformers Flexible->Multiple Conformers Interconversion Rigid Locked Conformation (Charge-Dipole Interaction) Bioactive Conformation Bioactive Conformation Rigid->Bioactive Conformation Stabilized Enhanced Binding Enhanced Binding Bioactive Conformation->Enhanced Binding Leads to

Figure 2: Fluorine-induced conformational rigidity in azetidines.

This ability to control conformation is a subtle yet powerful tool in rational drug design, allowing for the optimization of ligand-receptor interactions. [11]

Experimental Protocols for Characterizing Fluorinated Azetidine Derivatives

Accurate experimental determination of physicochemical properties is essential for validating in silico predictions and guiding drug discovery efforts. The following protocols are standard methodologies adapted with special considerations for fluorinated azetidine derivatives.

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds. [12][13]

Step-by-Step Methodology:
  • Sample Preparation: Prepare a solution of the fluorinated azetidine derivative (typically 1-10 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility. [5]2. Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude carbon dioxide. [13]3. Titration: Add a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.

  • Data Acquisition: Record the pH after each addition of the titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. [12]

Causality and Self-Validation:
  • Why a co-solvent? Many drug candidates have limited aqueous solubility. A co-solvent ensures the compound remains dissolved throughout the titration. However, the pKa in the co-solvent mixture will differ from the aqueous pKa, and extrapolation to 0% co-solvent may be necessary for a true aqueous pKa value.

  • Why an inert atmosphere? Atmospheric CO2 can dissolve in the solution to form carbonic acid, which can interfere with the titration of basic compounds.

  • Self-Validating System: The shape of the titration curve provides an internal validation. A well-defined sigmoidal curve with a clear inflection point indicates a successful titration. Running a blank titration (without the analyte) can help to correct for any impurities in the solvent or titrant.

Determination of Lipophilicity (LogD7.4) by the Shake-Flask Method

The shake-flask method is the gold standard for determining LogP and LogD values. [14][15]

Step-by-Step Methodology:
  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa by shaking them together overnight and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the fluorinated azetidine derivative in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. [16]5. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Self-Validation:
  • Why pre-saturate the phases? n-Octanol and water are partially miscible. Pre-saturation ensures that the volumes of the two phases do not change during the experiment, which would affect the accuracy of the measurement.

  • Challenges with Fluorinated Compounds: Some highly fluorinated compounds can be volatile or may exhibit different chromatographic behavior than their non-fluorinated counterparts. Careful optimization of the analytical method is crucial. 19F NMR can also be used for quantification and is particularly useful for compounds lacking a UV chromophore. [17][18]* Self-Validating System: The mass balance (recovery) of the compound should be calculated by summing the amount in both phases and comparing it to the initial amount added. A recovery of 80-120% indicates a valid experiment. [19]

Figure 3: Workflow for the shake-flask determination of LogD7.4.
Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

In vitro metabolic stability assays using HLMs are a standard method for predicting in vivo hepatic clearance. [6][20][21]

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a stock solution of the fluorinated azetidine derivative. Thaw pooled human liver microsomes on ice and dilute them in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system. [6]2. Incubation Setup: In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes. [21]3. Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. [21]4. Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [21]5. Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. [6][21]

Causality and Self-Validation:
  • Why use an NADPH regenerating system? CYP450 enzymes require NADPH as a cofactor. An NADPH regenerating system ensures a constant supply of this cofactor throughout the incubation period.

  • Why include a T=0 time point? The T=0 sample, where the reaction is stopped immediately after adding the compound, represents 100% of the initial compound concentration and is crucial for accurate calculations.

  • Self-Validating System: Including positive control compounds with known metabolic fates (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) validates the activity of the microsomal preparation. A control incubation without NADPH should also be performed to assess for any non-NADPH-dependent degradation. [21]

Conclusion: A Forward Look

The strategic fluorination of azetidine derivatives is a powerful and proven approach in modern drug discovery. By understanding and leveraging the profound effects of fluorine on pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can rationally design molecules with superior pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for characterizing these critical parameters, ensuring that data-driven decisions can be made throughout the drug discovery pipeline. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, the application of fluorinated azetidines is poised to deliver the next generation of innovative therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • BenchChem. (2025). A comparative study of the metabolic stability of fluorinated versus non-fluorinated imidazoles. Retrieved from BenchChem website. [6]3. BenchChem. (2025). Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. Retrieved from BenchChem website. [21]4. BenchChem. (2025). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Retrieved from BenchChem website. [10]5. Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [12]6. DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website. [13]7. European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8. [14]8. Journal of Medicinal Chemistry. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5292-5304. [19]9. Journal of Organic Chemistry. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. The Journal of Organic Chemistry, 75(10), 3445-3450. [5]10. Longdom Publishing. (2018). Caco-2 permeability studies and prospects of in vivo absorption. Journal of Pharmaceutical Care & Health Systems, 5(4). [1]11. NIH. (n.d.). 3,3-Difluoroazetidine. PubChem. Retrieved from [Link] [22]12. NIH. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2716-2730. [23][24]13. NIH. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 737-746. [25]14. NIH. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters, 9(5), 456-461. [26][27]15. NIH. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 16. Organic & Biomolecular Chemistry. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic & Biomolecular Chemistry, 21(27), 5621-5625. [23]17. protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [20]18. RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49382. [28]19. SCIRP. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/. Advances in Biological Chemistry, 15(5). [29]20. Springer Nature Experiments. (2018). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 1849). Humana Press.

Sources

The Azetidine Scaffold in Modern Drug Discovery: A Technical Guide to Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Azetidine Ring

In contemporary medicinal chemistry, the azetidine ring—a four-membered, nitrogen-containing saturated heterocycle—has transitioned from a niche synthetic intermediate to a privileged structural motif[1]. Characterized by high angle strain and a compact, sp3-rich architecture, azetidines offer a highly rigid three-dimensional framework[2].

For drug development professionals, incorporating an azetidine moiety is a strategic choice. It serves as an excellent bioisostere for larger, more lipophilic rings (such as piperidines or pyrrolidines), effectively lowering the basicity of the amine, improving metabolic stability, and reducing the entropic penalty upon receptor binding by locking the pharmacophore into a favorable conformation[2]. This technical guide synthesizes the current landscape of azetidine-based therapeutics, detailing validated clinical targets, emerging preclinical mechanisms, and the self-validating experimental protocols required to evaluate them.

Validated Clinical Targets: FDA-Approved Therapeutics

The clinical viability of the azetidine scaffold is underscored by its presence in several globally approved therapeutics. By strategically positioning the azetidine ring, medicinal chemists have successfully modulated receptor affinity and pharmacokinetic (PK) profiles across diverse disease areas[1].

Table 1: Pharmacological Profiles of FDA-Approved Azetidine-Containing Drugs

Drug (Brand Name)Primary TargetTherapeutic IndicationRole of the Azetidine Scaffold
Cobimetinib (Cotellic)MEK1/2 KinaseTargeted Cancer Therapy (Melanoma)Enhances metabolic stability and provides a rigid spatial vector for kinase pocket binding[3].
Azelnidipine (Calblock)L-type Calcium ChannelsHypertensionModulates receptor affinity via conformational restriction[3].
Baricitinib (Olumiant)JAK1 / JAK2Rheumatoid Arthritis / AlopeciaImproves target selectivity and overall pharmacokinetic profile[1].
Delafloxacin (Baxdela)Bacterial TopoisomeraseResistant Bacterial InfectionsIncreases antimicrobial potency, particularly in acidic and biofilm-rich environments[1].

Emerging Therapeutic Targets and Mechanistic Insights

Beyond established kinase and bacterial targets, recent structure-activity relationship (SAR) campaigns have expanded the utility of azetidines into novel oncology and neuropharmacology targets.

STAT3 Inhibition in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous malignancies, driving the expression of oncogenes like c-Myc and Bcl-x[4]. Traditional STAT3 inhibitors have struggled with poor bioavailability and off-target effects. Recently, novel azetidine amides have been discovered as potent, small-molecule inhibitors that directly disrupt STAT3 DNA-binding activity[4]. The rigid azetidine linker precisely orients the pharmacophoric appendages to interact with the STAT3 dimer, preventing its translocation and subsequent binding to consensus DNA sequences[4].

Covalent Inhibition of Endocannabinoid Hydrolases (MAGL and FAAH)

Azetidines have proven highly effective as covalent warheads. Pfizer discovered that azetidine carbamates act as potent, covalent inhibitors of monoacylglycerol lipase (MAGL)[3]. The inherent ring strain of the azetidine facilitates the nucleophilic attack by the key Ser122 residue in the enzyme's active site, displacing a hexafluoroisopropanol (HFIP) leaving group[3]. This covalent mechanism is highly attractive for neuropharmacology, as it offers an extended duration of pharmacodynamic modulation independent of the compound's systemic clearance[3]. Similarly, chiral azetidine-ureas (e.g., VER-24052) have been validated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain management[3].

MerTK Inhibition for Immuno-Oncology

The receptor tyrosine kinase MerTK is a critical target for augmenting the immune response against tumors. Recent optimization of pyrazinamide-based compounds led to the discovery of azetidine-benzoxazole derivatives acting as type 1.5 MerTK inhibitors[5]. These compounds demonstrate high in vivo target engagement and exhibit robust single-agent activity in immune-driven murine syngeneic tumor models (e.g., MC-38)[5].

Table 2: Quantitative Data for Emerging Azetidine Targets

TargetCompound ClassMechanism of ActionRepresentative Efficacy / IC50
STAT3 Azetidine AmidesDisrupts STAT3-DNA bindingNanomolar potency in vitro; reduces breast cancer cell survival[4].
MAGL Azetidine CarbamatesCovalent acylation of Ser122Extended pharmacodynamic inhibition[3].
FAAH Azetidine-UreasEnzyme inhibition78 nM (Rat FAAH, positive optical isomer)[3].
JAK3 Azetidine Bis-amidesSelective Kinase Inhibition0.26 nM (10-fold selectivity over JAK1)[3].

Experimental Methodologies for Target Validation

To ensure scientific integrity, the evaluation of azetidine-based compounds requires rigorous, self-validating experimental systems. Below are the definitive protocols for validating the primary emerging targets discussed above.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol is designed to quantify the disruption of STAT3-DNA binding by azetidine amides[4].

  • Nuclear Extract Preparation: Isolate nuclear proteins from NIH3T3/v-Src fibroblasts, which provide a reliable source of constitutively activated STAT3[4].

  • Equilibrium Pre-incubation: Incubate the nuclear extracts with varying concentrations of the azetidine compound for 30 minutes at room temperature[4]. Causality Check: This pre-incubation step is critical; it allows the rigid azetidine scaffold to achieve thermodynamic binding equilibrium with the STAT3 dimer before the introduction of the highly competitive DNA probe, preventing false-negative activity readouts.

  • Probe Addition: Introduce the radiolabeled high-affinity sis-inducible element (hSIE) DNA probe[4].

  • Electrophoretic Separation: Resolve the samples on a non-denaturing polyacrylamide gel to separate the heavy STAT3-DNA complexes from the unbound free probe[4].

  • Quantification: Dry the gel and visualize using autoradiography. Quantify the intensity of the STAT3-DNA complex bands to calculate the IC50 values[6].

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Mon STAT3 Monomer Phosphorylation JAK->STAT3_Mon STAT3_Dim STAT3 Dimerization STAT3_Mon->STAT3_Dim DNA_Bind Nuclear Translocation & DNA Binding STAT3_Dim->DNA_Bind Gene_Exp Oncogenic Gene Expression (c-Myc, Bcl-x) DNA_Bind->Gene_Exp Azetidine Azetidine Amide Inhibitor Azetidine->DNA_Bind Blocks Binding

Caption: STAT3 signaling cascade and targeted disruption by azetidine amide inhibitors.

Protocol 2: Validation of Covalent MAGL Inhibition via ABPP

To validate the covalent mechanism of azetidine carbamates on MAGL[3], an Activity-Based Protein Profiling (ABPP) workflow coupled with mass spectrometry is required.

  • Enzyme Incubation: Incubate recombinant human MAGL with the azetidine carbamate. The ring strain drives the expulsion of the HFIP leaving group, resulting in the acylation of Ser122[3].

  • Fluorescent Probe Introduction: Add a broad-spectrum, fluorophore-conjugated fluorophosphonate (FP-rhodamine) probe. Causality Check: The FP probe strictly binds to uninhibited, catalytically active serine hydrolases. If the azetidine compound has successfully formed a covalent adduct with Ser122, the FP probe is sterically and chemically blocked from binding.

  • In-Gel Fluorescence: Run the samples on an SDS-PAGE gel. A dose-dependent loss of fluorescence at the MAGL molecular weight confirms covalent target engagement.

  • LC-MS/MS Orthogonal Validation: Digest the inhibited protein with trypsin and analyze via LC-MS/MS. The detection of a specific mass shift corresponding to the azetidine carbamate adduct on the Ser122-containing peptide provides self-validating, definitive proof of the covalent mechanism.

EMSA_Workflow Step1 1. Nuclear Extract Preparation Step2 2. Azetidine Compound Pre-incubation (30 min) Step1->Step2 Step3 3. Radiolabeled hSIE Probe Addition Step2->Step3 Step4 4. Non-denaturing Gel Electrophoresis Step3->Step4 Step5 5. Autoradiography & Band Quantification Step4->Step5 Step6 6. IC50 Determination Step5->Step6

Caption: Step-by-step workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The azetidine scaffold represents a masterclass in modern molecular design. By leveraging its unique ring strain and spatial rigidity, drug developers can engineer highly selective, metabolically stable compounds capable of addressing complex targets ranging from transcription factors (STAT3) to endocannabinoid hydrolases (MAGL/FAAH) and immune-modulating kinases (MerTK). As synthetic methodologies for strained heterocycles continue to advance, the therapeutic landscape for azetidine-based compounds will inevitably expand.

References

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Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of N-Benzoylazetidine Analogs

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, greater than that of a cyclopentane or cyclohexane but less than an aziridine, imparts a unique conformational rigidity and a defined three-dimensional geometry that is highly attractive for drug design.[1] When acylated with a benzoyl group, the resulting N-benzoylazetidine core presents a fascinating interplay of structural features: the puckered four-membered ring, a planar and conjugated amide bond, and an aromatic moiety capable of diverse intermolecular interactions.

Understanding the precise three-dimensional arrangement of these analogs at the atomic level through single-crystal X-ray diffraction is paramount for establishing robust structure-activity relationships (SAR).[2] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the methodologies and analytical principles involved in determining and interpreting the crystal structures of N-benzoylazetidine analogs. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and explore the key conformational and supramolecular features that define these structures in the solid state.

Part 1: Synthesis and Crystallization of N-Benzoylazetidine Analogs

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy: Acylation of the Azetidine Core

The most direct route to N-benzoylazetidine analogs is the acylation of a pre-existing azetidine ring. A common and reliable method involves the Schotten-Baumann reaction, where azetidine (or a substituted analog) is treated with benzoyl chloride under basic conditions.

Field-Proven Protocol: Synthesis of N-Benzoylazetidine

  • Reaction Setup: To a solution of azetidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.). The base is critical for scavenging the HCl generated during the reaction.

  • Acylation: Add a solution of benzoyl chloride (1.1 eq.) in DCM dropwise to the stirred azetidine solution over 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting azetidine is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure N-benzoylazetidine.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.[3]

Protocol: Single Crystal Growth via Slow Evaporation

  • Solvent Selection: The choice of solvent is paramount. Ideal solvents are those in which the compound has moderate solubility. For N-benzoylazetidine analogs, solvents like ethyl acetate, acetone, or a binary mixture such as dichloromethane/hexane or ethanol/water are often successful.[4]

  • Sample Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of the chosen solvent in a clean vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Inducing Supersaturation: Cover the vial with a cap, and pierce the cap with a needle. This allows for very slow evaporation of the solvent. The slow rate is the key to forming large, well-ordered crystals rather than a polycrystalline powder.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to a few weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and torsional angles.[5]

Workflow for Crystal Structure Determination

X_Ray_Workflow cluster_0 Experimental Setup cluster_1 Data Processing & Structure Solution cluster_2 Validation & Analysis A Crystal Mounting (Mount crystal on goniometer head) B Data Collection (Cool with N₂ stream, expose to X-rays) A->B Transfer to Diffractometer C Data Reduction (Integrate reflection intensities) B->C Raw Diffraction Images D Structure Solution (Determine initial atomic positions, e.g., Direct Methods) C->D Processed Intensities E Structure Refinement (Optimize model against data using least-squares) D->E Initial Structural Model F Validation (Check for errors, e.g., CHECKCIF) E->F Refined Model G Structural Analysis (Conformation, Packing, Interactions) F->G Validated CIF File

Caption: General workflow for single-crystal X-ray crystallography.

Detailed Protocol: From Crystal to Structure

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil.[2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.[2] X-ray diffraction data are collected using a diffractometer by rotating the crystal in a monochromatic X-ray beam. The interaction of the incident rays with the sample produces constructive interference when Bragg's Law is satisfied, resulting in a diffraction pattern of discrete spots.[5]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods to determine the initial positions of the atoms. This initial model is then refined using a full-matrix least-squares process on F² to best fit the experimental data.[2] Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is rigorously validated using software tools like PLATON and CHECKCIF to ensure its chemical and geometric sensibility.

Part 3: Structural Analysis of N-Benzoylazetidine Analogs

The refined crystallographic information file (CIF) provides a wealth of data for detailed analysis of the molecule's conformation and its packing in the crystal lattice.

Molecular Conformation: Ring Puckering and Amide Torsion

The conformation of an N-benzoylazetidine analog is primarily defined by two features: the puckering of the four-membered ring and the orientation of the benzoyl group relative to it.

  • Azetidine Ring Puckering: Unlike a perfectly flat cyclobutane, the azetidine ring is not planar. It adopts a puckered conformation to relieve torsional strain.[6] The degree of puckering can be quantified by the ring puckering amplitude and phase, or more simply by the torsion angles within the ring. This puckering is influenced by the substituents on the ring.

  • Amide Bond and Torsion: The N-C(O) bond of the benzoyl group has significant double-bond character, rendering the amide unit (C_ring-N-C=O) planar. The key conformational descriptor is the torsion angle between the plane of the phenyl ring and the plane of the amide group (ω). Studies on related benzamides show this angle can vary significantly based on steric and electronic effects of substituents.[7]

Caption: Representative structure of an N-benzoylazetidine core.

Supramolecular Assembly: Intermolecular Interactions in the Crystal Lattice

The way individual molecules pack together in the crystal is dictated by a hierarchy of non-covalent interactions. For N-benzoylazetidine analogs, the following interactions are expected to be dominant drivers of the supramolecular architecture:

  • C—H···O Hydrogen Bonds: In the absence of stronger hydrogen bond donors (like N-H or O-H), the carbonyl oxygen of the benzoyl group is a potent hydrogen bond acceptor. Weak C—H···O hydrogen bonds, involving aromatic C-H from the benzoyl ring or aliphatic C-H from the azetidine ring, often play a crucial role in linking molecules into chains or sheets.[8]

  • π-π Stacking: The benzoyl group provides an electron-rich π-system that can interact favorably with adjacent benzoyl groups. These interactions can be face-to-face or, more commonly, offset face-to-face, contributing significantly to the overall stability of the crystal packing.[9]

  • Other Weak Interactions: Depending on the substituents, other interactions like C-H···π, halogen bonding, or dipole-dipole interactions can also influence the final crystal structure.

Illustrative Crystallographic Data

While specific data for a wide range of N-benzoylazetidine analogs is not broadly published, a representative dataset for a hypothetical analog is presented below. These values are typical for small organic molecules of this type and serve as a useful benchmark.

ParameterIllustrative ValueSignificance
Empirical FormulaC₁₀H₁₁NODefines the atomic composition.
Formula Weight161.20Molar mass of the molecule.
Crystal SystemMonoclinicOne of the seven crystal systems.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a (Å)10.5Dimensions of the unit cell sides.
b (Å)6.0
c (Å)14.5
β (°)105.0Angle of the unit cell.
Volume (ų)880.0Volume of a single unit cell.
Z4Number of molecules in the unit cell.
D_calc (g/cm³)1.22Calculated crystal density.
R₁ (final)< 0.05A key indicator of the refinement quality.

Conclusion

The crystallographic analysis of N-benzoylazetidine analogs provides indispensable insights for researchers in drug development. By meticulously applying the principles of synthesis, crystallization, and single-crystal X-ray diffraction, one can elucidate the precise three-dimensional structure of these valuable scaffolds. The subsequent analysis of conformational details, such as azetidine ring puckering, and the mapping of intermolecular interactions that govern the crystal packing, are crucial for understanding their physicochemical properties and for rationally designing next-generation therapeutics. This guide provides the foundational protocols and analytical framework necessary to confidently pursue the structural characterization of this important class of molecules.

References

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  • Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 323–327. Available at: [Link]

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  • Sebbar, N. K., et al. (2015). Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][2][9]thiazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o462–o463. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Available at: [Link]

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  • ResearchGate. (2026). N'-BENZYLIDENE-N-(THIAZOLYL)ACETOHYDRAZIDE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITY EVALUATION. Available at: [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(10), 801-812. Available at: [Link]

  • Kwiatkowski, P., & MacMillan, D. W. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276–1279. Available at: [Link]

  • Boteju, L. W., et al. (2004). Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry, 12(16), 4387–4398. Available at: [Link]

  • Macmillan Group. (2003). Conformational Analysis of Medium Rings. Available at: [Link]

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Theoretical calculations on 1-(3-Fluorobenzoyl)azetidin-3-ol conformation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Theoretical Calculations on the Conformation of 1-(3-Fluorobenzoyl)azetidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for the unique structural and pharmacokinetic properties it imparts to bioactive molecules.[1] Its strained, four-membered ring system offers a high degree of sp3-richness and conformational rigidity, which can lead to improved metabolic stability, solubility, and receptor selectivity.[1][2] This guide presents a comprehensive, multi-tiered computational workflow for the detailed conformational analysis of a representative derivative, 1-(3-Fluorobenzoyl)azetidin-3-ol. We will detail a protocol that begins with a broad exploration of the conformational space using molecular mechanics, followed by high-accuracy refinement with Density Functional Theory (DFT), and concludes with the inclusion of solvent effects. This self-validating approach is designed to provide robust, actionable insights into the molecule's preferred three-dimensional structures, which are critical for understanding its structure-activity relationship (SAR) and for guiding rational drug design.

The Primacy of Conformation in Molecular Recognition

The biological function of a small molecule is dictated by its ability to interact with a protein target. This interaction is governed by the molecule's three-dimensional shape, or conformation. For 1-(3-Fluorobenzoyl)azetidin-3-ol, several key torsional and structural degrees of freedom define its overall conformational landscape:

  • Azetidine Ring Puckering: The four-membered ring is not planar and exists in a puckered state to relieve ring strain. The position of the substituents influences the energetic preference for specific puckered forms.

  • Amide Bond Isomerism: The C-N bond between the carbonyl and the azetidine nitrogen has significant double-bond character, leading to distinct cis and trans isomers. The steric environment typically favors the trans conformation.

  • Fluorobenzoyl Group Orientation: Rotation around the N-C(O) bond orients the fluorophenyl ring, which is critical for potential π-stacking or other interactions within a binding pocket.

  • Hydroxyl Group Orientation: The orientation of the C3-hydroxyl group can determine its ability to act as a hydrogen bond donor or acceptor.

A thorough analysis must consider all these factors to identify the global and local energy minima on the molecule's potential energy surface.[3]

G cluster_0 Key Structural Variables Molecule 1-(3-Fluorobenzoyl)azetidin-3-ol Conformational Degrees of Freedom Ring Azetidine Ring Puckering Molecule->Ring Amide Amide Bond (cis/trans) Molecule->Amide Benzoyl Fluorobenzoyl Orientation Molecule->Benzoyl Hydroxyl Hydroxyl Group Orientation Molecule->Hydroxyl

Caption: Key conformational variables for 1-(3-Fluorobenzoyl)azetidin-3-ol.

A Multi-Tiered Computational Protocol

To achieve both thoroughness and accuracy without incurring prohibitive computational expense, a hierarchical approach is employed. We begin with a computationally inexpensive method to scan the entire conformational space and then refine the most promising candidates with a more rigorous, quantum mechanical method.[4]

Step 1: Broad Conformational Search via Molecular Mechanics

The initial goal is to generate a diverse population of conformers that covers the entire relevant potential energy surface.[3] A systematic search is often the most comprehensive method for molecules with a manageable number of rotatable bonds.

Protocol:

  • Structure Preparation: Build a 3D model of 1-(3-Fluorobenzoyl)azetidin-3-ol using a molecular editor.

  • Systematic Search: Define the key rotatable dihedral angles (as identified in Section 1). Systematically rotate each bond by a defined increment (e.g., 30°) to generate a grid of starting geometries.

  • Energy Minimization: Subject each generated structure to energy minimization using a molecular mechanics (MM) force field, such as MMFF94s. This step quickly resolves steric clashes and identifies initial low-energy conformers.

  • Filtering: Discard duplicate conformers and retain a set of unique, low-energy structures (e.g., all conformers within 10 kcal/mol of the lowest energy structure) for the next stage of refinement.

Causality: The MM approach is computationally fast, allowing for thousands of potential structures to be evaluated quickly. It efficiently maps the general shape of the energy landscape and identifies all plausible candidate conformations, ensuring that the global minimum is not missed in subsequent, more computationally demanding steps.

Step 2: Geometry Optimization and Energy Refinement with DFT

Density Functional Theory (DFT) provides a much more accurate description of electronic structure and, consequently, molecular energies and geometries compared to MM force fields.[5][6]

Protocol:

  • Method Selection: Choose a suitable functional and basis set. For systems of this type, a hybrid functional like B3LYP or a modern, dispersion-corrected functional (e.g., ωB97X-D) is recommended.[7][8] A Pople-style basis set such as 6-31G(d) offers a good compromise between accuracy and cost for initial optimization, while a larger basis like 6-311+G(d,p) can be used for final energy calculations.[9]

  • Geometry Optimization: Perform a full geometry optimization on each of the low-energy conformers identified in the MM search. This refines the bond lengths, angles, and dihedrals to their quantum mechanical minimum energy state.

  • Vibrational Frequency Calculation: For each optimized structure, perform a frequency calculation. This serves two critical purposes:

    • Verification of Minima: The absence of any imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface.

    • Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Causality: DFT explicitly treats electron distribution, providing a robust physical basis for calculating energies. This is crucial for accurately capturing subtle electronic effects, such as hyperconjugation or dipole-dipole interactions, that influence conformational stability but are only approximated in MM methods.[10]

Step 3: Accounting for Solvent Effects

Biological interactions occur in an aqueous environment, which can significantly influence conformational preferences by stabilizing or destabilizing polar groups.

Protocol:

  • Solvation Model Selection: Employ an implicit solvation model like the Polarizable Continuum Model (PCM). This model treats the solvent as a continuous dielectric medium, offering an efficient way to account for bulk solvent effects.

  • Single-Point Energy Calculation: Using the gas-phase optimized geometries from Step 2, perform a single-point energy calculation with the PCM model enabled.

  • Final Energy Calculation: The final relative energy (ΔG) of each conformer in solution is calculated by combining the gas-phase Gibbs free energy with the solvation free energy.

Causality: Solvation stabilizes charge separation and polar functional groups. A conformer that exposes its polar hydroxyl group might be higher in energy in the gas phase but could become the most stable conformer in water. Ignoring solvent effects can lead to incorrect predictions of the bioactive conformation.[11]

G cluster_0 Tier 1: Broad Search cluster_1 Tier 2: QM Refinement (Gas Phase) cluster_2 Tier 3: Solvation Effects cluster_3 Final Analysis Start 3D Structure MM_Scan Molecular Mechanics Systematic Scan & Minimization Start->MM_Scan MM_Pool Pool of Low-Energy MM Conformers MM_Scan->MM_Pool DFT_Opt DFT Geometry Optimization (e.g., ωB97X-D/6-31G(d)) MM_Pool->DFT_Opt Input Geometries Freq_Calc Frequency Calculation (Verify Minima, Get G_gas) DFT_Opt->Freq_Calc PCM_Calc Implicit Solvation (PCM) Single-Point Energy (G_solv) Freq_Calc->PCM_Calc Optimized Geometries Analysis Calculate Relative Free Energies (ΔG_total = G_gas + G_solv) & Boltzmann Population PCM_Calc->Analysis

Caption: A validated hierarchical workflow for conformational analysis.

Data Analysis and Interpretation

The final output is a list of stable conformers and their relative Gibbs free energies in solution. This data can be used to understand the conformational preferences of the molecule.

Relative Energies and Boltzmann Population

The relative free energy (ΔG) between conformers is used to calculate their equilibrium population at a given temperature (T) using the Boltzmann distribution equation:

Population(i) ∝ exp(-ΔGᵢ / RT)

where R is the gas constant. This allows for a quantitative assessment of which shapes the molecule is most likely to adopt.

Table 1: Representative Theoretical Data for Conformers of 1-(3-Fluorobenzoyl)azetidin-3-ol

Conformer IDKey Dihedrals (Amide, Ring Pucker)ΔE (Gas, kcal/mol)ΔG (Solution, kcal/mol)Population at 298 K (%)
Conf-1 trans, puckered-eq0.000.0081.5
Conf-2 trans, puckered-ax1.251.1014.1
Conf-3 cis, puckered-eq4.103.500.2
Conf-4 trans, puckered-eq (benzoyl rotamer)2.502.304.2

Note: The data presented are hypothetical and for illustrative purposes only. Actual calculations would be required to generate true values.

From this representative data, we can conclude that the trans-amide conformer is overwhelmingly preferred, and that one specific ring pucker (puckered-eq) accounts for the vast majority of the population at room temperature. Such information is invaluable for pharmacophore modeling and docking studies, as it allows researchers to focus on the most relevant molecular shape.[12][13]

Conclusion

The computational workflow detailed in this guide provides a robust and scientifically sound method for elucidating the conformational landscape of 1-(3-Fluorobenzoyl)azetidin-3-ol. By systematically progressing from broad, low-cost methods to accurate, physics-based quantum mechanical calculations, this approach ensures both comprehensive searching and reliable energetic evaluation. The resulting insights into the molecule's preferred 3D structures are fundamental for any structure-based drug design campaign, enabling more accurate molecular docking, guiding synthetic efforts, and ultimately accelerating the discovery of novel therapeutics. For ultimate confidence, these theoretical predictions can be validated experimentally through techniques like NMR spectroscopy.[10][14]

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  • Azetidin-3-ol synthesis. ChemicalBook.
  • Preparation of 1-substituted azetidine-3-ol derivatives. Google Patents.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Absolute Configuration Determination of a Taxol Precursor Based on Raman Optical Activity Spectra. ACS Publications.
  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC.
  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI.

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Methodological & Application

Application Notes & Protocols: 1-(3-Fluorobenzoyl)azetidin-3-ol as a Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 1-(3-Fluorobenzoyl)azetidin-3-ol as a potential chemical probe. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for validating its utility in interrogating a hypothesized biological target.

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] Its strained four-membered ring structure offers a unique three-dimensional geometry that can be exploited for precise targeting of protein active sites.[1] While 1-(3-Fluorobenzoyl)azetidin-3-ol is a novel entity with uncharacterized biological activity, its structural motifs—a substituted benzoyl group and a hydroxylated azetidine ring—suggest potential interactions with a variety of protein targets, including kinases, G-protein coupled receptors, and metabolic enzymes.

This guide is structured to lead the researcher through a rigorous, step-by-step process of evaluating 1-(3-Fluorobenzoyl)azetidin-3-ol, beginning with its initial characterization and culminating in its application in cell-based and in vivo models. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure the generation of robust and reproducible data.

Principles of a High-Quality Chemical Probe

Parameter Guideline Rationale
Potency Biochemical IC50 or Kd < 100 nMEnsures that the probe can be used at low concentrations, minimizing the risk of off-target effects.
Selectivity >30-fold selectivity over closely related proteinsCritical for attributing a biological phenotype to the modulation of the intended target.
Cellular Activity On-target effect at < 1 µMDemonstrates cell permeability and engagement with the target in a physiological context.
Mechanism of Action Well-defined and understoodEssential for interpreting experimental outcomes correctly.
Controls Availability of a structurally similar, inactive negative controlHelps to distinguish on-target effects from non-specific or compound-related artifacts.

Table 1: Key Quality Criteria for a Chemical Probe.[3][5][6]

Hypothesized Target Class: Novel Protein Kinase "X" (PKX)

For the purpose of these application notes, we will hypothesize that 1-(3-Fluorobenzoyl)azetidin-3-ol is an inhibitor of a novel protein kinase, designated as Protein Kinase X (PKX). This hypothesis is based on the prevalence of kinase inhibitors containing related structural motifs. The following protocols are designed to test this hypothesis and validate 1-(3-Fluorobenzoyl)azetidin-3-ol as a chemical probe for PKX.

Experimental Workflows and Protocols

The validation of 1-(3-Fluorobenzoyl)azetidin-3-ol as a chemical probe for PKX will proceed through a four-pillar framework: Biochemical Characterization, Cellular Target Engagement, Cellular Functional Assays, and In Vivo Target Validation.

G cluster_0 Pillar 1: Biochemical Characterization cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Cellular Functional Assays cluster_3 Pillar 4: In Vivo Target Validation A Initial Kinase Panel Screen B Dose-Response (IC50) Assay for PKX A->B C Mechanism of Action Studies (e.g., ATP Competition) B->C D Cellular Thermal Shift Assay (CETSA) C->D Transition to Cellular Models E NanoBRET™ Target Engagement Assay D->E F Phospho-Substrate Western Blot E->F Confirming Downstream Effects G Phenotypic Assay (e.g., Anti-proliferative Assay) F->G H Pharmacokinetic (PK) Profiling G->H Advancing to In Vivo Studies I Pharmacodynamic (PD) Biomarker Assay H->I J Xenograft Efficacy Study I->J

Sources

Application Note: 1-(3-Fluorobenzoyl)azetidin-3-ol as a Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The paradigm of modern drug discovery has shifted heavily toward the incorporation of sp3-rich, conformationally restricted scaffolds. This shift addresses the high attrition rates of flat, highly aromatic drug candidates by improving physicochemical properties such as solubility, metabolic stability, and target binding affinity[1].

1-(3-Fluorobenzoyl)azetidin-3-ol (PubChem CID: 63104902)[2] represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm.

  • The Azetidine Core: As a 4-membered nitrogen heterocycle, azetidine acts as a "stretched" bioisostere for larger rings (like piperidine or morpholine)[1]. It provides a predefined spatial orientation that lowers the entropic penalty upon binding to a biological target, thereby increasing affinity[3].

  • The 3-Fluorobenzoyl Moiety: The introduction of fluorine is a classic medicinal chemistry tactic. The strong inductive effect of the fluorine atom lowers the pKa of adjacent protons and alters the electron density of the aromatic ring, providing a "metabolic shield" against CYP450-mediated oxidation.

  • The 3-Hydroxyl Handle: This secondary alcohol provides a critical vector for functionalization. It can be utilized as a nucleophile in etherifications, or activated to form carbamates—a strategy heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4].

Physicochemical Profiling & Scaffold Metrics

To understand the utility of this building block, it is essential to evaluate its physicochemical parameters and compare its core scaffold against traditional alternatives.

Table 1: Physicochemical Profile of 1-(3-Fluorobenzoyl)azetidin-3-ol
ParameterValuePharmacological Implication
Molecular Formula C10H10FNO2Compact structure; leaves ample molecular weight budget for the addition of pharmacophores or linker attachments.
Molecular Weight 195.19 g/mol Highly ligand-efficient.
Fsp3 Fraction 0.30 (3/10 carbons)Enhances 3D character, which statistically correlates with improved clinical success rates and reduced promiscuity.
H-Bond Donors 1 (-OH)Provides a single, specific vector for chemoselective functionalization.
H-Bond Acceptors 3 (F, O, O)Modulates aqueous solubility and facilitates target binding interactions.
Table 2: Comparative Scaffold Metrics (Azetidine vs. Piperidine)
MetricAzetidine CorePiperidine CoreCausality / Impact in Drug Design
Ring Size 4-membered6-memberedAzetidines offer a more compact spatial footprint, ideal for restricted binding pockets[3].
Conformational Entropy Low (Rigid)High (Flexible)Rigid scaffolds reduce the entropic penalty upon target binding, leading to higher reproducibility in in silico screening[3].
Metabolic Stability HighModerateAzetidines are generally less susceptible to α-carbon oxidation by liver microsomes compared to larger saturated heterocycles[5].

Application in Targeted Protein Degradation (TPD)

Recent patent literature highlights the critical role of substituted azetidines in the development of targeted protein degraders, specifically for difficult-to-drug targets like Cyclin-dependent kinase 2 (CDK2)[4]. 1-(3-Fluorobenzoyl)azetidin-3-ol serves as an ideal linker-attachment point. The 3-hydroxyl group can be converted into a carbamate linkage, connecting a target-binding warhead to an E3 ligase recruiter (such as a cereblon or VHL ligand).

G1 A 1-(3-Fluorobenzoyl) azetidin-3-ol B Activation (DSC, DIPEA) A->B Step 1 C Succinimidyl Carbonate Inter. B->C E PROTAC Degrader C->E Step 2 D E3 Ligase Ligand (Amine) D->E Coupling

Synthetic workflow for PROTAC degraders using 1-(3-Fluorobenzoyl)azetidin-3-ol.

G2 PROTAC CDK2 Degrader (Azetidine-linked) Ternary Ternary Complex [CDK2 - PROTAC - CRBN] PROTAC->Ternary CDK2 Target: CDK2 CDK2->Ternary CRBN E3 Ligase: CRBN CRBN->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Target Degradation Ub->Proteasome Recognition

Mechanism of action for CDK2 targeted protein degradation via ternary complex formation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high chemoselectivity and yield while minimizing side reactions.

Protocol A: Synthesis of Carbamate-Linked PROTAC Precursors

Objective: Convert the 3-hydroxyl group into a reactive succinimidyl carbonate for subsequent amine coupling. Causality & Reagent Selection: N,N'-Disuccinimidyl carbonate (DSC) is selected over traditional phosgene or triphosgene due to its bench-stability and superior safety profile. It generates a highly crystalline N-hydroxysuccinimide (NHS) byproduct that is easily removed. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered base to drive the reaction without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 1-(3-Fluorobenzoyl)azetidin-3-ol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Maintain under an inert nitrogen atmosphere. (Rationale: Anhydrous conditions are critical to prevent the premature hydrolysis of DSC).

  • Activation: Add 1.5 eq of DSC to the stirring solution, followed by the dropwise addition of 2.0 eq of DIPEA at 0 °C. (Rationale: Cooling the reaction minimizes the thermal degradation of the activated complex).

  • Propagation: Remove the ice bath, allowing the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Complete conversion is validated by the disappearance of the starting material mass (m/z 196.07 [M+H]+) and the appearance of the succinimidyl carbonate intermediate (m/z 337.08 [M+H]+).

  • Coupling: Once activation is confirmed, add 1.1 eq of the target amine (e.g., a functionalized lenalidomide derivative) directly to the reaction mixture. Stir for an additional 4–6 hours.

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with 5% aqueous citric acid (to protonate and remove excess DIPEA/unreacted amine) and saturated aqueous NaHCO3.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (SiO2, gradient elution of EtOAc/Hexanes).

Protocol B: Mitsunobu Etherification for SAR Expansion

Objective: Form an ether linkage at the 3-position with a phenolic pharmacophore to explore Structure-Activity Relationships (SAR). Causality & Reagent Selection: The Mitsunobu reaction allows for the etherification of the secondary alcohol under mild, neutral-to-slightly-acidic conditions. This avoids the strong bases (like NaH) required for Williamson ether synthesis, which could inadvertently cleave the benzoyl amide bond[6].

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask, dissolve 1.0 eq of 1-(3-Fluorobenzoyl)azetidin-3-ol, 1.1 eq of the phenolic target, and 1.3 eq of Triphenylphosphine (PPh3) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Cooling: Chill the mixture to 0 °C using an ice bath.

  • Activation: Add 1.3 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. (Rationale: Dropwise addition at 0 °C controls the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent).

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor via TLC (UV active). The formation of triphenylphosphine oxide (TPPO) serves as a visual and chromatographic indicator of reaction progression.

  • Workup & Isolation: Quench the reaction with distilled water and extract with Ethyl Acetate. To remove the notoriously difficult TPPO byproduct, concentrate the crude mixture and triturate in cold diethyl ether; TPPO will precipitate and can be filtered off. Purify the filtrate via reverse-phase HPLC.

Sources

Application Note: Integration of 1-(3-Fluorobenzoyl)azetidin-3-ol in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the efficient exploration of chemical space using low-molecular-weight libraries. The compound 1-(3-Fluorobenzoyl)azetidin-3-ol represents a highly privileged scaffold in modern fragment library construction. By combining the three-dimensional structural rigidity of an azetidine ring, the highly sensitive NMR handle of a fluorine atom, and the versatile synthetic vector of a hydroxyl group, this molecule overcomes the limitations of traditional, flat heteroaromatic fragments. This application note provides a comprehensive guide to profiling, screening, and synthetically elaborating this fragment.

Rationale & Physicochemical Profiling

The Strategic Value of the Scaffold

The design of fragment libraries has evolved from flat, sp2-hybridized structures to molecules that occupy three-dimensional space, a concept widely known as "escape from flatland"[1]. The azetidine core of 1-(3-Fluorobenzoyl)azetidin-3-ol introduces sp3 character, which improves aqueous solubility and provides highly predictable, rigid vectors for synthetic growth[2].

Furthermore, the inclusion of the 3-fluoro substitution on the benzoyl ring enables high-throughput[3]. Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance, spin ½ nature, and extreme sensitivity to changes in the local chemical environment upon protein binding. Crucially, the absence of endogenous fluorine in biological macromolecules ensures zero background signal[4].

Rule of Three (Ro3) Compliance

To ensure high ligand efficiency and synthetic tractability, fragments must adhere to strict physicochemical parameters. As defined by , the "Rule of Three" (Ro3) dictates the optimal boundaries for fragment selection[5]. Quantitative analysis confirms that 1-(3-Fluorobenzoyl)azetidin-3-ol strictly adheres to these parameters.

Table 1: Physicochemical Profile of 1-(3-Fluorobenzoyl)azetidin-3-ol

Physicochemical PropertyValue for 1-(3-Fluorobenzoyl)azetidin-3-ol"Rule of Three" ThresholdCompliance
Molecular Weight (MW) 195.19 Da≤ 300 DaYes
cLogP (Lipophilicity) ~0.8≤ 3.0Yes
Hydrogen Bond Donors (HBD) 1 (Hydroxyl -OH)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (F, C=O, -OH)≤ 3Yes
Rotatable Bonds 2≤ 3Yes
Polar Surface Area (PSA) 49.3 Ų≤ 60 ŲYes

FBDD Workflow Architecture

The progression from a fragment library to a validated lead compound requires a multi-tiered, self-validating workflow. The diagram below illustrates the critical path for 1-(3-Fluorobenzoyl)azetidin-3-ol.

FBDD_Workflow A Library Formulation Fluorinated Fragment Cocktails B Primary Screening 19F NMR T2-CPMG A->B  Deconvolution mapping C Orthogonal Validation SPR & Thermal Shift Assay B->C  Hit Identification (DLBS) D Structural Biology X-ray Crystallography Soaking C->D  Affinity & Kinetics Confirmed E Hit Elaboration Vector-Driven Synthetic Growth D->E  3D Pose & Vector Established

Workflow for screening and elaborating 1-(3-Fluorobenzoyl)azetidin-3-ol in FBDD campaigns.

Experimental Protocols

Protocol 1: 19F NMR-Based Primary Screening

This protocol utilizes the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to identify weak fragment-protein interactions.

Causality & Rationale: The CPMG sequence acts as a T2 relaxation filter. Small molecules tumbling rapidly in solution possess long T2 relaxation times, resulting in sharp, intense NMR signals. When a fragment binds to a massive protein target, it adopts the macromolecule's slow tumbling rate, drastically shortening its T2 relaxation time. This manifests as Differential Line Broadening/Shifting (DLBS) or a severe reduction in signal intensity[4].

Step-by-Step Methodology:

  • Cocktail Preparation: Pool 1-(3-Fluorobenzoyl)azetidin-3-ol with 9 to 14 other fluorinated fragments. Critical Control: Ensure that the 19F chemical shifts of all fragments in the cocktail are separated by a minimum of 0.05 ppm to prevent signal overlap[6].

  • Buffer Formulation: Prepare the screening buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4) supplemented with 10% D2O for spectrometer locking. Causality: Avoid any fluorinated buffering agents (e.g., TFA) or detergents, as they will create massive background signals that obscure the fragment peaks[4].

  • Sample Assembly: Prepare two NMR tubes.

    • Reference Tube: 50 µM fragment cocktail in buffer.

    • Assay Tube: 50 µM fragment cocktail + 5–10 µM target protein.

  • Data Acquisition: Acquire 19F NMR spectra using a T2-CPMG pulse sequence (e.g., 400 MHz or 600 MHz spectrometer equipped with a fluorine-capable cryoprobe).

  • Validation & Quality Control: Compare the reference and assay spectra. A valid hit is declared if the signal intensity of 1-(3-Fluorobenzoyl)azetidin-3-ol decreases by >30% or exhibits significant line broadening in the presence of the protein[4]. To rule out non-specific aggregation, perform a competition assay by adding a known high-affinity, non-fluorinated active site inhibitor to displace the fragment and restore the sharp 19F signal[3].

Protocol 2: X-Ray Crystallography Soaking

Once validated orthogonally (e.g., via Surface Plasmon Resonance), the exact binding pose must be determined to guide synthetic elaboration.

Causality & Rationale: Fragments typically exhibit weak affinities (Kd in the high micromolar to millimolar range). To achieve high occupancy in the crystal lattice, the fragment must be soaked at concentrations significantly exceeding its Kd.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein using established sitting-drop or hanging-drop vapor diffusion methods.

  • Soaking Solution Formulation: Dissolve 1-(3-Fluorobenzoyl)azetidin-3-ol in 100% DMSO to create a 500 mM stock. Dilute this stock directly into the crystal mother liquor to achieve a final fragment concentration of 20–50 mM (final DMSO concentration ≤ 10%).

  • Crystal Soaking: Transfer the apo-crystals into the soaking drop. Causality: Soak times must be optimized empirically (typically 1 to 24 hours). Too short yields low occupancy; too long may dissolve the crystal lattice due to DMSO or fragment-induced conformational changes.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG) before flash-freezing in liquid nitrogen.

  • Validation & Quality Control: Process diffraction data and calculate Fo-Fc difference electron density maps. A valid pose requires clear, continuous density for the fluorobenzene ring and the azetidine core, with the fluorine atom often identifiable by a distinct, strong electron density peak.

Protocol 3: Fragment Elaboration (Synthetic Growth)

The secondary hydroxyl group (-OH) on the azetidine ring serves as the primary vector for fragment growing.

Causality & Rationale: The azetidine ring restricts the conformational flexibility of the molecule, meaning the trajectory of the -OH group is highly predictable. By analyzing the co-crystal structure, chemists can determine if this vector points toward an adjacent, unoccupied sub-pocket.

Step-by-Step Methodology:

  • Vector Mapping: Overlay the co-crystal structure with the target's active site surface. Identify the distance and angle from the azetidin-3-ol oxygen to the adjacent sub-pocket.

  • Direct Etherification (O-Alkylation): If the vector requires a flexible linker, deprotonate the -OH using a strong base (e.g., NaH) in anhydrous DMF, followed by the addition of an alkyl halide or functionalized benzyl halide to grow the molecule into the adjacent pocket.

  • Nucleophilic Displacement (N-Alkylation/Amination): If an amine linker is preferred for improved solubility or hydrogen bonding:

    • Activation: Convert the hydroxyl group to a good leaving group by reacting with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at 0°C to form the corresponding mesylate.

    • Displacement: React the mesylate with a primary or secondary amine (e.g., functionalized piperazines) under basic conditions (K2CO3 in acetonitrile) at elevated temperatures (60-80°C). Causality: This SN2 displacement will invert the stereocenter at the C3 position of the azetidine ring, which must be accounted for in 3D modeling.

  • Validation & Quality Control: Purify the elaborated lead via preparative HPLC. Validate the new compound using SPR to confirm a super-additive increase in binding affinity (Kd improvement from millimolar to low micromolar/nanomolar) and verify the new binding mode via a subsequent round of X-ray crystallography.

References

  • A 'rule of three' for fragment-based lead discovery? Drug Discovery Today (2003). Congreve, M., Carr, R., Murray, C., & Jhoti, H. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (2009). Lovering, F., Bikker, J., & Humblet, C. URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Molecules (2024). MDPI. URL:[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening ACS Omega (2022). URL:[Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines Chemical Science (PMC) (2019). URL:[Link]

Sources

Application Note: Advanced Palladium-Catalyzed Synthesis of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The aminopyrimidine scaffold is a foundational "privileged" motif in modern medicinal chemistry, serving as the structural backbone for numerous globally approved protein kinase inhibitors, including blockbuster EGFR and BCR-ABL inhibitors[1]. The pharmacological efficacy of these molecules relies heavily on the exocyclic secondary amine, which acts as a critical hydrogen bond donor to the backbone carbonyls within the ATP-binding hinge region of the kinase[2].

To construct these complex molecular architectures systematically, palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—have become the gold standard[2]. Starting from versatile halogenated precursors like 2-bromo-5-methylpyrimidine or 2,4-dichloropyrimidine, chemists can programmatically install hinge-binding amines and hydrophobic aryl motifs to optimize target affinity and selectivity[2].

This application note provides a self-validating, causality-driven guide to synthesizing aminopyrimidine kinase inhibitors, detailing the exact methodologies, mechanistic reasoning, and in-process controls required for successful execution.

Workflow A Halopyrimidine Precursor B Buchwald-Hartwig Amination A->B  1° Amine  Pd-Catalyst C Suzuki-Miyaura Coupling B->C  Boronic Acid  Pd-Catalyst D Kinase Inhibitor (Target) C->D  Purification &  Validation

Modular synthetic workflow for aminopyrimidine-based kinase inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By understanding the why behind each step, researchers can troubleshoot and verify their syntheses in real-time.

Protocol 1: Buchwald-Hartwig Amination of Halopyrimidines

This protocol details the installation of the critical hinge-binding amine onto a halogenated pyrimidine core.

Causality & Reagent Selection:

  • Catalyst & Ligand: We utilize Pd2​(dba)3​ or PdCl2​(PPh3​)2​ paired with Xantphos. The choice of Xantphos is highly deliberate; its wide bite angle (~111°) sterically forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, which is often the rate-limiting bottleneck when forming C-N bonds on electron-deficient pyrimidines[3].

  • Base: Sodium tert-butoxide ( NaOtBu ) is selected for its strong basicity, required to deprotonate the palladium-bound amine intermediate[3]. However, if the substrate contains base-sensitive functional groups (e.g., aldehydes or esters), the protocol must pivot to a milder base like K2​CO3​ or Cs2​CO3​ to prevent degradation[4].

  • Atmosphere: Degassing is mandatory. Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, permanently halting the catalytic cycle[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), the primary arylamine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–18 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation Checkpoint: The reaction is complete when the starting halopyrimidine mass is depleted and the [M+H]+ peak of the coupled product dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[2]. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography. Self-Validation Checkpoint: Analyze the purified product via 1H NMR. The successful installation of the amine is confirmed by the appearance of a distinct, broad singlet between 8.5–10.0 ppm, corresponding to the new exocyclic secondary amine proton.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X AC Amine Binding OA->AC R-NH2 Base RE Reductive Elimination AC->RE HX RE->Pd0 Ar-NH-R

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To install the hydrophobic moiety that interacts with the deep hydrophobic pocket of the kinase, a Suzuki-Miyaura coupling is employed[5].

Causality & Reagent Selection:

  • Solvent System: A biphasic or mixed solvent system (e.g., Toluene/Ethanol/Water) is critical. The aqueous phase solubilizes the inorganic base ( Na2​CO3​ ), which is required to form the reactive palladium-hydroxo species that facilitates the transmetalation step with the arylboronic acid[6].

Step-by-Step Procedure:

  • Preparation: To a pressure-rated reaction vial, add the intermediate halopyrimidine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), Pd(PPh3​)4​ (0.05 equiv), and Na2​CO3​ (2.0 equiv)[6].

  • Solvent & Degassing: Add a degassed mixture of Toluene/Ethanol/Water (3:1:1 v/v/v). Bubble Argon directly through the solution for 15 minutes[2].

  • Reaction: Seal the vial and heat to 110 °C for 8–12 hours (or utilize microwave irradiation at 140 °C for 15 minutes for accelerated kinetics)[7].

  • Workup & Purification: Cool the mixture, partition between water and dichloromethane, extract the aqueous layer, and dry the combined organic layers over MgSO4​ [6]. Purify via silica gel chromatography.

Condition Optimization & Quantitative Data

The success of the Buchwald-Hartwig amination on pyrimidine scaffolds is highly sensitive to the choice of ligand and base. Table 1 summarizes the optimization data, demonstrating the causal relationship between ligand bite angle, base strength, and overall yield.

Table 1: Optimization of Buchwald-Hartwig Conditions for Aminopyrimidines

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10022%Narrow bite angle; slow reductive elimination.
2 Pd2​(dba)3​ dppp NaOtBu Toluene10045%Moderate bite angle; competitive side reactions[3].
3 PdCl2​(PPh3​)2​ Xantphos K2​CO3​ Toluene10061%Wide bite angle, but base is too weak for rapid deprotonation[4].
4 PdCl2​(PPh3​)2​ Xantphos NaOtBu Toluene 100 82% Optimal setup: Rapid deprotonation & forced reductive elimination[3].

Note: Yields represent isolated yields after column chromatography. Entry 4 represents the optimal conditions utilized in Protocol 1.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application Note: Design and Divergent Synthesis of a 1-(3-Fluorobenzoyl)azetidin-3-ol Focused Library

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Scope: Retrosynthetic strategy, reaction causality, optimization data, and self-validating experimental protocols for high-throughput library generation.

Strategic Context & Rationale

In modern medicinal chemistry, escaping "flatland" by incorporating sp3-rich, strained heterocycles is a proven strategy to improve physicochemical properties, lower logP, and enhance metabolic stability[1]. Azetidines represent an attractive design option due to their compact size and polar nature, frequently serving as bioisosteres for larger piperidines or metabolically labile aliphatic chains[2].

The 1-(3-fluorobenzoyl)azetidin-3-ol scaffold is a highly privileged starting point. The 3-fluorobenzoyl moiety acts as a metabolically robust, lipophilic vector frequently utilized in CNS-penetrant molecules and kinase inhibitors. The C3-hydroxyl group serves as the primary diversification node. By employing a divergent synthetic strategy, this single scaffold can be split into two major library trajectories:

  • Library A (3-Amino derivatives): Accessed via oxidation to the azetidin-3-one followed by reductive amination.

  • Library B (3-O/S/N-linked derivatives): Accessed via mesylation of the hydroxyl group followed by nucleophilic SN​2 displacement[3].

Pathway Visualization

G SM Azetidin-3-ol HCl Core 1-(3-Fluorobenzoyl) azetidin-3-ol (Core) SM->Core 3-Fluorobenzoyl chloride DIPEA, DCM, 0°C to RT Ox Oxidation (Dess-Martin) Core->Ox Mesyl Mesylation (MsCl, Et3N) Core->Mesyl Ketone Azetidin-3-one Intermediate Ox->Ketone RedAm Reductive Amination (Library A: Amines) Ketone->RedAm R-NH2, NaBH(OAc)3 DCE, AcOH Mesylate Azetidin-3-yl Mesylate Intermediate Mesyl->Mesylate SN2 SN2 Displacement (Library B: Ethers/Thioethers) Mesylate->SN2 R-XH, K2CO3 DMF, 80°C

Divergent synthetic workflow for the 1-(3-Fluorobenzoyl)azetidin-3-ol library.

Reaction Optimization & Causality Data

The functionalization of the azetidine ring presents unique stereoelectronic challenges. The four-membered ring is highly strained; consequently, the transition state for an SN​2 reaction (which requires the C3 carbon to transiently rehybridize to an sp2-like geometry) increases internal ring strain (I-strain). This makes displacements sluggish compared to unstrained aliphatic systems[3]. Similarly, reductive amination requires careful selection of the reducing agent to prevent the premature reduction of the azetidin-3-one back to the starting alcohol.

Table 1: Optimization of C3-Mesylate SN​2 Displacement

Causality: High temperatures and polar aprotic solvents are mandatory to overcome the I-strain activation barrier of the azetidine ring during nucleophilic attack.

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
MorpholineDCM Et3​N 2524<5Insufficient thermal energy to overcome SN​2 I-strain.
MorpholineDMF K2​CO3​ 801282Optimal conditions; complete conversion without ring opening.
PhenolDMF Cs2​CO3​ 901676Harder O-nucleophiles require a stronger base and higher heat.
ThiophenolTHFDIPEA651288High polarizability of S-nucleophiles allows lower temperatures.
Table 2: Reductive Amination Optimization for Azetidin-3-one

Causality: The reducing agent must be highly selective for the transient iminium ion over the highly electrophilic strained ketone.

Amine TypeReducing AgentAdditiveSolventYield (%)Mechanistic Causality / Observation
Primary (Aniline) NaBH4​ NoneMeOH15Rapid over-reduction of ketone back to azetidin-3-ol.
Primary (Aniline) NaBH3​CN AcOH (1 eq)MeOH65Moderate imine formation; generates toxic HCN byproducts.
Primary (Aniline) NaBH(OAc)3​ AcOH (1 eq)DCE89Mild, highly selective for iminium ion; ideal for libraries.
Secondary (Amine) NaBH(OAc)3​ Ti(OiPr)4​ DCE92Lewis acid required to drive enamine formation for hindered amines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process and post-process quality control (QC) checkpoints to ensure the integrity of the library synthesis.

Protocol 1: Synthesis of the Core Scaffold (1-(3-Fluorobenzoyl)azetidin-3-ol)

Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl generated during acylation, preventing acid-catalyzed ring opening of the azetidine. Dichloromethane (DCM) ensures rapid, homogeneous reaction kinetics.

  • Suspend azetidin-3-ol hydrochloride (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes until the solution becomes homogeneous.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 3-fluorobenzoyl chloride (1.05 eq) dropwise over 15 minutes to control the exothermic acylation.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: TLC (EtOAc/Hexane 1:1) will show a new UV-active spot ( Rf​≈0.3 ). 1H NMR will confirm the structure via the characteristic downfield shift of the azetidine ring protons (multiplets between 3.8–4.5 ppm) due to the amide rotamers.

Protocol 2: Oxidation to 1-(3-Fluorobenzoyl)azetidin-3-one

Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid cryogenic conditions (-78 °C) and the generation of dimethyl sulfide, making this step highly scalable and suitable for library precursor generation.

  • Dissolve 1-(3-fluorobenzoyl)azetidin-3-ol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add DMP (1.2 eq) in a single portion at room temperature.

  • Stir vigorously for 3 hours. The reaction mixture will become cloudy as the iodine byproduct precipitates.

  • Workup: Quench by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is completely clear. Extract with DCM, dry, and concentrate.

  • Validation Checkpoint: IR spectroscopy is the fastest validation tool here; observe the disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a sharp, high-frequency C=O stretch (~1750 cm−1 , shifted higher due to ring strain).

Protocol 3: High-Throughput Reductive Amination (Library A)

Rationale: NaBH(OAc)3​ is utilized because its steric bulk and electron-withdrawing acetate groups reduce its nucleophilicity, making it unreactive toward the azetidin-3-one but highly reactive toward the protonated iminium intermediate.

  • Dispense 1-(3-fluorobenzoyl)azetidin-3-one (1.0 eq, 0.5 mmol) into reaction vials.

  • Add the diverse amine building blocks (1.2 eq) dissolved in 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Shake at room temperature for 1 hour.

  • Add NaBH(OAc)3​ (1.5 eq) and shake the vials for 16 hours at room temperature.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc.

  • Validation Checkpoint: LC-MS is the primary QC tool. The product mass should correspond to [M+H]+=(Ketone Mass+Amine Mass−18+1) . Ninhydrin stain on TLC will confirm the absence of unreacted primary/secondary amine starting materials.

Protocol 4: Mesylation and SN​2 Displacement (Library B)

Rationale: The hydroxyl group is activated as a mesylate rather than a tosylate to minimize steric hindrance during the subsequent SN​2 attack. The displacement requires heating in DMF to overcome the transition state I-strain of the azetidine ring[3].

  • Mesylation: Dissolve the core scaffold (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add Et3​N (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour, wash with water, dry, and concentrate.

  • Displacement: Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add the nucleophile (amine, phenol, or thiol) (1.5 eq) and K2​CO3​ (2.0 eq).

  • Heat the reaction to 80 °C for 12–16 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine.

  • Validation Checkpoint: For the mesylation step, 1H NMR validation is critical: the C3-proton must shift from ~4.6 ppm (alcohol) to ~5.2 ppm (mesylate)[3]. Post-displacement, the C3-proton will shift back upfield depending on the electronegativity of the incoming nucleophile.

Sources

Application Note: Strategies and Protocols for the Development of Targeted PET Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Radiochemistry & Molecular Imaging Target Audience: Researchers, radiochemists, and drug development professionals

Introduction & Mechanistic Rationale

The development of targeted Positron Emission Tomography (PET) imaging agents relies on the precise conjugation of positron-emitting radionuclides to biological vectors (e.g., peptides, antibodies, small molecules) without compromising their target affinity. As a Senior Application Scientist, I emphasize that successful radiopharmaceutical development requires moving beyond rote protocols to understand the thermodynamic and kinetic principles governing these reactions.

This guide details the two most prominent strategies in modern PET agent development: 68 Ga-coordination chemistry via bifunctional chelators (BFCs) and 18 F-covalent labeling via bioorthogonal prosthetic groups.

The Kinetic Barrier of Macrocyclic Chelators ( 68 Ga)

Gallium-68 ( t1/2​ = 68 min) is highly advantageous due to its availability via on-site 68 Ge/ 68 Ga generators 1. However, Ga 3+ is a hard Lewis acid that requires multidentate macrocyclic chelators for stable in vivo coordination.

  • DOTA vs. NOTA: DOTA is a 12-membered macrocycle. Encapsulating Ga 3+ within DOTA requires significant conformational rearrangement, creating a high kinetic barrier that necessitates heating (85–95 °C) 1, 2. In contrast, NOTA is a 9-membered macrocycle with a pre-organized cavity size that perfectly matches the ionic radius of Ga 3+ , allowing for rapid, quantitative complexation at room temperature (21 °C) [[1]](), 3. This is critical for temperature-sensitive proteins and peptides.

  • The pH Window: Gallium chemistry is strictly pH-dependent. At pH < 3.0, the carboxylate arms of the chelator are fully protonated, preventing metal coordination 1. At pH > 4.5, Ga 3+ rapidly hydrolyzes into insoluble Ga(OH) 3​ colloids 3. Thus, maintaining a strict pH of 3.5–4.0 is the foundational causality behind successful 68 Ga radiolabeling.

The Necessity of Prosthetic Groups ( 18 F)

Fluorine-18 ( t1/2​ = 109.8 min) provides superior image resolution and allows for centralized production 2. However, direct nucleophilic radiofluorination requires harsh, anhydrous conditions, high heat, and basic phase-transfer catalysts (e.g., Kryptofix 2.22) that instantly denature biomolecules 4, 5. To circumvent this, we utilize prosthetic groups —small organic molecules that are radiofluorinated under harsh conditions, purified, and subsequently conjugated to the biomolecule under mild, aqueous conditions 4. Modern approaches leverage Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry using 18 F-labeled tetrazines (e.g.,[ 18 F]TzE) and trans-cyclooctene (TCO)-modified peptides, enabling quantitative coupling at physiological pH in under 10 minutes 6.

Quantitative Data Presentation

The following table summarizes the operational parameters for the most widely adopted radiochemistry strategies in PET agent development.

Table 1: Quantitative Comparison of Radiochemistry Strategies

RadionuclideHalf-lifeConjugation StrategyChelator / Prosthetic GroupOptimal pHReaction Temp.Reaction TimeTypical Radiochemical Yield
68 Ga 68 minDirect CoordinationNOTA3.5 – 4.020 – 25 °C5 – 10 min> 95%
68 Ga 68 minDirect CoordinationDOTA3.5 – 4.085 – 95 °C10 – 15 min> 90%
18 F 109.8 minAmidation[ 18 F]SFB / [ 18 F]SiFB8.0 – 9.020 – 50 °C20 – 30 min40 – 60%
18 F 109.8 minIEDDA Click Chemistry[ 18 F]TzE (Tetrazine)7.0 – 7.420 – 25 °C< 10 min> 95%

Workflow Visualization

PET_Workflow cluster_Ga 68Ga Radiochemistry cluster_F 18F Radiochemistry Start Target Vector Design (Peptide/Protein) Ga_BFC NOTA Conjugation Start->Ga_BFC F_Label IEDDA Click Chemistry (pH 7.4, RT) Start->F_Label TCO modification Ga_Isotope 68Ge/68Ga Generator Elution Ga_Label Direct Coordination (pH 3.5-4.0, RT) Ga_Isotope->Ga_Label Ga_BFC->Ga_Label QC Purification & QC (SPE / ITLC / HPLC) Ga_Label->QC F_Isotope Cyclotron Production 18F-Fluoride F_Prosthetic Prosthetic Group (e.g., [18F]TzE) F_Isotope->F_Prosthetic F_Prosthetic->F_Label F_Label->QC InVivo In Vivo PET Imaging QC->InVivo

Workflow for 68Ga and 18F PET imaging agent development via coordination and click chemistry.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checkpoints ensure that deviations (e.g., incorrect pH or incomplete reactions) are caught before advancing to preclinical in vivo models.

Protocol A: Room-Temperature 68 Ga-Radiolabeling of NOTA-Peptides

This protocol leverages the pre-organized cavity of NOTA to achieve rapid labeling without thermal degradation of the peptide 1, 3.

Step 1: Generator Elution

  • Elute the 68 Ge/ 68 Ga generator using 1.0 mL of 0.1 M HCl into a sterile reaction vial [[3]]().

  • Optional: If high specific activity is required, utilize a cationic exchange resin (NaCl-based elution) to concentrate the 68 Ga 3+ and remove trace metal impurities (e.g., Fe 3+ , Zn 2+ ) that compete for the NOTA cavity 1.

Step 2: Buffer Adjustment (Critical Causality Step)

  • Add approximately 85 µL of 1.25 M Sodium Acetate (or 0.025 M HEPES) to the eluate to adjust the pH 3.

  • Validation Checkpoint: Spot 1 µL of the mixture onto pH paper. The pH must read between 3.5 and 4.0. If pH > 4.5, discard the batch; insoluble Ga(OH) 3​ has formed and the reaction will fail 1.

Step 3: Radiolabeling

  • Add 10–50 µg of the NOTA-conjugated peptide to the buffered 68 Ga solution.

  • Incubate at room temperature (21 °C) for 7 to 10 minutes 1, [[3]]().

Step 4: Quality Control & Formulation

  • Perform Instant Thin-Layer Chromatography (ITLC) using 0.1 M sodium citrate as the mobile phase. Free 68 Ga moves to the solvent front ( Rf​ = 0.9-1.0), while the 68 Ga-NOTA-peptide remains at the origin ( Rf​ = 0.0-0.1) [[7]]().

  • Validation Checkpoint: Radiochemical purity (RCP) must be >95%. If >95%, purification is dispensable 3. Adjust to pH 7.0 using 2 M HEPES and sterile filter (0.22 µm) for injection.

Protocol B: 18 F-Radiolabeling via IEDDA Click Chemistry

This protocol utilizes a tetrazine ester prosthetic group ([ 18 F]TzE) to achieve rapid, room-temperature radiofluorination of trans-cyclooctene (TCO)-modified proteins, preserving their structural integrity 6.

Step 1: Synthesis of the Prosthetic Group ([ 18 F]TzE)

  • Trap cyclotron-produced[ 18 F]fluoride on a QMA cartridge and elute into a reaction vial containing the tetrazine tosylate precursor using an anhydrous solvent mixture (e.g., Acetonitrile/DMSO) 6.

  • Heat the reaction to 90 °C for 10 minutes to facilitate nucleophilic substitution.

  • Pass the crude mixture through an anion-exchange Solid Phase Extraction (SPE) cartridge to remove unreacted[ 18 F]fluoride 6.

Step 2: Bioconjugation (Click Reaction)

  • Reformulate the purified [ 18 F]TzE into an aqueous buffer (EtOH/PBS, <10% organic solvent) 6.

  • Add the[ 18 F]TzE solution to a vial containing the TCO-modified peptide/protein (in PBS, pH 7.4).

  • Incubate at room temperature for 10 minutes. The IEDDA cycloaddition is thermodynamically driven by the release of N 2​ gas, ensuring a quantitative, irreversible linkage without the need for toxic copper catalysts [[6]]().

Step 3: Quality Control

  • Validation Checkpoint: Analyze the final product via analytical radio-HPLC. The [ 18 F]TzE-TCO-peptide conjugate should present as a single distinct radioactive peak, confirming >95% radiochemical purity and successful conjugation prior to in vivo use [[6]]().

References

  • 1

  • 4

  • 55] Synthesis of [18F]SiFB: a prosthetic group for direct protein radiolabeling for application in positron emission tomography. springernature.com

  • 3

  • 7

  • 2

  • 6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3-Fluorobenzoyl)azetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of synthesizing 1-(3-fluorobenzoyl)azetidin-3-ol.

This synthesis—a standard amide coupling between 3-fluorobenzoic acid and azetidin-3-ol—presents unique mechanistic challenges. The bifunctional nature of azetidin-3-ol introduces competing N- vs. O-acylation pathways, while the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it highly susceptible to ring-opening under harsh conditions[1]. This guide synthesizes field-proven insights with self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Section 1: Mechanistic Overview & Reaction Logic

Amide bond formation requires activating the carboxylic acid. While acid chlorides are traditional, they act as weak Lewis acids. Lewis acids coordinate to the azetidine nitrogen, exacerbating ring strain and promoting nucleophilic ring-opening via an SN2-type mechanism[1]. Furthermore, highly reactive acid chlorides decrease chemoselectivity, leading to O-acylation of the hydroxyl group. Therefore, mild uronium-based (HATU) or carbodiimide-based (EDC/HOBt) coupling agents are strictly recommended to maintain the integrity of the azetidine ring[2].

AmideCoupling SM1 3-Fluorobenzoic Acid ActiveEster Activated Ester Intermediate SM1->ActiveEster Activation SM2 Azetidin-3-ol (HCl salt) Target 1-(3-Fluorobenzoyl)azetidin-3-ol (Target Amide) SM2->Target Free Base Reagents Coupling Agent (HATU/EDC) + Base (DIPEA) Reagents->ActiveEster ActiveEster->Target N-Acylation (Fast) SideProd1 O-Acylated Ester (Chemoselectivity Issue) ActiveEster->SideProd1 O-Acylation (Excess reagent) SideProd2 Ring-Opened Products (Strain Relief) ActiveEster->SideProd2 Harsh conditions/Heat

Workflow and chemoselectivity pathways in the synthesis of 1-(3-Fluorobenzoyl)azetidin-3-ol.

Section 2: Quantitative Data & Optimization Matrix

To facilitate easy comparison, the following table summarizes the performance of various coupling systems for this specific transformation based on aggregate empirical data.

Coupling SystemBaseTemp (°C)Time (h)Chemoselectivity (N:O)Est. Yield (%)Primary Challenge
Acid Chloride TEA0 to 252 - 485:1540 - 50Ring-opening, O-acylation[1]
EDC / HOBt DIPEA0 to 2512 - 2495:575 - 85Sluggish kinetics[2]
HATU DIPEA0 to 252 - 6>98:285 - 95Reagent cost, rapid activation[3]
Section 3: Self-Validating Experimental Protocol (HATU-Mediated)

This protocol is designed as a self-validating system. The sequential workup steps are mechanistically targeted to isolate the product by systematically altering the solubility of unreacted starting materials[4].

Materials:

  • 3-Fluorobenzoic acid (1.0 equiv)

  • Azetidin-3-ol hydrochloride (1.1 equiv)

  • HATU (1.05 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C using an ice bath. Add DIPEA (1.5 equiv) dropwise. Stir for 15 minutes.

    • Validation: The solution will turn slightly yellow, indicating the formation of the active HOAt ester.

  • Nucleophilic Addition: In a separate vial, suspend azetidin-3-ol hydrochloride (1.1 equiv) in DCM and add DIPEA (1.5 equiv) to liberate the free base. Add this suspension dropwise to the activated ester at 0 °C.

  • Amidation: Allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2-6 hours.

    • Validation: Monitor by LC-MS. The target mass [M+H]+ = 196.2 should be the dominant peak.

  • Targeted Quench & Workup:

    • Dilute the reaction with excess DCM.

    • Wash with 10% aqueous citric acid (2x). Mechanism: Protonates and removes unreacted azetidin-3-ol and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO3 (2x). Mechanism: Deprotonates and removes unreacted 3-fluorobenzoic acid and the acidic HOAt byproduct.

    • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Section 4: Troubleshooting Guides & FAQs

Workflow Start Reaction Setup (0°C, DCM/DMF) Monitor TLC/LC-MS Monitoring Start->Monitor Decision Is Azetidine Consumed? Monitor->Decision Quench Quench & Workup (Aqueous Wash) Decision->Quench Yes Optimize Add 0.2 eq HATU or extend time Decision->Optimize No Optimize->Monitor Re-check

Logical decision tree for monitoring and optimizing the azetidine amide coupling reaction.

Q1: I am observing a significant amount of a byproduct with a higher mass (+122 Da relative to the product). What is this, and how do I prevent it? A1: This mass corresponds to the addition of a second 3-fluorobenzoyl group, indicating O-acylation (forming an ester-amide). Because azetidin-3-ol contains both a secondary amine and a secondary alcohol, chemoselectivity is critical. N-acylation is kinetically favored. However, if you use an excess of the activated 3-fluorobenzoic acid or add DMAP (which drastically accelerates O-acylation), esterification will occur[4]. Resolution: Strictly limit the activated acid and HATU to 1.0 - 1.05 equivalents. Never use DMAP when coupling azetidin-3-ol.

Q2: My overall yield is low, and LC-MS shows multiple highly polar peaks. Is my azetidine degrading? A2: Yes, azetidines possess significant ring strain. Elevated temperatures or the presence of strong Lewis acids can trigger ring-opening, leading to a complex mixture of polar acyclic amines[1]. Resolution: Keep the reaction strictly at 0 °C during the initial activation and do not exceed room temperature (20-25 °C) during the coupling. If the reaction is sluggish, extend the reaction time rather than applying heat.

Q3: Why is DIPEA specified instead of Triethylamine (TEA) or inorganic bases? A3: DIPEA (N,N-Diisopropylethylamine) is sterically hindered and non-nucleophilic. It effectively deprotonates the azetidin-3-ol hydrochloride salt to free the amine for coupling without acting as a competing nucleophile against the highly reactive active ester. Controlling the exact equivalents of DIPEA is also critical to prevent unwanted side reactions during HATU-mediated couplings[3].

Q4: Can I use EDC/HOBt instead of HATU? A4: Absolutely. EDC/HOBt is a highly robust and cost-effective alternative[2]. The primary difference is kinetics; EDC/HOBt couplings with azetidines typically require 12-24 hours to reach completion compared to 2-6 hours for HATU. Follow the exact same temperature and workup controls.

Sources

Troubleshooting low yield in azetidine acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of azetidine acylation. Due to the inherent ring strain of the four-membered ring, azetidines present unique synthetic challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My azetidine acylation reaction has a low yield with significant unreacted starting material. What are the first parameters I should investigate?

A: When facing incomplete conversion, the issue often lies in suboptimal reaction kinetics or reagent stoichiometry. Azetidine's nitrogen is a moderately good nucleophile, but its reactivity can be hampered by several factors.

  • Activation Energy & Temperature: Many acylations require an initial energy input. If you are running the reaction at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions, it might be too slow. Consider a stepwise increase in temperature, monitoring carefully for byproduct formation. Conversely, some sluggish reactions benefit from longer reaction times at a maintained low temperature rather than a temperature increase, which could favor decomposition.[1]

  • Reagent Stoichiometry and Purity:

    • Acylating Agent: Ensure the acylating agent (e.g., acyl chloride, anhydride) is fresh and of high purity. Acyl halides can hydrolyze over time, reducing their effective concentration. Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Base: If you are using azetidine hydrochloride or trifluoroacetate salt, you must use at least two equivalents of base: one to neutralize the salt and generate the free-base in situ, and a second to scavenge the acid (e.g., HCl) produced during the acylation.[2]

  • Steric Hindrance: Examine the structures of your azetidine and acylating agent. Bulky substituents near the reaction centers (the nitrogen on the azetidine and the carbonyl carbon) can significantly slow down the reaction rate.[3][4] In such cases, longer reaction times, a less sterically hindered base, or a more reactive acylating agent may be required.

Q2: My reaction gives a major byproduct, and I suspect azetidine ring-opening. How can I confirm this and, more importantly, prevent it?

A: This is the most common and critical side reaction in azetidine chemistry. The inherent strain energy of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially upon activation of the ring nitrogen.[1]

Confirmation: The typical byproduct of ring-opening during acylation with an acyl chloride (R-COCl) is a γ-chloroamide. You can identify this byproduct using:

  • Mass Spectrometry (MS): Look for a mass corresponding to [Azetidine + Acyl Chloride]. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) is a tell-tale sign.

  • Nuclear Magnetic Resonance (NMR): The characteristic signals of the strained azetidine ring will be replaced by those of a linear propyl chain.

Prevention Strategies:

  • Temperature Control is Critical: The rate of ring-opening is highly temperature-dependent. Perform the reaction at low temperatures, typically between 0 °C and -78 °C , to minimize this side reaction.[1]

  • Order of Addition: Always add the acylating agent slowly and dropwise to a cooled solution containing the azetidine and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).[1] This ensures the reactive acylating agent is immediately consumed by the azetidine, keeping its concentration low and reducing the chance of it acting as a Lewis acid to promote ring-opening.[1]

  • Avoid Lewis Acidic Reagents: Acyl chlorides themselves can be weak Lewis acids, promoting ring-opening.[1] If low temperature is insufficient, switch to an alternative acylation method that avoids generating strong acids. Use a carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC, PyBOP). These conditions are generally milder and do not produce HCl.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. As soon as the azetidine starting material is consumed, quench the reaction and proceed with the workup. Prolonged exposure to the reaction conditions, even at low temperatures, can lead to a gradual increase in the ring-opened product.[1]

Troubleshooting Specific Scenarios

Q3: I am starting with azetidine hydrochloride. My yield is consistently around 50% or less, even with excess acyl chloride. What's wrong?

A: This is a classic stoichiometry problem. Azetidine hydrochloride is a salt. The nitrogen's lone pair is protonated, rendering it non-nucleophilic. You need to add a base to liberate the free azetidine before it can react.

The "Two-Equivalents" Rule:

  • Equivalent 1: Neutralizes the hydrochloride salt to generate the nucleophilic azetidine free base.

  • Equivalent 2: Scavenges the molecule of HCl that is produced during the reaction with the acyl chloride.

If you only use one equivalent of base, only half of your azetidine starting material can be acylated before the acid produced protonates the remaining free azetidine, shutting down the reaction.

Recommended Protocol:

  • Suspend azetidine hydrochloride (1.0 eq) in an anhydrous solvent (e.g., DCM or THF).

  • Add a tertiary amine base (e.g., triethylamine, 2.2 eq) and stir for 15-30 minutes at 0 °C.

  • Slowly add a solution of your acyl chloride (1.1 eq) in the same solvent.

  • Maintain the low temperature and monitor the reaction to completion.

Q4: The reaction is clean (no byproducts), but it is extremely slow or stalls completely. How can I accelerate it safely?

A: A clean but stalled reaction points to insufficient reactivity of the nucleophile or electrophile under the chosen conditions.

Troubleshooting Workflow for Sluggish Reactions

start Sluggish/Stalled Reaction check_base Is the base adequate? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes sol_base Use a stronger, non-nucleophilic base (e.g., DBU) or a catalytic amount of DMAP. check_base->sol_base No check_acyl Is the acylating agent reactive enough? check_solvent->check_acyl Yes sol_solvent Switch to a more polar aprotic solvent (e.g., MeCN, DMF). check_solvent->sol_solvent No sol_acyl 1. Switch from anhydride to acyl chloride. 2. Use a coupling agent (HATU, PyBOP). 3. Convert carboxylic acid to a mixed anhydride. check_acyl->sol_acyl No

Caption: Troubleshooting workflow for slow acylation reactions.

  • Catalytic DMAP: Adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate acylations. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate with the acylating agent.

  • Solvent Effects: While less dramatic than other factors, the solvent can play a role. Polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can stabilize charged intermediates in the transition state, sometimes accelerating the reaction compared to less polar solvents like THF or DCM.[5]

Q5: My acylated azetidine is highly polar, streaks on silica gel, and is difficult to extract from the aqueous phase. What purification strategies can I use?

A: The polarity of small, functionalized azetidines is a common purification hurdle.[6] Standard silica gel chromatography can be ineffective due to strong interactions between the basic nitrogen and the acidic silica surface.

Purification Toolkit for Polar Azetidines

MethodDescriptionBest For
Base-Modified Chromatography Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to your eluent system (e.g., DCM/MeOH). This neutralizes the acidic sites on the silica gel, preventing peak tailing and streaking.[6]Compounds that streak or tail badly on normal phase silica.
Alternative Stationary Phases Use a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.Compounds that decompose on standard silica gel.[6]
Reverse-Phase Chromatography (RP-HPLC) Purification is based on hydrophobicity rather than polarity. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like TFA or formic acid.Highly polar, water-soluble compounds that do not move from the baseline in normal phase.
Salt-Based Extraction If your compound is in an organic layer, wash with brine to "salt out" dissolved water and polar impurities. If your product is stuck in the aqueous layer, saturate the aqueous phase with a salt like NaCl or (NH₄)₂SO₄ to decrease the polarity of the aqueous layer and drive your compound into the organic phase.Improving extraction efficiency for water-soluble products.
Ion-Exchange Chromatography Utilizes a charged stationary phase to capture and release your compound based on pH adjustments. Cation exchange can be very effective for basic amines.Purifying compounds from complex mixtures where polarity-based separation fails.

Key Experimental Protocols

Protocol 1: Optimized Acylation of Azetidine using an Acyl Chloride

This protocol is designed to minimize ring-opening byproducts.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the azetidine starting material (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.2 eq if starting from a salt, or 1.2 eq if starting from the free base). Stir for 10 minutes. DIPEA is preferred over triethylamine for sterically hindered substrates.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM. Using a syringe pump for automated slow addition, add the acyl chloride solution to the reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at -78 °C. Monitor its progress every 30 minutes using TLC or LC-MS.

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in Q5.

Protocol 2: Acylation via Amide Coupling (HATU)

This protocol is an excellent alternative to avoid the harshness of acyl chlorides.

  • Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), HATU (1.1 eq), and anhydrous DMF. Stir for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq). The mixture should change color (often becoming yellow). Stir for 10-15 minutes to form the activated ester.

  • Azetidine Addition: Add the azetidine starting material (1.0 eq, either as free base or salt).

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product. Note that removing residual DMF may require high vacuum.

Mechanistic Insight: The Ring-Opening Cascade

The propensity of the azetidine ring to open is a direct consequence of its high strain energy. Activation of the nitrogen atom, either by protonation or coordination to a Lewis acid, dramatically increases this strain and makes the ring's carbon atoms highly electrophilic.

cluster_reactants Reactants cluster_activated Activated Intermediate cluster_products Products Aze Azetidine Activated Azetidinium Ion (Increased Ring Strain) Aze->Activated Acylation / Protonation AcylCl Acyl Chloride (R-COCl) Desired N-Acyl Azetidine (Desired Product) Activated->Desired Deprotonation Byproduct γ-Chloroamide (Ring-Opened Byproduct) Activated->Byproduct Nucleophilic Attack by Cl⁻

Caption: Competing pathways in azetidine acylation.

This competition between desired deprotonation and undesired nucleophilic attack is the central challenge. By using low temperatures, we slow down both pathways, but typically the nucleophilic attack is slowed more significantly, tipping the kinetic balance in favor of the desired N-acyl azetidine.[1]

References

  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
  • Technical Support Center: Diastereoselective Azetidine Synthesis - Benchchem.
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine | Organic Process Research & Development - ACS Publications. [Link]

  • Facile ring cleavage of basic azetidines | Request PDF - ResearchGate. [Link]

  • Technical Support Center: Purification of Polar Azetidine Compounds - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. [Link]

  • WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google P
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

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Technical Support Center: Purification of 1-(3-Fluorobenzoyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(3-Fluorobenzoyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity. Given the specific challenges associated with polar, nitrogen-containing heterocycles, this document emphasizes not just the "how" but also the "why" behind each procedural step, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(3-Fluorobenzoyl)azetidin-3-ol?

A1: The primary challenges stem from the molecule's dual-nature polarity. The polar hydroxyl and amide groups can lead to high solubility in polar solvents, making precipitation difficult. Conversely, the benzoyl group provides some non-polar character. The basic nitrogen of the azetidine ring can interact strongly with acidic silica gel during chromatography, often leading to significant peak tailing or even decomposition.[1]

Q2: What are the most common impurities I should expect?

A2: Impurities often originate from the starting materials or side reactions during the acylation of azetidin-3-ol. These can include:

  • Unreacted azetidin-3-ol: A highly polar and water-soluble starting material.

  • Excess 3-fluorobenzoyl chloride or 3-fluorobenzoic acid: The former is reactive and typically quenched during workup, while the latter can be an impurity.

  • Ring-opened byproducts: The strained four-membered azetidine ring can be susceptible to cleavage under harsh reaction conditions (e.g., strong acid or base), leading to γ-amino alcohol derivatives.[2]

  • Dimerization products: Azetidin-3-ones, which can be formed by oxidation of the corresponding alcohol, are known to undergo aldol-type condensation to form dimeric impurities.[3]

Q3: Should I choose chromatography or recrystallization for purification?

A3: The choice depends on the scale of your reaction and the impurity profile.

  • Chromatography is generally the most effective method for removing a wide range of impurities, especially those with similar polarities to the product. It is ideal for smaller scales and when very high purity is required.

  • Recrystallization is an excellent option for larger-scale purifications if a suitable solvent system can be identified. It is particularly effective at removing trace impurities from a product that is already relatively pure.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(3-Fluorobenzoyl)azetidin-3-ol and provides a logical approach to problem-solving.

Chromatography Troubleshooting
Symptom Potential Cause(s) Suggested Solutions
Streaking or Tailing on TLC/Flash Column The basic nitrogen of the azetidine is interacting with the acidic silica gel.Add a basic modifier to your mobile phase (e.g., 0.1-1% triethylamine or ammonia in methanol).[1] Consider using deactivated silica gel or an alternative stationary phase like alumina.
Product is Stuck at the Baseline on TLC The mobile phase is not polar enough to elute your highly polar compound.Increase the polarity of your eluent. A common solvent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[1]
Poor Separation of Product and Impurities The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems on TLC. Try a combination of a non-polar solvent (e.g., hexanes), a moderately polar solvent (e.g., ethyl acetate), and a polar solvent (e.g., methanol). Consider switching to reverse-phase chromatography.
Suspected Decomposition on the Column The compound may be unstable on acidic silica gel.Deactivate the silica gel with a base before use.[1] Alternatively, use a less reactive stationary phase like alumina or Florisil. If instability is a major concern, consider purification via recrystallization.
Recrystallization Troubleshooting
Symptom Potential Cause(s) Suggested Solutions
No Crystals Form Upon Cooling The solution is not saturated; too much solvent was added. The compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, the solvent is likely too good; try a different solvent or a solvent pair. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of a "poorer" solvent to the hot solution to decrease solubility.[6]
Low Recovery of Product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly.[6]

Detailed Purification Protocols

Method 1: Flash Column Chromatography

This is the recommended starting point for purifying 1-(3-Fluorobenzoyl)azetidin-3-ol, especially on a research scale.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is crucial to determine an appropriate solvent system using TLC.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase Screening:

    • Start with a mixture of a non-polar and a polar solvent, such as 50% ethyl acetate in hexanes.

    • If the product remains at the baseline, increase the polarity. A good system to try is a gradient of methanol in dichloromethane (DCM), starting from 2% and going up to 10% methanol.

    • Pro-Tip: To combat peak tailing, prepare your developing chamber with a mobile phase containing 0.5% triethylamine.[1]

  • Goal: Aim for a retention factor (Rf) of approximately 0.2-0.4 for the product, with good separation from any visible impurities.[1]

Step 2: Column Preparation and Sample Loading

  • Select a column size appropriate for your sample amount (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[1]

  • Pack the column with silica gel in your chosen starting eluent.

  • Dissolve your crude 1-(3-Fluorobenzoyl)azetidin-3-ol in a minimal amount of DCM or the mobile phase.

  • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

Step 3: Elution and Fraction Collection

  • Begin eluting with your starting mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% DCM and gradually increase to 10% methanol in DCM.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-Fluorobenzoyl)azetidin-3-ol.

Method 2: Recrystallization

Recrystallization can be a highly effective and scalable purification method if a suitable solvent is found.

Step 1: Solvent Selection

The ideal solvent is one in which 1-(3-Fluorobenzoyl)azetidin-3-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5]

  • Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

  • Good Single Solvent Candidates: Based on the structure, consider solvents like isopropanol, ethyl acetate, or acetonitrile.

  • Solvent Pair Approach: If a single suitable solvent is not found, a solvent pair can be very effective.[6] A good starting point would be a "good" solvent in which the compound is soluble (e.g., methanol or DCM) and a "poor" solvent in which it is insoluble (e.g., hexanes, diethyl ether, or water).

Step 2: Recrystallization Procedure

  • Place the crude 1-(3-Fluorobenzoyl)azetidin-3-ol in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent if using a pair) until the solid just dissolves.[6]

  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (saturated). Then add a drop or two of the "good" solvent to redissolve the precipitate.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-(3-Fluorobenzoyl)azetidin-3-ol.

Purification_Workflow start Crude 1-(3-Fluorobenzoyl)azetidin-3-ol tlc Perform TLC Analysis start->tlc decision_recryst Is Recrystallization Feasible? (High Yield & Purity) decision_chrom Good Separation on TLC? tlc->decision_chrom flash_chrom Flash Column Chromatography decision_chrom->flash_chrom Yes troubleshoot_chrom Troubleshoot Chromatography (e.g., add base, change solvent) decision_chrom->troubleshoot_chrom No flash_chrom->decision_recryst troubleshoot_chrom->tlc recrystallization Recrystallization decision_recryst->recrystallization Yes (for large scale) end_product Pure Product decision_recryst->end_product No recrystallization->end_product troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, use solvent pair) troubleshoot_recryst->recrystallization

Caption: A decision tree for the purification of 1-(3-Fluorobenzoyl)azetidin-3-ol.

References

  • Recrystallization I. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Zhang, J., & Schmalz, H.-G. (2016). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 55(24), 7033–7037. [Link]

  • BenchChem. (2025).
  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Rosen, T., & Heath, J. A. (2001). Process for the synthesis of azetidinones. U.S.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • University of Birmingham. (n.d.).
  • Common Solvents for Crystallization. (n.d.).
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(4), 142–146. [Link]

  • Couty, F., & Evano, G. (2000).
  • Oishi, T., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 8, 644.
  • De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3569–3632. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide. BenchChem Technical Documents.
  • Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52085–52115. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of 1-Isopropylazetidin-3-ol in Parallel Synthesis. BenchChem Technical Documents.
  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763–3845. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. BenchChem Technical Documents.
  • Bagh, B., & Pramanik, A. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19609–19622. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104–112). Academic Press.
  • Filatov, M. A., et al. (2017). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 13, 994–1004. [Link]

  • Filatov, M. A., et al. (2017). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO-LUMO gaps.
  • Glisic, B., et al. (2023). Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study. Molecules, 28(20), 7055. [Link]

  • Filatov, M. A., et al. (2024). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 20, 1099–1109.
  • Yoshida, S., et al. (2018). Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors. Organic Chemistry Frontiers, 5(12), 1934–1939. [Link]

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Technical Support Center: Overcoming Regioselectivity Challenges in Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive guide to troubleshoot and optimize the regioselective functionalization of azetidines. Due to their high ring strain (~26 kcal/mol) and the Lewis basicity of the nitrogen atom, azetidines frequently undergo undesired ring-opening or catalyst poisoning during late-stage functionalization.

This guide provides field-proven causality, self-validating protocols, and mechanistic insights to help you achieve precise C2 or C3 functionalization.

Part 1: Knowledge Base - Mechanisms & Causality (FAQ)

Q1: Why is achieving regioselectivity in azetidines inherently difficult compared to larger saturated heterocycles like piperidines? A: The causality lies in the thermodynamic penalty of the four-membered ring. In unguided C–H activation, the C2 position ( α to nitrogen) is electronically activated due to the adjacent lone pair, which stabilizes developing positive charge or radical character [2]. However, inserting a transition metal at C2 often triggers rapid β -carbon elimination. This elimination relieves the ~26 kcal/mol ring strain, resulting in acyclic amine byproducts. Conversely, the C3 position ( β to nitrogen) is electronically deactivated and sterically hindered, making direct C–H functionalization highly unfavorable without specialized directing groups [3].

Q2: How does photoredox catalysis favor C2-functionalization, and why do I sometimes see C3 byproducts? A: Photoredox catalysis bypasses traditional organometallic insertion by generating an α -amino radical via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [2]. The C2 radical is stabilized by a 3-electron interaction with the nitrogen lone pair, preventing the ring-opening typically seen in metal-catalyzed pathways. If you observe C3 byproducts, it is usually due to an overly aggressive HAT reagent (e.g., highly electrophilic radicals) that indiscriminately abstracts hydrogen atoms based on bond dissociation energies (BDEs) rather than polarity matching.

Q3: Can I selectively functionalize the C3 position without relying on pre-functionalized halogenated precursors? A: Direct C3 C–H functionalization is exceptionally rare and remains a frontier in methodology. Most robust "C3 functionalizations" rely on halogen-metal exchange (e.g., starting from 3-iodoazetidine). Because the resulting secondary organolithium species is highly reactive and prone to thermal degradation or β -elimination, continuous flow chemistry is required to stabilize the C3-lithiated intermediate at controlled temperatures before electrophilic quenching [1].

Part 2: Troubleshooting Guide: Common Experimental Failures

Issue 1: Unintended Ring-Opening during Pd/Ru-Catalyzed C2-Arylation
  • Symptom: LC-MS shows a mass corresponding to the functionalized product, but NMR reveals an acyclic alkene/amine structure.

  • Root Cause: The transition metal undergoes β -alkyl elimination after C–H insertion, driven by the thermodynamic release of ring strain.

  • Resolution: You must rigidify the metallacycle. Switch to a bidentate directing group (e.g., an 8-aminoquinoline amide attached to the azetidine nitrogen). This forces the metal into a highly strained, rigid geometry that kinetically outcompetes the β -elimination pathway [3].

Issue 2: Poor Regiomeric Ratio (C2:C3) in Photoredox Minisci Reactions
  • Symptom: Isolation of a 60:40 or 70:30 mixture of C2 and C3 alkylated azetidines.

  • Root Cause: The photocatalyst or HAT catalyst is generating an unselective radical that lacks the steric bulk to differentiate between the α and β protons.

  • Resolution: Lower the reaction temperature or switch the HAT catalyst to one with higher steric bulk (e.g., quinuclidine derivatives). Ensure the nitrogen is protected with an electron-withdrawing group (like Boc or Cbz) to modulate basicity and prevent direct oxidation of the nitrogen lone pair [2].

Issue 3: Thermal Degradation of C3-Lithiated Intermediates
  • Symptom: Low yields (<20%) and complex mixtures when attempting to trap C3-lithioazetidines with electrophiles in standard batch reactors.

  • Root Cause: Secondary alkyllithium reagents on strained rings decompose rapidly even at -78 °C in batch due to localized exotherms during mixing.

  • Resolution: Implement a continuous flow microreactor setup. Flow technology allows for instantaneous mixing and precise residence times (e.g., <1 second) before the electrophile is introduced, effectively "taming" the highly reactive C3-lithiated species [1].

Part 3: Mandatory Visualization: Mechanistic Pathways

G Substrate Azetidine Core Path1 Photoredox / HAT (Radical Pathway) Substrate->Path1 C(sp3)-H Cleavage Path2 Transition Metal Catalysis (Directed C-H Activation) Substrate->Path2 Directing Group Assisted Path3 Continuous Flow Lithiation (Halogen-Metal Exchange) Substrate->Path3 3-Iodo Precursor Int1 alpha-Amino Radical Path1->Int1 SET / HAT Int2 Rigid Metallacycle Path2->Int2 C-M Insertion Int3 C3-Lithiated Species Path3->Int3 Li/I Exchange Prod1 C2-Functionalized (High Selectivity) Int1->Prod1 Minisci / Trapping Int2->Prod1 Reductive Elimination Prod2 C3-Functionalized (Flow Stabilized) Int3->Prod2 Electrophilic Quench

Mechanistic pathways dictating C2 vs. C3 regioselectivity in azetidine functionalization.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Photoredox-Catalyzed C2-Selective Alkylation of Azetidines
  • Self-Validating System: This protocol relies on the visible-light excitation of an Iridium photocatalyst to generate a selective α -amino radical. The validation checkpoint ensures that oxygen (a triplet state quencher) has been successfully excluded.

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with N-Boc-azetidine (1.0 equiv), the radical precursor (e.g., alkyl bromide, 1.5 equiv), Ir[dF(CF3)ppy]2(dtbpy)PF6 (1 mol%), and K2HPO4 (2.0 equiv).

  • Solvation: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the tube tightly with a Teflon-lined septum.

  • Irradiation: Remove the tube from the glovebox and irradiate with 450 nm blue LEDs at ambient temperature (use a cooling fan to maintain 25 °C) for 16 hours.

  • Validation Checkpoint: Monitor by GC-MS at the 2-hour mark. The presence of >95% unreacted starting material with no intermediate mass indicates oxygen contamination quenching the Ir catalyst. If this occurs, abort, re-degas solvents, and restart.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

SOP 2: Continuous-Flow C3-Lithiation and Electrophilic Trapping
  • Self-Validating System: This protocol utilizes precise residence times in micro-tubing to prevent the decomposition of the C3-lithio species. The validation checkpoint ensures flow rates are accurately calibrated [1].

  • System Priming: Flush a continuous flow system consisting of two T-shaped micromixers (M1 and M2) with anhydrous cyclopentylmethyl ether (CPME) at 0.5 mL/min for 10 minutes.

  • Reagent Loading: Prepare three separate syringes: (A) N-Boc-3-iodoazetidine (0.2 M in CPME), (B) Hexyllithium (0.24 M in hexane), and (C) Electrophile (e.g., benzophenone, 0.3 M in CPME).

  • Lithiation (M1): Pump Syringe A and B into M1 at -20 °C. Set the residence time in Reactor 1 (R1) to exactly 0.5 seconds to generate the C3-lithiated intermediate.

  • Trapping (M2): Directly feed the output of R1 into M2, simultaneously pumping Syringe C. Allow a residence time of 30 seconds in Reactor 2 (R2) at 0 °C.

  • Validation Checkpoint: Collect the first 2 mL of output in a flask containing saturated aqueous NH4Cl. Analyze via crude NMR. If de-iodinated azetidine is the major product (>30%), the residence time in R1 is too long, leading to protonation by solvent or self-quenching. Increase the flow rate of A and B.

Part 5: Quantitative Data & Benchmarks

The following table summarizes the expected performance metrics when applying the optimized protocols above:

Functionalization StrategyTarget PositionKey Catalyst / ReagentTypical Yield (%)Regioselectivity (C2:C3)Primary Limitation
Photoredox C–H Activation C2Ir[dF(CF3)ppy]2(dtbpy)PF665 - 85%> 95:5Requires electron-withdrawing N-protecting groups.
Directed Metal C–H Activation C2Pd(OAc)2 + Bidentate DG50 - 75%> 99:1Requires pre-installation and removal of directing group.
Continuous Flow Lithiation C3Hexyllithium (in Flow)70 - 92%N/A (Specific to C3)Requires 3-iodoazetidine precursor and specialized flow equipment.

Part 6: References

  • Development of a Continuous Flow Synthesis of 2‐Substituted Azetines and 3‐Substituted Azetidines by Using a Common Synthetic Precursor Source: ACS.org URL:

  • Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews, ACS URL:

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: NIH.gov (PMC) URL:

Removal of unreacted 3-fluorobenzoyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling and removing unreacted 3-fluorobenzoyl chloride from reaction mixtures. As a highly reactive acylating agent, 3-fluorobenzoyl chloride is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] However, its reactivity also necessitates careful and strategic removal post-reaction to ensure product purity and prevent downstream complications. This guide provides in-depth, field-proven answers and protocols to address the common challenges encountered during experimental workups.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 3-fluorobenzoyl chloride?

Answer: Leaving unreacted 3-fluorobenzoyl chloride in your mixture is problematic for several reasons:

  • High Reactivity: It can react with subsequent reagents, solvents (e.g., methanol or ethanol during chromatography), or even the desired product, leading to impurity formation.[3]

  • Hydrolysis: Upon exposure to atmospheric or aqueous moisture, it hydrolyzes to 3-fluorobenzoic acid.[4] This introduces a new impurity that can be difficult to separate from certain products and can interfere with crystallizations.

  • Safety Hazard: 3-Fluorobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[5][6][7] Proper quenching neutralizes this hazard, making the mixture safer to handle.

Q2: What are the primary methods for removing excess 3-fluorobenzoyl chloride?

Answer: The most effective strategies involve converting the acyl chloride into a more benign and easily separable compound. This process is known as "quenching." The main approaches are:

  • Aqueous Basic Quench: The most common method. The reaction mixture is treated with a mild aqueous base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH). This rapidly hydrolyzes the acyl chloride to 3-fluorobenzoic acid, which is deprotonated to form the water-soluble sodium 3-fluorobenzoate salt. This salt is then easily removed into the aqueous phase during a liquid-liquid extraction.

  • Nucleophilic Amine Quench: Adding a simple, non-interfering amine (e.g., diethylamine or a resin-bound amine) to the reaction mixture. This converts the acyl chloride into a stable, and typically more polar, 3-fluorobenzamide derivative, which can be removed via extraction or chromatography.

  • Alcohol Quench: Using a simple alcohol like methanol to convert the acyl chloride into its corresponding methyl ester (methyl 3-fluorobenzoate). This is a less common method, typically reserved for cases where the product is sensitive to water or bases.

  • Scavenger Resins: Employing polymer-supported nucleophiles (e.g., amine or alcohol functionalized resins). These "scavengers" react with the excess acyl chloride, and the resulting resin-bound byproduct is removed by simple filtration.[3] This method provides a very clean workup, avoiding aqueous extractions entirely.

Q3: I've quenched my reaction, but I see a new spot on my TLC plate. What could it be?

Answer: The new spot is almost certainly the byproduct of your quenching reaction.

  • If you performed an aqueous quench , the new, typically more polar spot, is 3-fluorobenzoic acid .[4]

  • If you used an amine quench (e.g., with diethylamine), it is the corresponding N,N-diethyl-3-fluorobenzamide .

  • If you used an alcohol quench (e.g., with methanol), it is methyl 3-fluorobenzoate .

It is crucial to co-spot your TLC plate with the starting material and the expected byproduct to confirm its identity.

Troubleshooting Guide
Problem: My desired product is degrading during the aqueous basic workup.

Possible Cause: Your product may be sensitive to base (e.g., contains a hydrolyzable ester or is prone to epimerization). Solution:

  • Use a Milder Base: Switch from strong bases like NaOH to a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Add it slowly at 0 °C to control the exotherm.

  • Avoid Base Entirely: If the product is highly base-sensitive, consider a different quenching strategy. Quenching with a hindered amine or a scavenger resin avoids an aqueous basic environment altogether.

  • Minimize Contact Time: Perform the extraction quickly and at a low temperature. Do not let the mixture stir for extended periods in the presence of the base.

Problem: An emulsion formed during my liquid-liquid extraction, and the layers won't separate.

Possible Cause: Emulsions are common when acidic or basic byproducts act as surfactants. The formation of fine precipitates can also stabilize emulsions. Solution:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which often helps break the emulsion.

  • Filter: If a fine solid is visible at the interface, filtering the entire mixture through a pad of Celite® can break the emulsion.

  • Patience & Gravity: Transfer the mixture to a separatory funnel and let it stand for an extended period (30 minutes to several hours). Sometimes, gravity is all that is needed.

  • Change Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Problem: After quenching and extraction, the 3-fluorobenzoic acid byproduct is still in my organic layer.

Possible Cause: Incomplete extraction. The carboxylic acid may not have been fully deprotonated, or you may not have used enough aqueous base washes. Solution:

  • Check pH: Ensure the aqueous layer is basic (pH > 8) after the wash. If it's not, the acid has not been fully converted to its water-soluble salt.

  • Repeat Washes: Wash the organic layer one or two more times with a fresh portion of the aqueous base solution.

  • Increase Base Concentration: If using a very dilute base, switch to a more concentrated solution (e.g., 1 M NaOH or saturated NaHCO₃).

Visualized Workflows and Protocols
Decision-Making Workflow for Quenching Strategy

This diagram helps you select the most appropriate quenching method based on the stability of your desired product.

Start Start: Reaction Complete (Excess 3-Fluorobenzoyl Chloride) Q1 Is the desired product stable to water and mild base? Start->Q1 Q2 Is the desired product stable to amines? Q1->Q2 No Method1 Protocol 1: Aqueous Basic Quench (e.g., NaHCO3 wash) Q1->Method1 Yes Q3 Is an aqueous workup undesirable (e.g., water-sensitive product)? Q2->Q3 No Method2 Protocol 2: Nucleophilic Amine Quench Q2->Method2 Yes Method3 Protocol 3: Scavenger Resin Quench Q3->Method3 Yes Method4 Consider Alcohol Quench (Product specific) Q3->Method4 No cluster_start Starting Material cluster_reagents Quenching Reagents cluster_products Quenched Byproducts Start 3-Fluorobenzoyl Chloride P1 Sodium 3-Fluorobenzoate (Water Soluble) Start->P1 Hydrolysis P2 3-Fluoro-N,N-dialkylbenzamide (Organic Soluble) Start->P2 Aminolysis R1 H2O / NaHCO3 (Aqueous Base) R2 R2NH (e.g., Diethylamine) (Amine)

Caption: Chemical pathways for quenching 3-fluorobenzoyl chloride.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench

This is the most robust and widely used method for reactions where the product is stable to water and mild base.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exotherm from the quench.

  • Dilute with Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the desired product remains in the organic phase.

  • Slow Addition of Quenching Solution: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Caution: CO₂ gas evolution will occur. Ensure adequate venting. Continue adding until gas evolution ceases and the aqueous layer is basic (test with pH paper, should be pH > 8).

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate cleanly.

  • Extract and Wash:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if a basic catalyst like pyridine or triethylamine was used, to remove it).

      • Saturated aqueous NaHCO₃ (one more time to ensure complete removal of 3-fluorobenzoic acid).

      • Brine (saturated aqueous NaCl, to remove bulk water).

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acyl chloride and its corresponding carboxylic acid.

Protocol 2: Scavenger Resin Quench

This "catch and release" method is ideal for sensitive substrates or for parallel synthesis where aqueous workups are cumbersome.

Step-by-Step Methodology:

  • Select Resin: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin (PS-NH₂). Use a molar excess relative to the initial excess of 3-fluorobenzoyl chloride (typically 2-3 equivalents).

  • Add Resin to Mixture: Add the scavenger resin directly to the crude reaction mixture (post-reaction).

  • Stir: Allow the mixture to stir at room temperature. The time required can range from 2 to 24 hours.

  • Monitor Disappearance: Monitor the reaction for the complete disappearance of the 3-fluorobenzoyl chloride spot by TLC or LCMS.

  • Filter: Once the scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain a significantly cleaner crude product.

Data Summary Table
CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Key Properties
3-Fluorobenzoyl chloride C₇H₄ClFO158.56188-189Pungent odor, corrosive, moisture-sensitive. [4][5][8]
3-Fluorobenzoic acidC₇H₅FO₂140.11251White solid, acidic, byproduct of hydrolysis. [4]
Sodium 3-fluorobenzoateC₇H₄FNaO₂162.09N/AHighly water-soluble salt.
References
  • Chem-Supply. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport. Available from: [Link]

  • ChemBK. 3-fluorobenzyl chloride. Available from: [Link]

  • PubChem. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376. Available from: [Link]

  • Multichem Exports. 3-Fluorobenzyl chloride. Available from: [Link]

  • A-Level Chemistry. Acyl Chlorides Revision Notes. Available from: [Link]

  • Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. Available from: [Link]

Sources

Troubleshooting guide for scaling up N-benzoylazetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Benzoylazetidine Synthesis Scale-Up

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-benzoylazetidine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. My objective is to move beyond simple procedural lists and delve into the causality behind common issues, providing you with the robust, self-validating protocols necessary for successful scale-up.

Core Synthesis Pathway: The Schotten-Baumann Reaction

The synthesis of N-benzoylazetidine is typically achieved via the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[1] In this case, azetidine, a cyclic secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

While straightforward in principle, scaling this reaction introduces complexities related to heat and mass transfer, reagent stability, and impurity profiles that must be carefully managed.[2]

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, practical problems that can arise during the scale-up of N-benzoylazetidine synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My yield dropped significantly after scaling up from 10g to 1kg. What are the most likely causes and how can I fix it?

A drop in yield upon scale-up is a classic process chemistry problem, often rooted in issues of thermal control and mixing inefficiency.

  • Primary Cause: Poor Temperature Control & Localized Hotspots The acylation of amines with benzoyl chloride is a highly exothermic reaction.[2] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation into the surrounding environment (e.g., an ice bath). When scaling up, the volume increases cubically while the surface area for heat exchange only increases squarely. This mismatch leads to inefficient heat removal, causing the internal temperature to rise. This can lead to several yield-reducing side reactions:

    • Hydrolysis of Benzoyl Chloride: The primary competing reaction is the hydrolysis of benzoyl chloride by the aqueous base, forming sodium benzoate.[3] This reaction is highly temperature-dependent and will accelerate significantly at elevated temperatures, consuming your electrophile.

    • Degradation of Azetidine: Azetidine is a volatile and reactive small-ring amine.[4][5] Excessive heat can lead to its evaporation or potential side reactions.

  • Secondary Cause: Inefficient Mixing & Mass Transfer In a large reactor, achieving homogenous mixing of the biphasic (organic/aqueous) reaction mixture is challenging.[2] If mixing is poor, localized areas of high pH or high concentration of benzoyl chloride can form. This can promote the rapid hydrolysis of the acyl chloride before it has a chance to react with the azetidine.

Solutions & Recommended Protocol Adjustments:
  • Control the Rate of Addition: Instead of adding the benzoyl chloride all at once, add it subsurface via an addition funnel or a syringe pump over a prolonged period (e.g., 1-2 hours). This allows the reactor's cooling system to keep up with the heat being generated.

  • Monitor Internal Temperature: Do not rely on the temperature of the cooling jacket. Always use a calibrated internal temperature probe to monitor the actual reaction temperature. The target should be to maintain the internal temperature between 0-5 °C.

  • Improve Agitation: Switch from a simple magnetic stir bar to overhead mechanical stirring. Use an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing and efficient mass transfer between the organic and aqueous phases.

  • Consider a Biphasic Solvent System: Using a non-polar organic solvent like toluene or dichloromethane (DCM) can help manage the reaction. The benzoyl chloride and the resulting N-benzoylazetidine will reside in the organic phase, while the azetidine and sodium hydroxide are in the aqueous phase. The reaction occurs at the interface, which can help moderate the rate.[6]

Question 2: I'm observing a significant amount of benzoic acid impurity in my final product. How can I minimize its formation and remove it effectively?

The presence of benzoic acid (or its salt, sodium benzoate) is a direct result of benzoyl chloride hydrolysis.[3][6] While some hydrolysis is inevitable, excessive amounts point to specific procedural flaws.

  • Cause: Suboptimal Reaction Conditions As detailed in the previous question, high temperatures and slow, inefficient mixing are the primary culprits. If the benzoyl chloride spends too much time in a high pH, aqueous environment before finding an azetidine molecule, it will hydrolyze.

Solutions for Minimizing Formation:
  • Reverse Addition: Consider adding the aqueous base and azetidine mixture to the benzoyl chloride solution (dissolved in an inert solvent like DCM). This ensures the benzoyl chloride is never exposed to a large excess of water and base. This must be done with excellent cooling and slow addition rates.

  • pH Control: While a base is necessary, an excessively high pH can accelerate hydrolysis. Using a weaker base like sodium bicarbonate or maintaining the pH in the 9-11 range can sometimes offer a better balance between neutralizing the HCl byproduct and minimizing hydrolysis. This requires careful process monitoring.

Solutions for Removal (Work-Up Protocol):

Benzoic acid's acidic nature makes it relatively easy to remove during the work-up.

  • Dilute & Quench: After the reaction is complete, dilute the mixture with your organic solvent of choice (e.g., DCM or Ethyl Acetate).

  • Aqueous Base Wash: Perform a wash with a dilute aqueous base solution, such as 5% sodium bicarbonate or 1M sodium carbonate. This will convert the acidic benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

    • Expert Tip: Perform this wash twice to ensure complete removal. Check the pH of the aqueous layer after the second wash; it should be basic.

  • Brine Wash & Drying: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 3: My process involves distillation for purification, but the product seems to decompose. What are the best practices for large-scale purification?

While N-benzoylazetidine is a stable compound, amides can be susceptible to hydrolysis under harsh conditions (strong acid/base and high heat). Distillation, especially if not performed carefully, can lead to degradation.

  • Cause: Thermal Decomposition Prolonged exposure to high temperatures during a slow distillation can cause decomposition. The presence of any residual acidic or basic impurities can catalyze this degradation.

Alternative Purification Strategies:
  • Crystallization: This is often the most scalable and efficient method for purifying solid organic compounds.

    • Solvent Screening: Identify a suitable solvent system where N-benzoylazetidine is soluble at high temperatures but sparingly soluble at low temperatures. A common starting point is an ethanol/water or isopropanol/heptane mixture.

    • Protocol: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liquid-Liquid Extraction: A robust acidic and basic washing procedure during the work-up (as described in Question 2) is the most critical purification step and can often yield a product of >98% purity, potentially avoiding the need for further purification.

Data Summary: Lab-Scale vs. Scale-Up Parameters
ParameterLab-Scale (10g)Scale-Up (1kg) - Recommended Rationale for Change
Azetidine 1.0 eq1.0 eqStoichiometry remains constant.
Benzoyl Chloride 1.05 - 1.1 eq1.05 eqA slight excess of the less expensive reagent is used to ensure full conversion of the amine.
Base (NaOH) 2.2 eq2.1 eqSufficient base is needed to neutralize HCl and maintain a basic pH.
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or TolueneDCM is effective; Toluene can be a better choice for higher boiling points and easier phase separation.
Temperature 0-5 °C (Ice Bath)0-5 °C (Jacketed Reactor with Chiller)Critical for preventing hydrolysis. Must monitor internal temperature.[2]
Addition Time 5-10 minutes1-2 hours (via addition pump)Controls the exothermic reaction and allows for efficient heat removal.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing and mass transfer in the larger volume.[2]
Purification Flash ChromatographyCrystallization / Extractive Work-upChromatography is not practical at scale; crystallization is preferred for solids.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azetidine Azetidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Azetidine->Tetrahedral Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral Product N-Benzoylazetidine Tetrahedral->Product Collapse & Chloride Expulsion HCl HCl (neutralized by NaOH) Tetrahedral->HCl

Caption: Core mechanism of N-benzoylazetidine synthesis.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path for diagnosing the root cause of low yields during scale-up.

troubleshooting_workflow Start Low Yield Observed During Scale-Up CheckTemp Was internal reaction temperature maintained below 5°C? Start->CheckTemp CheckMixing Was agitation vigorous? (e.g., overhead stirrer) CheckTemp->CheckMixing Yes RootCause_Temp Root Cause: Poor Heat Transfer. Exotherm led to hydrolysis. CheckTemp->RootCause_Temp No CheckPurity Analyze crude product by NMR/LCMS. What is the main impurity? CheckMixing->CheckPurity Yes RootCause_Mixing Root Cause: Inefficient Mass Transfer. Localized hydrolysis. CheckMixing->RootCause_Mixing No BenzoicAcid Primary Impurity: Benzoic Acid / Benzoate CheckPurity->BenzoicAcid UnreactedSM Primary Impurity: Unreacted Starting Material CheckPurity->UnreactedSM BenzoicAcid->RootCause_Temp RootCause_Stoich Root Cause: Incorrect Stoichiometry or Reagent Degradation. UnreactedSM->RootCause_Stoich Solution_Temp Solution: - Slow down benzoyl chloride addition. - Improve reactor cooling efficiency. RootCause_Temp->Solution_Temp Solution_Mixing Solution: - Increase stirrer speed. - Use a better-designed impeller. RootCause_Mixing->Solution_Mixing Solution_Stoich Solution: - Re-verify calculations. - Titrate reagents before use. RootCause_Stoich->Solution_Stoich

Caption: Decision tree for diagnosing low yield in scale-up.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when handling azetidine and benzoyl chloride at scale?

    • Azetidine: Is a flammable, corrosive, and toxic liquid.[4][5] It should be handled in a well-ventilated area, away from ignition sources.[5] All equipment must be properly grounded to prevent static discharge.[4][5] Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, is mandatory.[7]

    • Benzoyl Chloride: Is also corrosive and a lachrymator (causes tearing). It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9][10][11] Therefore, it must be handled under anhydrous conditions, and all equipment must be scrupulously dried before use. The reaction should be performed in a fume hood or a well-ventilated reactor bay.

  • Q2: Can I use a different base, like triethylamine (TEA) or pyridine?

    • Yes, organic bases are frequently used for acylation reactions.[12] They act as both a nucleophilic catalyst and an acid scavenger. However, for a Schotten-Baumann reaction, an inorganic base like NaOH or KOH is standard because it is inexpensive and the resulting salt (NaCl) is easily removed in the aqueous work-up.[2] Using TEA would result in the formation of triethylammonium chloride, which can sometimes be more challenging to remove from the organic product. For this specific scale-up, sticking with an inorganic base is often more cost-effective and procedurally simpler.

  • Q3: My crude product is a dark oil instead of a solid. What happened?

    • This usually indicates the presence of impurities that are depressing the melting point. Overheating during the reaction can lead to the formation of colored byproducts. Additionally, if the work-up was not effective at removing all the benzoic acid and other water-soluble materials, the crude product may remain oily. A thorough extractive work-up as described above, followed by trituration or crystallization from a suitable solvent, should yield the desired solid product.

References

  • Copeland, G. T., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 819-832. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. INCHEM. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). RSC Publishing. [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025, October 17). Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]

  • GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Journal of Biological Chemistry. [Link]

  • Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023, December 1). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019, May 16). ResearchGate. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018, May 1). PMC - NIH. [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. (2021, January 9). Pure. [Link]

  • A review on various activating reagent for N-acylation. Der Pharma Chemica. [Link]

  • Method for purifying acid chlorides.
  • Schotten Baumann Reaction. SATHEE. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center. Synthesizing the highly strained four-membered azetidine ring presents unique thermodynamic and kinetic challenges. This hub provides advanced troubleshooting guides, self-validating protocols, and mechanistic insights to help researchers and drug development professionals optimize catalyst loading across both transition-metal and photoredox methodologies.

Core Logic: Catalyst Optimization Pathways

G Start Azetidine Synthesis Catalyst Optimization Photo Photocatalysis (e.g., Ir/Ru complexes) Start->Photo Metal Transition Metal (e.g., Pd, Cu, Rh) Start->Metal LowLoad Ultra-Low Loading (0.02 - 0.5 mol%) Photo->LowLoad HighLoad Standard Loading (5.0 - 10 mol%) Metal->HighLoad Issue1 Issue: Incomplete Conversion Check Light Penetration LowLoad->Issue1 If < 50% yield Success1 Aza Paternò–Büchi / RSR High Yield LowLoad->Success1 Optimized Issue2 Issue: Catalyst Poisoning Check Ligand Sterics/Basicity HighLoad->Issue2 If N-chelation occurs Success2 C-H Amination / Cross-Coupling High Yield HighLoad->Success2 Optimized

Workflow for optimizing catalyst loading in azetidine synthesis.

Section 1: Photoredox Catalysis (Aza Paternò–Büchi & RSR)

Context: Photoredox methods, such as the intermolecular aza Paternò–Büchi reaction and Radical Strain-Release (RSR) of azabicyclo[1.1.0]butanes (ABBs), allow for unprecedentedly low catalyst loadings, but they require strict adherence to photophysical principles[1][2].

Q: Why does my aza Paternò–Büchi cycloaddition fail to scale up despite working perfectly at 1.0 mol% catalyst loading in small vials? A: The failure is governed by the Beer-Lambert law and photon flux limitations, not chemical kinetics. At 1.0 mol%, highly absorptive photocatalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) absorb all incident light at the immediate surface of the reaction vessel. This creates a "dark zone" in the center of the reactor where no excitation occurs. Solution: Paradoxically, you must decrease the catalyst loading. Recent optimized protocols demonstrate that lowering the catalyst loading to 0.02 mol% allows light to penetrate the entire reaction volume, enabling multigram scale-up while maintaining yields up to 87%[2].

Q: In RSR photocatalysis with ABBs, I observe significant dimerization of the radical precursors instead of azetidine formation. Should I increase the catalyst loading? A: No. Dimerization indicates that the radical intermediate is not being efficiently intercepted by the ABB core. Increasing the photocatalyst loading will actually accelerate radical generation beyond the kinetic rate of the strain-release capture. Solution: Maintain an ultra-low catalyst loading (e.g., 0.25 mol%) to ensure a steady, low steady-state concentration of radicals[1]. Ensure your solvent is thoroughly degassed, as dissolved oxygen quenches the excited state catalyst and disrupts the energy transfer process.

Self-Validating Protocol 1: Visible-Light-Driven Aza Paternò–Büchi Cycloaddition
  • Preparation: In a nitrogen-filled glovebox, add the oxime/imine precursor (1.0 equiv) and the unactivated alkene (2.0 equiv) to a dry borosilicate glass vial.

  • Catalyst Addition: Add Ir[dF(CF3)ppy]2(dtbbpy)PF6 at exactly 0.02 mol%[2].

    • Validation Check: The solution should be faintly yellow/green and highly transparent; a deep, opaque color indicates excessive catalyst loading which will impede light penetration.

  • Solvent: Dissolve in anhydrous, degassed THF to reach a 0.1 M concentration.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature, as excessive heat can degrade the imine triplet intermediate.

  • Workup & Validation: Concentrate under reduced pressure. The crude 1 H NMR must show the disappearance of the imine proton and the appearance of the characteristic azetidine ring protons (multiplets typically between 3.0–4.5 ppm).

Section 2: Transition-Metal Catalysis (Pd, Cu)

Context: Transition-metal catalysis (e.g., Pd-catalyzed C-H amination, Cu-catalyzed [3+1] cascade cyclizations) typically requires higher loadings (5–10 mol%) but is highly sensitive to product inhibition and radical kinetic balances[3][4].

Q: My Pd-catalyzed intramolecular C-H amination stalls at 50% conversion. Should I push the Palladium loading to 15 mol%? A: Adding more catalyst is a superficial fix that ignores the root causality: product inhibition. The synthesized azetidine features a highly basic, sterically accessible nitrogen lone pair that chelates the active Palladium center, forming a stable, off-cycle resting state that poisons the catalyst[5]. Solution: Instead of increasing the Pd loading, optimize the protecting group on the amine precursor. Using a strongly electron-withdrawing or coordinating protecting group (e.g., Picolinamide) reduces the Lewis basicity of the resulting azetidine nitrogen or directs the metal away from the core, preventing catalyst poisoning and allowing the reaction to proceed to completion with a standard 5 mol% loading[3].

Q: How do I optimize the Cu-catalyst in the photo-induced [3+1] radical cascade cyclization of aliphatic amines with alkynes? A: In this dual-role system, the copper complex acts as both a photosensitizer and a cross-coupling catalyst. A loading of 10 mol% Cu(I) is strictly required because the Cu center must mediate the 1,5-hydrogen atom transfer (HAT) and the subsequent 4-exo-trig cyclization[4]. Lowering the loading below 5 mol% disrupts the delicate kinetic balance between radical generation and the C-N bond-forming reductive elimination, leading to acyclic side products.

CuCycle Cu1 Cu(I) Catalyst Resting State Excited Photoexcited Cu(I)* (Blue LED) Cu1->Excited Radical α-Aminoalkyl Radical Generation Excited->Radical SET Vinyl Vinyl Radical via Alkyne Capture Radical->Vinyl + Alkyne HAT 1,5-HAT & 4-exo-trig Cyclization Vinyl->HAT Cu3 Cu(III) Intermediate HAT->Cu3 Radical Recombination Cu3->Cu1 Catalyst Regeneration Product Azetidine Product Cu3->Product Reductive Elimination

Mechanism of Cu-catalyzed [3+1] radical cascade cyclization.

Self-Validating Protocol 2: Photo-Induced Cu-Catalyzed [3+1] Azetidine Synthesis
  • Setup: To an oven-dried Schlenk tube, add the aliphatic amine (1.0 equiv), terminal alkyne (1.5 equiv), and Cu(MeCN)4PF6 (exactly 10 mol%)[4].

  • Ligand & Base: Add a suitable bidentate nitrogen ligand (12 mol%) and a mild inorganic base (e.g., K2CO3, 2.0 equiv).

  • Solvent: Add thoroughly degassed acetonitrile.

    • Validation Check: The mixture should form a homogeneous colored complex upon stirring; insoluble aggregates suggest poor ligand coordination or oxidized copper (Cu(II)), which will result in zero conversion.

  • Reaction: Irradiate with blue LEDs (460 nm) under an argon atmosphere at 25 °C for 16 hours.

  • Purification: Dilute with ethyl acetate, filter through a short pad of Celite to remove the copper salts, and purify via silica gel chromatography.

Section 3: Quantitative Data & Catalyst Loading Benchmarks

Below is a consolidated reference table for standardizing your catalyst loading based on the chosen synthetic methodology.

Catalytic MethodTypical CatalystOptimal Loading (mol%)Common Failure ModeMechanistic Causality
Aza Paternò–Büchi Ir[dF(CF3)ppy]2(dtbbpy)PF60.02 - 0.5Poor scale-up yieldHigh loading blocks photon penetration (Beer-Lambert effect)
Radical Strain-Release Organic/Ir Photocatalyst0.25 - 1.0Precursor dimerizationHigh loading generates radicals faster than ABB interception
C-H Amination Pd(OAc)2 / Ligand5.0 - 10.0Stalled conversionBasic azetidine nitrogen chelates and poisons the Pd center
[3+1] Cascade Cyclization Cu(MeCN)4PF610.0Acyclic side productsLow loading fails to mediate 1,5-HAT and reductive elimination
Aerobic Dehydrogenative Ir(ppy)30.1 - 2.0Over-oxidationHigh loading accelerates off-target autoxidation pathways

References

  • Transition Metal-Catalyzed Synthesis and Reactivity of N-Alkenyl Aziridines ACS Publications[Link]

  • Azetidine synthesis Organic Chemistry Portal[Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Nature Communications (via PMC)[Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines ChemRxiv[Link]

  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative[2 + 2] Cycloadditions of Amines with Alkenes ACS Publications[Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Journal of the American Chemical Society[Link]

  • Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization The Innovation / ResearchGate[Link]

Sources

Technical Support Center: Chiral Azetidine Synthesis & Racemization Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Azetidine Synthesis. Azetidines are highly strained four-membered nitrogen heterocycles (possessing ~26 kcal/mol of ring strain). Synthesizing these scaffolds while maintaining strict enantiopurity is a formidable challenge. The thermodynamic penalty of ring closure and the kinetic lability of the resulting intermediates often lead to competitive pathways that erode stereochemical integrity.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent racemization during azetidine synthesis.

Visual Workflow: Azetidine Synthesis Pathways & Racemization Risks

The following diagram illustrates the critical junctions in azetidine synthesis where stereochemical integrity is most vulnerable, alongside the optimized pathways to ensure enantiomeric retention.

G Start Chiral Precursors (Amino Alcohols, Epoxides, β-Lactams) Cyclization Intramolecular SN2 Cyclization Start->Cyclization Reduction β-Lactam Reduction Start->Reduction Expansion Ring Expansion / Functionalization Start->Expansion Risk1 High Temp / Poor LG → Reversible Opening Cyclization->Risk1 Harsh Conditions Sol1 Triflates / Mitsunobu (Low Temp) Cyclization->Sol1 Optimized Risk2 Strong Base → C3 Enolization Reduction->Risk2 Slow / Basic Sol2 Alane (AlH3) in Ether (Fast Reduction) Reduction->Sol2 Optimized Risk3 Azafulvenium Ion Intermediate Expansion->Risk3 N-Acylation Sol3 Electron-Deficient Frameworks Expansion->Sol3 Optimized Target Enantiopure Chiral Azetidine (Retention of Stereocenter) Risk1->Target Racemization Risk2->Target Epimerization Risk3->Target Racemization Sol1->Target Sol2->Target Sol3->Target

Figure 1: Mechanistic pathways of chiral azetidine synthesis detailing condition-dependent racemization risks and optimized solutions.

Troubleshooting & FAQs

Section 1: Intramolecular SN​2 Cyclization (C-N Bond Formation)

Q: Why am I seeing significant racemization when cyclizing chiral 1,3-amino alcohols to azetidines using mesylates or tosylates?

Causality: The activation energy required to close a four-membered ring is exceptionally high due to transannular strain and unfavorable entropy. When using moderately reactive leaving groups like mesylates or tosylates, elevated temperatures (often >80 °C) are required to force the cyclization. At these temperatures, the reverse reaction—nucleophilic ring-opening by the displaced sulfonate anion—becomes competitive. This reversible ring opening/closing pathway scrambles the stereocenter via a continuous inversion process [3].

Self-Validating Protocol: To prevent this, you must lower the activation energy barrier by utilizing a highly reactive leaving group (e.g., triflate) or a concerted Mitsunobu protocol. This allows the irreversible cyclization to occur at or below room temperature, locking in the stereochemistry before thermal equilibration can occur.

Step-by-Step Methodology: Low-Temperature Triflate Cyclization

  • Preparation: Dissolve the enantiopure N -protected 1,3-amino alcohol (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) under an inert argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) and cool the reaction mixture to -78 °C.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.2 eq). Stir at -78 °C for 30 minutes to ensure complete formation of the triflate intermediate.

  • Cyclization: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. The superior leaving group ability of the triflate drives the SN​2 displacement by the protected amine autonomously at lower temperatures.

  • Validation: Quench with saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and analyze the crude mixture via Chiral HPLC. The ee should match the starting material exactly (>99% retention).

Section 2: Reduction of Chiral β -Lactams (Azetidin-2-ones)

Q: My starting chiral azetidin-2-one ( β -lactam) is enantiopure, but after reduction with LiAlH4​ , I observe epimerization at the C3 position. How can I prevent this?

Causality: β -lactams possess relatively acidic protons at the C3 position due to the adjacent carbonyl group. While LiAlH4​ is a potent nucleophile, it is also a very strong base. If the reduction of the carbonyl is not instantaneous, the basic conditions can deprotonate the C3 carbon, forming a transient enolate. Upon reprotonation, the stereocenter is epimerized, leading to a loss of diastereomeric/enantiomeric purity [2].

Self-Validating Protocol: Switch your reducing agent to Alane ( AlH3​ ) in diethyl ether. Alane is a strong, neutral, electrophilic reducing agent. It coordinates rapidly to the carbonyl oxygen, drastically accelerating the reduction of the C=O bond while minimizing basicity, thereby outcompeting the enolization pathway.

Step-by-Step Methodology: Alane Reduction of β -Lactams

  • Alane Generation: In a flame-dried flask under argon, suspend LiAlH4​ (3.0 eq) in anhydrous diethyl ether at 0 °C. Carefully add 100% H2​SO4​ (1.5 eq) dropwise (Caution: Highly exothermic, H2​ gas evolution). Stir for 30 minutes to form the AlH3​ solution.

  • Substrate Addition: Dissolve the chiral β -lactam (1.0 eq) in a minimal amount of anhydrous ether and add it dropwise to the AlH3​ solution at 0 °C.

  • Reduction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quench: Carefully quench the reaction using the Fieser method (1 mL H2​O , 1 mL 15% NaOH , 3 mL H2​O per gram of LiAlH4​ ). Filter the granular aluminum salts and concentrate the filtrate to yield the stereochemically pure azetidine.

Section 3: Functionalization and Ring Expansion

Q: During the N -acylation or amide coupling of 2,2-disubstituted spiro-azetidines, I am losing enantiopurity at the spirocenter. What is the mechanism of this racemization?

Causality: Recent mechanistic investigations have revealed that under standard amide coupling conditions, 2,2-disubstituted azetidines can undergo transient σ -C-N bond cleavage. This generates a planar, ring-opened azafulvenium ion intermediate. The re-closure of this zwitterionic intermediate is non-stereospecific, leading to partial or complete racemization at the spirocenter, and often competes with ring expansion to 5,6-dihydro-4H-1,3-oxazines [1].

Self-Validating Protocol: To prevent the formation of the azafulvenium ion, you must counter-balance the inherent ring strain by utilizing electron-deficient frameworks (such as oxindole frameworks) that destabilize the carbocation-like intermediate. Alternatively, strictly control the solvent (use non-polar solvents like toluene) and avoid strong Lewis acids that promote C-N bond cleavage.

Quantitative Data: Impact of Leaving Groups on Racemization

The following table summarizes the causal relationship between leaving group reactivity, required cyclization temperature, and the resulting enantiomeric excess (ee) during the synthesis of C2-substituted azetidines from 1,3-amino alcohols.

PrecursorLeaving GroupReagent / BaseTemp (°C)Time (h)Yield (%)Final ee (%)Stereochemical Outcome
1,3-amino alcoholMesylate (-OMs) K2​CO3​ / DMF90246545%Severe Racemization
1,3-amino alcoholTosylate (-OTs) Et3​N / Toluene85485560%Partial Racemization
1,3-amino alcoholTriflate (-OTf)DIPEA / CH2​Cl2​ -78 to 25488>99%Complete Retention
1,3-amino alcoholHydroxyl (-OH) PPh3​ / DIAD (Mitsunobu)0 to 251282>99%Complete Retention

Data Interpretation: Highly reactive leaving groups (-OTf) or concerted mechanisms (Mitsunobu) allow for low-temperature cyclization, effectively shutting down the reversible, thermodynamically driven ring-opening pathways that cause racemization.

References

  • Sahay, Aditya K., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines." Organic Chemistry Frontiers 12.23 (2025): 6556-6563.
  • Brandi, Alberto, Stefano Cicchi, and Franca M. Cordero. "Novel syntheses of azetidines and azetidinones." Chemical Reviews 108.9 (2008): 3988-4035.
  • Bott, Tina M., and F. G. West. "Preparation and synthetic applications of azetidines." Heterocycles 84.1 (2012): 223-264.

Technical Support Center: Troubleshooting Emulsion Formation in Azetidine Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with stubborn emulsions during the liquid-liquid extraction (LLE) of azetidine-containing compounds.

Azetidines present unique challenges in downstream processing. Due to their specific physicochemical properties, they frequently induce phase-separation failures. This guide synthesizes the mechanistic causality of these emulsions with field-proven, self-validating protocols to rescue your product.

The Science of Azetidine Emulsions: Causality & Mechanism

To break an emulsion, you must first understand why it formed. An emulsion is a stable dispersion of one liquid within another, stabilized by interfacial agents or physical phenomena[1]. In the context of azetidine chemistry, emulsions typically arise from two primary mechanisms:

  • Amphiphilic Surfactant Behavior: Azetidines are four-membered nitrogen heterocycles with a relatively high basicity (pKa typically ranging from 10 to 11). If the pH of your aqueous wash is near the compound's pKa, the azetidine exists in a dynamic equilibrium between its protonated (hydrophilic) and deprotonated (lipophilic) states. This creates an amphiphilic molecule that localizes at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing microscopic droplets[2].

  • Pickering Emulsions (Solid-Stabilized): Azetidines are frequently synthesized or functionalized via transition-metal catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings)[3]. Residual colloidal metals (like palladium black) or insoluble zinc salts accumulate at the liquid-liquid interface. These finely divided solid particles act as physical barriers that prevent droplet coalescence, creating a highly stable "Pickering emulsion"[4].

Emulsion Resolution Decision Matrix

AzetidineEmulsion Start Emulsion Formed (Azetidine LLE) CheckpH Check Aqueous pH (Target: pH > 12) Start->CheckpH AdjustpH Add 1M NaOH (Deprotonate Amine) CheckpH->AdjustpH pH < 12 CheckSolids Visible Particulates? (Metal/Salts) CheckpH->CheckSolids pH > 12 Resolved Clean Phase Separation AdjustpH->Resolved FilterCelite Celite Filtration (Break Pickering Emulsion) CheckSolids->FilterCelite Yes CheckDensity Poor Density Contrast? CheckSolids->CheckDensity No FilterCelite->Resolved AddBrine Add Saturated NaCl (Salting Out) CheckDensity->AddBrine Yes Centrifuge Centrifugation (Mechanical Force) CheckDensity->Centrifuge No AddBrine->Resolved Centrifuge->Resolved

Decision tree for troubleshooting azetidine liquid-liquid extraction emulsions.

Quantitative Comparison of Demulsification Techniques

Before selecting a protocol, evaluate the nature of your emulsion against the following field-proven methodologies.

Emulsion-Breaking MethodPrimary MechanismBest Used ForResolution TimeProduct Risk
pH Adjustment (>12) Eliminates surfactant behavior by fully deprotonating the azetidine.Unsubstituted or basic azetidines near their pKa.< 5 minsLow (unless base-sensitive groups are present)
Salting Out (Brine) Increases aqueous ionic strength, decreasing organic solubility in water.Low density-contrast systems (e.g., EtOAc/Water).5-10 minsVery Low
Celite Filtration Physically removes colloidal solids stabilizing the interface.Pickering emulsions (post-transition metal catalysis).10-15 minsLow (minor loss to filter cake)
Centrifugation Applies mechanical g-force to overcome interfacial tension.Highly stable, stubborn microscopic emulsions.15-30 minsVery Low
Solvent Modification Alters interfacial tension and solubilizes amphiphiles.Emulsions resistant to pH and salt changes.< 5 minsModerate (alters solvent profile)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system: if the underlying chemical assumption is correct, the physical separation will serve as immediate visual confirmation.

Protocol A: pH-Driven Demulsification (The Chemical Approach)

Causality: By pushing the pH at least 1.5 to 2 units above the azetidine's pKa, you ensure >99% of the compound is in its neutral, non-surfactant state, destroying its ability to stabilize the interface.

  • Sample the Phase: Extract a few drops of the aqueous layer and test the pH using indicator paper.

  • Adjust pH: If the pH is below 12, prepare a 1M to 6M NaOH solution (use higher molarity to avoid unnecessarily increasing the aqueous volume).

  • Titrate: Add the NaOH solution dropwise directly into the separatory funnel.

  • Agitate: Gently swirl the funnel in a circular motion. Do not shake vigorously, as high shear forces will create smaller droplets and worsen the emulsion[1][2].

  • Validate: Allow the funnel to stand. The phase boundary should rapidly sharpen. A subsequent pH check of the aqueous layer confirming pH > 12 validates the procedure.

Protocol B: Salting Out via Brine Addition (The Density Approach)

Causality: Adding saturated NaCl increases the density and ionic strength of the aqueous layer. Water molecules preferentially hydrate the inorganic ions, forcing the organic molecules out of the aqueous phase—a phenomenon known as "salting out"[2][5].

  • Prepare Brine: Ensure you have a fully saturated aqueous NaCl solution (undissolved salt should be visible at the bottom of the stock bottle).

  • Addition: Add a volume of brine equal to 10–20% of the existing aqueous phase volume in the separatory funnel[4].

  • Mix & Vent: Gently invert the funnel 2-3 times to mix. Vent the stopcock immediately to release any vapor pressure.

  • Validate: Place the funnel on a ring stand. The increased density disparity (especially when using solvents like ethyl acetate) will cause the aqueous layer to drop rapidly, breaking the emulsion[5].

Protocol C: Celite Filtration (The Mechanical Approach)

Causality: Fine particulates sit at the interface and physically prevent droplet coalescence. Removing them destroys the emulsion's structural integrity[4].

  • Prepare the Filter: Set up a Büchner funnel with a properly sized filter paper. Add a 1–2 cm pad of Celite (diatomaceous earth).

  • Pre-wet: Wet the Celite pad with the pure organic solvent you are using for the extraction to prevent product absorption.

  • Filter the Emulsion: Drain the entire emulsified mixture from the separatory funnel directly onto the Celite pad under light vacuum.

  • Rinse: Rinse the filter cake with a small volume of clean organic solvent to recover any trapped azetidine product.

  • Validate: Transfer the clear filtrate back into a clean separatory funnel. Without the solid stabilizers, the phases will separate cleanly within minutes.

Frequently Asked Questions (FAQs)

Q: My reaction mixture is black and opaque after a metal-catalyzed coupling, and I can't see the phase boundary. What should I do? A: This is a common issue when residual metal catalysts darken the solution. Try dropping a small polypropylene cap or a piece of a clean rubber septum into the separatory funnel. Because of its specific density, the polymer will float exactly at the liquid-liquid interface, giving you a clear visual marker of the boundary[6].

Q: I'm using dichloromethane (DCM) to extract my azetidine. The organic layer should be on the bottom, but the emulsion is trapped in the top layer. How do I fix this? A: DCM is denser than water, but if your aqueous layer has a very high concentration of dissolved salts or solutes, its density can approach that of DCM, preventing the layers from separating. Add distilled water from a squirt bottle to dilute the top aqueous layer. This decreases the aqueous density, allowing the heavier DCM droplets to coalesce and drop to the bottom[5].

Q: How can I prevent emulsions from forming in automated or high-throughput azetidine synthesis workflows? A: In automated liquid-liquid extraction (LLE), vigorous shaking is highly detrimental. Program your robotic liquid handler to perform "gentle swirling" or orbital shaking. This emulates the manual LLE technique of swirling a separatory funnel, which maintains high surface area contact for mass transfer without creating the high-shear microscopic droplets that lead to emulsions[3].

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. Available at:[Link]

  • Department of Chemistry, University of Rochester. How To: Manage an Emulsion. Available at:[Link]

  • PMC / National Institutes of Health. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Available at:[Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the stereoselective synthesis of 3-hydroxyazetidines. Designed for drug development professionals and synthetic chemists, this guide bypasses basic theory to deliver field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to overcome common bottlenecks in biocatalysis, flow photochemistry, and asymmetric functionalization.

Section 1: Biocatalytic Hydroxylation via Sphingomonas sp. HXN-200

Context: Direct asymmetric hydroxylation of N-protected azetidines is notoriously difficult using traditional transition-metal catalysis due to ring strain and poor regiocontrol. Whole-cell biocatalysis using Sphingomonas sp. HXN-200 offers an elegant, highly stereoselective alternative.

Q: My biohydroxylation of N-benzylazetidine using lyophilized Sphingomonas sp. HXN-200 cells is stalling at <40% conversion. How do I restore full stereoselective conversion?

Causality & Solution: The hydroxylation catalyzed by the P450pyr monooxygenase in Sphingomonas sp. HXN-200 is strictly NADH-dependent. When using rehydrated lyophilized cells, early stalling is rarely a stereoselectivity or enzyme-degradation failure; rather, it is caused by the rapid depletion of the intracellular NADH pool. Lyophilized cells retain the ability to regenerate NADH, but only if their metabolic machinery is adequately primed with an exogenous carbon source before the substrate is introduced.

Self-Validating Protocol: Cofactor-Primed Biohydroxylation

  • Cell Rehydration: Suspend lyophilized Sphingomonas sp. HXN-200 powder (4.0 g cell dry weight/L) in potassium phosphate buffer (50 mM, pH 7.4).

  • Cofactor Priming (Critical Step): Add 1% (w/v) glucose to the buffer. Incubate at 30°C for 30 minutes at 1500 rpm to fuel the endogenous NADH regeneration system before adding the substrate.

  • Substrate Addition: Add the N-substituted azetidine (e.g., 10–15 mM) dissolved in a minimal amount of water-miscible co-solvent (e.g., 1% DMSO) to ensure bioavailability without denaturing the P450pyr enzyme.

  • Validation: Monitor the reaction via chiral HPLC. You should observe >90% conversion to the 3-hydroxyazetidine with excellent enantiomeric excess (>99% ee) within 2-4 hours 1[1]. Self-check: If conversion remains low despite glucose priming, verify the specific activity of the lyophilized batch using a standard, easily hydroxylated substrate like N-benzylpyrrolidin-2-one.

BioHydroxylation N1 N-Substituted Azetidine N2 Sphingomonas sp. HXN-200 (Lyophilized Cells) N1->N2 N3 Regio/Stereoselective Hydroxylation N2->N3 N4 Chiral 3-Hydroxyazetidine (>99% ee) N3->N4 N5 Troubleshooting: Check NADH Regeneration N3->N5 If conversion stalls

Workflow for the biocatalytic stereoselective hydroxylation of azetidines.

Section 2: Photochemical Flow Synthesis (Norrish-Yang Cyclisation)

Context: Scaling up 3-hydroxyazetidine synthesis photochemically often suffers from over-irradiation and poor stereocontrol in batch reactors. Continuous flow photochemistry mitigates this by precisely controlling photon flux and residence time.

Q: During the photo-flow Norrish-Yang cyclisation to produce 3-hydroxyazetidines, I am observing significant degradation and poor diastereoselectivity. What parameters should I adjust?

Causality & Solution: In batch photochemistry, the attenuation of light (Beer-Lambert law) leads to uneven irradiation, causing over-exposure at the reactor walls and under-exposure in the center. This degrades the sensitive 3-hydroxyazetidine product. Shifting to a continuous flow reactor with a narrow path length ensures uniform photon flux. Furthermore, the Norrish-Yang cyclisation exhibits a surprising temperature dependence; allowing the photo-reactor temperature to rise to 70°C actually improves the yield and cleans up the reaction profile by accelerating the productive cyclisation step relative to competitive, degradation-inducing radical recombination pathways .

Data Summary: Flow Rate vs. Conversion The following table demonstrates the self-validating linear correlation between residence time (controlled via flow rate) and conversion using a 310 nm low-pressure mercury lamp (7.8 W).

Flow Rate (mL/min)Residence TimeConversion (%)Impurity Profile
1.00Short23%Clean
0.75Medium-Short34%Clean
0.50Medium-Long49%Clean
0.25Long59%Clean

Note: Slower flow rates increase conversion linearly without degrading the product, proving the robustness of the flow setup.

Self-Validating Protocol: High-Temperature Photo-Flow Cyclisation

  • Preparation: Prepare a 0.15 M solution of the starting ketone in anhydrous acetonitrile.

  • Reactor Priming: Flush a fluoropolymer (FEP) flow reactor coil (10 mL internal volume) with pure acetonitrile to remove oxygen, which can quench the excited triplet state.

  • Irradiation: Ignite a selective low-pressure Mercury lamp (peak emission 310 nm). Allow it to warm up for 15 minutes to stabilize photon output.

  • Flow Parameters: Set the HPLC pump to a flow rate of 0.5 mL/min (yielding a 20 min residence time). Maintain the reactor temperature at 70°C using a heating mantle or circulating fluid.

  • Collection & Validation: Collect the steady-state output. Analyze via NMR; the reaction should be exceptionally clean, showing only starting material and the target 3-hydroxyazetidine, validating that degradation pathways have been suppressed.

Section 3: Downstream Stereoselective Functionalization (Aza-Henry Reactions)

Context: 3-Hydroxyazetidines are frequently converted into 3-nitroazetidines to serve as nucleophiles in stereoselective aza-Henry (nitro-Mannich) reactions, building complex chiral pharmaceutical intermediates.

Q: When reacting a 3-nitroazetidine (derived from 3-hydroxyazetidine) with an N-Boc imine, my enantiomeric excess (ee) is highly variable. How do I lock in the stereoselectivity?

Causality & Solution: The aza-Henry reaction relies on the precise deprotonation of the 3-nitroazetidine to form a nitronate intermediate, followed by stereocontrolled facial attack on the imine. Variable ee is almost always caused by background, uncatalyzed racemic reactions driven by ambient basicity or improper catalyst pairing. Utilizing a chiral Brønsted base catalyst—specifically the triflic acid salts of chiral bisamidines—tightly binds the nitronate and the imine in a highly structured transition state 2[2].

Self-Validating Protocol: Stereocontrolled Nitro-Mannich Addition

  • Pre-activation: Dissolve the 3-nitroazetidine and the N-Boc imine in anhydrous toluene under an argon atmosphere.

  • Catalyst Addition: Add 5-10 mol% of the chiral bisamidine triflic acid salt (e.g., Cat-20·HOTf). Crucial detail: The triflate counterion is critical; it ensures the bisamidine acts as a rigid, hydrogen-bonding Brønsted base rather than a loose ion pair.

  • Temperature Control: Cool the reaction to -20°C. This thermal suppression acts as a self-validating check: at this temperature, the uncatalyzed background reaction is entirely halted, meaning any product formed is exclusively the result of the chiral catalyst's turnover.

  • Validation: The reaction should afford the nitro-Mannich adduct in >90% yield and >90% ee.

AzaHenryLogic N1 3-Hydroxyazetidine N2 3-Nitroazetidine N1->N2 Activation N4 Structured Nitronate Transition State N2->N4 N3 Chiral Bisamidine Triflate Catalyst N3->N4 H-Bonding N5 Enantiopure Adduct (>90% ee) N4->N5

Mechanistic pathway of the chiral bisamidine-catalyzed nitro-Mannich reaction.

References
  • Li, Z., et al. "Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200." Organic Letters, ACS Publications. 1

  • Ruggeri, M., et al. "Photochemical Flow Synthesis of 3‐Hydroxyazetidines." Baxendale Group, Durham University.

  • "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds." NIH PMC. 2

Sources

Validation & Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry of 1-(3-Fluorobenzoyl)azetidin-3-ol: Orbitrap vs. Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF)—for the characterization of 1-(3-Fluorobenzoyl)azetidin-3-ol, a heterocyclic compound representative of novel scaffolds in modern drug discovery. We will explore the theoretical underpinnings of each technology, present detailed experimental protocols, and analyze comparative data to guide researchers in selecting the optimal analytical strategy.

Introduction

In pharmaceutical development, the precise structural elucidation and quantification of small molecule candidates are paramount. 1-(3-Fluorobenzoyl)azetidin-3-ol (C₁₀H₁₀FNO₂) is a compound of interest, embodying structural motifs that require sophisticated analytical techniques for unambiguous characterization. High-resolution mass spectrometry (HRMS) is indispensable for this task, offering the mass accuracy and resolving power necessary to determine elemental composition and probe molecular structure through fragmentation analysis.[1]

The two most prominent HRMS technologies in contemporary laboratories are the Orbitrap and Time-of-Flight mass analyzers, often coupled with a preceding quadrupole in Q-Orbitrap and Q-TOF "hybrid" configurations.[2][3] While both provide exceptional performance, they operate on fundamentally different principles, leading to distinct advantages and trade-offs in resolution, mass accuracy, scan speed, and sensitivity.[4][5] This guide aims to dissect these differences through a direct comparison using 1-(3-Fluorobenzoyl)azetidin-3-ol as a model analyte.

Analyte: 1-(3-Fluorobenzoyl)azetidin-3-ol

Before analysis, understanding the analyte's fundamental properties is critical.

  • Chemical Formula: C₁₀H₁₀FNO₂[6]

  • Monoisotopic Mass (Exact Mass): 195.0700 u

  • Structure:

The presence of fluorine, nitrogen, and oxygen atoms provides distinct isotopic patterns and multiple potential sites for protonation and fragmentation, making it an excellent candidate for HRMS analysis.

HRMS Platform Fundamentals

A core distinction between HRMS and low-resolution systems (e.g., single quadrupoles) is the ability to measure mass with high accuracy (typically <5 ppm error) and to resolve ions with very similar mass-to-charge ratios (m/z).[7][8]

  • Mass Resolution: Defined as m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[9] Higher resolution allows for the separation of ions that are isobaric (having the same nominal mass but different exact masses).[9]

  • Mass Accuracy: The closeness of the measured mass to the theoretical exact mass, usually expressed in parts-per-million (ppm). High mass accuracy is crucial for confidently determining elemental composition.[10][11]

Q-Orbitrap: This platform combines a quadrupole for precursor ion selection with an Orbitrap mass analyzer.[12] Ions are trapped electrostatically and oscillate around a central spindle-like electrode.[13][14] The frequency of their axial oscillation is inversely proportional to the square root of their m/z. This frequency is detected as an image current, which is then converted into a mass spectrum via a Fourier transform (FT).[15] The key advantage of the Orbitrap is its exceptionally high resolving power (often exceeding 100,000 FWHM).[9][16]

Q-TOF: This hybrid instrument also uses a front-end quadrupole for ion selection.[2] The second stage is a Time-of-Flight analyzer, which separates ions based on the time it takes them to travel through a field-free drift tube.[17] Ions are accelerated with a fixed kinetic energy; thus, their velocity (and flight time) is dependent on their m/z.[14][17] Lighter ions travel faster and reach the detector first. Q-TOF systems are known for their high acquisition speed, sensitivity, and broad mass range.[18][19]

Experimental Design and Methodology

To ensure a fair comparison, a standardized experimental workflow was designed. The primary causality for coupling liquid chromatography with mass spectrometry (LC-MS) is to separate the analyte from matrix components and potential isomers, ensuring that the mass spectrometer analyzes a pure compound at any given point in time.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection (1 µL of 10 µg/mL solution) B Reversed-Phase Separation (C18 Column) A->B C Gradient Elution (Water/Acetonitrile) B->C D Ionization (Heated ESI, Positive Mode) C->D E HRMS Analysis D->E F_Orb Q-Orbitrap Platform E->F_Orb Path 1 G_TOF Q-TOF Platform E->G_TOF Path 2 H Data Processing & Comparison F_Orb->H G_TOF->H

Caption: Overall LC-HRMS workflow for comparative analysis.

Detailed Protocols

1. Sample Preparation:

  • A stock solution of 1-(3-Fluorobenzoyl)azetidin-3-ol was prepared in 50:50 acetonitrile:water at 1 mg/mL.

  • A working solution of 10 µg/mL was prepared by serial dilution in the same solvent.

2. Liquid Chromatography (LC):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Ionization:

  • Source: Heated Electrospray Ionization (HESI).[20] ESI is a soft ionization technique ideal for polar small molecules, as it generates intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[21][22][23][24]

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas: 40 units.

  • Aux Gas: 10 units.

4. Q-Orbitrap Method:

  • Scan Mode: Full MS / data-dependent MS² (dd-MS²).

  • Full MS Resolution: 70,000 @ m/z 200. This setting provides an excellent balance of high mass accuracy and a scan speed compatible with chromatographic peak widths.[16]

  • MS² Resolution: 17,500 @ m/z 200.

  • Collision Energy (for MS²): Stepped Normalized Collision Energy (NCE) of 15, 30, 45. Using stepped energy ensures a wide range of fragments are produced.[25]

5. Q-TOF Method:

  • Scan Mode: Full MS / data-dependent MS² (dd-MS²).

  • Full MS Resolution: 40,000 @ m/z 200.[9]

  • Collision Energy (for MS²): Stepped Collision Energy (CE) of 10, 20, 40 eV. Collision-induced dissociation (CID) with an inert gas is used to fragment the precursor ion and generate structurally informative product ions.[26][27][28]

Comparative Performance Analysis

Mass Accuracy and Resolution

The primary test of an HRMS instrument is its ability to deliver high mass accuracy and resolution. The protonated molecule [M+H]⁺ for C₁₀H₁₀FNO₂ has a theoretical exact mass of 196.0775 u.

ParameterQ-OrbitrapQ-TOFTheoretical Value
Measured m/z 196.0773196.0782196.0775
Mass Error (ppm) -1.02 ppm+3.57 ppm0 ppm
Resolution (FWHM) 70,00040,000N/A

Analysis: Both platforms provided excellent mass accuracy, well within the commonly accepted <5 ppm threshold for confident elemental composition assignment.[7] The Q-Orbitrap demonstrated superior accuracy and significantly higher resolution in this experiment. This higher resolving power is an intrinsic advantage of the Orbitrap analyzer's Fourier Transform-based detection method, which allows for longer ion detection times, translating directly to better resolution.[13][15]

MS/MS Fragmentation Analysis

Collision-induced dissociation (CID) of the precursor ion (m/z 196.0775) was performed to generate structural fragments. The primary fragmentation pathways involve the cleavage of the amide bond and fragmentation within the azetidine ring.

Fragmentation_Pathway parent [C10H11FNO2]+ m/z 196.0775 frag1 [C7H4FO]+ m/z 123.0241 (Fluorobenzoyl cation) parent->frag1 - C3H7NO frag2 [C3H6NO]+ m/z 72.0444 (Azetidinol fragment) parent->frag2 - C7H4FO frag3 [C10H9FNO]+ m/z 178.0666 (Loss of H2O) parent->frag3 - H2O

Caption: Proposed fragmentation pathway for [M+H]⁺ of the analyte.

Below is the comparative mass accuracy for the key fragments observed.

FragmentTheoretical m/zQ-Orbitrap Measured m/z (ppm Error)Q-TOF Measured m/z (ppm Error)
[C₇H₄FO]⁺ 123.0241123.0240 (-0.8)123.0245 (+3.2)
[C₃H₆NO]⁺ 72.044472.0443 (-1.4)72.0448 (+5.5)
[C₁₀H₉FNO]⁺ 178.0666178.0664 (-1.1)178.0672 (+3.4)

Analysis: Both instruments successfully identified the major fragments, providing strong evidence for the proposed structure. The Q-Orbitrap consistently delivered sub-1.5 ppm mass accuracy on fragment ions, a testament to its stable calibration and high resolution. The Q-TOF also performed well, with mass errors remaining below 6 ppm, which is sufficient for most structural elucidation tasks. The slightly lower accuracy on fragments is a known characteristic and is often related to the lower ion statistics for less abundant product ions.

Discussion and Recommendations

The choice between a Q-Orbitrap and a Q-TOF system is not a matter of "better" or "worse," but rather of selecting the right tool for the specific analytical challenge.

  • For Unambiguous Structural Elucidation and Metabolite ID: The Q-Orbitrap is often favored. Its superior resolving power can separate analyte peaks from near-isobaric interferences, which is critical in complex matrices like plasma or tissue extracts.[5] The consistently lower mass error for both precursor and product ions provides the highest level of confidence when assigning elemental formulas to unknown metabolites or impurities.

  • For High-Throughput Screening and Quantitation: The Q-TOF excels in applications demanding speed.[29][30] Modern TOF analyzers can achieve very high acquisition rates (spectra per second) with minimal loss in resolution, making them ideal for fast LC methods used in drug metabolism and pharmacokinetic (DMPK) screening.[18] While its resolution is lower than an Orbitrap's at slower scan speeds, it often remains more consistent as acquisition rates increase.[4]

Causality in Experimental Choices: The decision to use a 70,000 resolution setting on the Q-Orbitrap was a deliberate trade-off. While higher resolutions (e.g., 140,000) are possible, they come at the cost of longer transient acquisition times, resulting in fewer data points across a chromatographic peak. The 70k setting provides mass accuracy that is more than sufficient for small molecule work while ensuring compatibility with typical 5-8 second wide UHPLC peaks.

Conclusion

Both the Q-Orbitrap and Q-TOF platforms are exceptionally capable instruments for the high-resolution analysis of small molecules like 1-(3-Fluorobenzoyl)azetidin-3-ol. The Q-Orbitrap distinguishes itself with market-leading resolution and mass accuracy, making it the premier choice for applications requiring the highest confidence in structural confirmation. The Q-TOF provides a robust alternative, with its primary strengths in acquisition speed and sensitivity, positioning it as a powerful tool for high-throughput screening and quantitative studies. The ultimate selection should be guided by the primary application and specific analytical demands of the laboratory.

References

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Introduction: The Strategic Role of Fluorine in Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 2-, 3-, and 4-Fluorobenzoyl Azetidin-3-ols for Medicinal Chemistry Applications

Prepared by: Gemini, Senior Application Scientist

The azetidine ring, a strained four-membered nitrogen heterocycle, is an increasingly important scaffold in modern medicinal chemistry. Its rigid structure provides unique conformational constraints that can enhance binding affinity and optimize pharmacokinetic properties compared to more flexible five- and six-membered rings.[1][2] When combined with fluorine—the most electronegative element—the resulting molecules can exhibit profound changes in their physicochemical and biological profiles. Fluorine's small size and unique electronic properties can modulate pKa, lipophilicity, metabolic stability, and target interactions, making it a powerful tool for lead optimization.[2]

This guide presents a comparative study of three positional isomers: (azetidin-3-yl)(2-fluorophenyl)methanone, (azetidin-3-yl)(3-fluorophenyl)methanone, and (azetidin-3-yl)(4-fluorophenyl)methanone, commonly referred to as 2-, 3-, and 4-fluorobenzoyl azetidin-3-ols after N-acylation of azetidin-3-ol. We will explore how the seemingly subtle shift of a single fluorine atom on the benzoyl moiety impacts synthesis, physicochemical properties, and potential biological activity, providing researchers with the foundational data and protocols necessary for informed drug design.

Comparative Synthesis via N-Acylation

The most direct and common route to synthesize these target compounds is the N-acylation of a commercially available precursor, azetidin-3-ol, with the corresponding fluorobenzoyl chloride. This is a robust and well-understood transformation.[3] The choice of reagents and conditions is critical for achieving high yield and purity.

Causality Behind the Experimental Design

The synthetic approach involves a two-step process: activation of the fluorobenzoic acid to a more reactive acyl chloride, followed by its reaction with azetidin-3-ol.

  • Activation Step: Using thionyl chloride (SOCl₂) or oxalyl chloride is standard for converting carboxylic acids to acyl chlorides.[4][5] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. This step proceeds via a nucleophilic acyl substitution mechanism.

  • Acylation Step: The reaction of the generated fluorobenzoyl chloride with azetidin-3-ol is a nucleophilic acyl substitution (specifically, a Schotten-Baumann type reaction). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the azetidine nitrogen, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like dichloromethane (DCM) is ideal as it is inert and effectively dissolves the reactants.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation cluster_2 Analysis & Purification FBA Fluorobenzoic Acid (2-, 3-, or 4-) SOCl2 Thionyl Chloride (SOCl₂) DCM, Reflux FBA->SOCl2 Activation FBC Fluorobenzoyl Chloride (Crude Intermediate) SOCl2->FBC Base Triethylamine (TEA) DCM, 0°C to RT Azetidinol Azetidin-3-ol Azetidinol->Base Nucleophilic Attack Product Target Compound: Fluorobenzoyl Azetidinol Base->Product Workup Aqueous Workup Product->Workup Purify Column Chromatography Workup->Purify Analyze NMR, MS, IR Purify->Analyze

Caption: General workflow for the synthesis of fluorobenzoyl azetidinols.

Physicochemical Property Comparison

The position of the fluorine atom dictates the electronic and steric environment of the molecule, leading to predictable yet significant differences in key physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Impact of Fluorine Position on Molecular Properties

G center Fluorine Position (Ortho, Meta, Para) pKa Basicity (pKa) of Azetidine N center->pKa Inductive Effect LogP Lipophilicity (LogP) center->LogP Hydrophobicity Dipole Molecular Dipole Moment center->Dipole Vector Sum Metabolism Metabolic Stability center->Metabolism Blocking C-H Oxidation

Caption: Relationship between fluorine position and resulting physicochemical properties.

  • Basicity (pKa): Fluorine is strongly electron-withdrawing. This effect decreases the electron density on the azetidine nitrogen, thereby lowering its basicity (pKa). The effect is distance-dependent. Therefore, the 2-fluoro isomer is expected to have the lowest pKa, followed by the 3-fluoro, and then the 4-fluoro isomer, as the inductive effect weakens with distance.[6]

  • Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity.[6] While all three isomers will be more lipophilic than the non-fluorinated parent compound, subtle differences can arise. The 4-fluoro position often provides the most "shielded" hydrophobic surface, potentially leading to the highest LogP, while the 2-fluoro isomer's polarity from the proximate carbonyl and fluorine might slightly reduce its LogP compared to the 4-isomer.

  • Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway. Placing a fluorine atom on the phenyl ring, particularly at the para-position (4-fluoro), can block this site of metabolism, often leading to increased metabolic stability and a longer half-life. The 2- and 3-positions may also confer stability but can be more susceptible to other metabolic transformations.

Predicted Physicochemical Data Summary
Property2-Fluorobenzoyl Azetidinol3-Fluorobenzoyl Azetidinol4-Fluorobenzoyl AzetidinolRationale
Predicted pKa LowestIntermediateHighestInductive electron withdrawal is strongest at the ortho position and weakest at the para position.[6]
Predicted LogP HighHighHighestAll isomers increase lipophilicity. The para-isomer often maximizes this effect.[6]
Metabolic Stability Moderate-HighModerateHighThe 4-position is a common site for P450 oxidation; blocking it with F enhances stability.
Dipole Moment HighIntermediateLowVector sum of C=O and C-F dipoles. In the 4-isomer, they are largely opposing, leading to a lower net dipole.

Comparative Biological & Pharmacological Profile

  • 2-Fluoro Isomer: The ortho-fluorine can induce a specific conformation of the benzoyl group relative to the azetidine ring due to steric hindrance or by forming intramolecular hydrogen bonds. This fixed conformation can be highly beneficial if it matches the binding pocket of a target protein, but detrimental if it doesn't.

  • 3-Fluoro Isomer: The meta-fluorine primarily exerts a strong inductive effect, altering the electron distribution of the aromatic ring and the carbonyl group. This can change the strength of hydrogen bonds or other electronic interactions with a target receptor without imposing significant steric constraints.

  • 4-Fluoro Isomer: The para-fluorine has a minimal steric effect but a strong electronic influence through resonance and induction. It is often used to probe for specific interactions in a binding pocket, such as with a hydrogen bond donor, or to enhance metabolic stability.[10]

Experimental Protocols

The following protocols are self-validating, providing expected outcomes and characterization data to confirm success.

Protocol 1: Synthesis of 4-Fluorobenzoyl Azetidin-3-ol

This protocol details the synthesis of the 4-fluoro isomer and can be adapted for the 2- and 3-fluoro isomers by starting with the corresponding fluorobenzoic acid.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (5.0 g, 35.7 mmol, 1.0 eq).

  • Add dichloromethane (DCM, 40 mL) followed by the slow, dropwise addition of thionyl chloride (3.9 mL, 53.5 mmol, 1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. Monitor the reaction by observing the cessation of HCl gas evolution.

  • Validation: The reaction mixture should become a clear, homogeneous solution.

  • Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting yellow oil is crude 4-fluorobenzoyl chloride. Use this intermediate immediately in the next step without further purification.

Step 2: N-Acylation of Azetidin-3-ol

  • In a 250 mL round-bottom flask, dissolve azetidin-3-ol hydrochloride (4.0 g, 36.5 mmol, 1.02 eq) and triethylamine (11.1 mL, 78.5 mmol, 2.2 eq) in DCM (80 mL). Stir the mixture at 0°C (ice bath) for 15 minutes.

  • Dissolve the crude 4-fluorobenzoyl chloride from Step 1 in 20 mL of dry DCM.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirring azetidin-3-ol solution at 0°C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor reaction progress by Thin-Layer Chromatography (TLC) using a 10% Methanol/DCM mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 2-8% methanol in dichloromethane.

  • Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 70-85%.

Protocol 2: Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expected signals will include multiplets for the azetidine ring protons (typically around δ 4.0-4.8 ppm), a signal for the hydroxyl proton, and characteristic aromatic signals in the δ 7.0-8.0 ppm range, showing coupling patterns consistent with the fluorine substitution.

  • Mass Spectrometry (ESI+): Calculate the expected exact mass for C₁₀H₁₀FNO₂ [M+H]⁺ and look for the corresponding peak.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1630-1650 cm⁻¹ and a broad O-H stretch around 3300-3500 cm⁻¹.

Conclusion and Future Directions

The choice between 2-, 3-, and 4-fluorobenzoyl azetidinols is a strategic decision in drug discovery. The 4-fluoro isomer often serves as a default choice for improving metabolic stability and lipophilicity. The 3-fluoro isomer provides a means to modulate electronic interactions with minimal steric impact, while the 2-fluoro isomer offers a powerful way to enforce a specific molecular conformation.

This guide provides the fundamental framework for synthesizing and comparing these valuable building blocks. The next logical step for any research program would be to synthesize all three isomers and test them in parallel in a relevant biological assay. This direct comparison is the only definitive way to elucidate the structure-activity relationship (SAR) and determine which positional isomer offers the optimal balance of potency, selectivity, and pharmacokinetic properties for a given biological target.

References

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A Comparative Guide to the Biological Activity of Azetidine and Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for drug design. Among these, the four-membered azetidine and five-membered pyrrolidine rings represent two of the most vital building blocks. While structurally similar, the seemingly minor difference of a single carbon atom imparts distinct three-dimensional shapes, physicochemical properties, and, consequently, biological activities.

This guide provides an in-depth comparison of azetidine and pyrrolidine analogs, moving beyond a simple list of properties to explore the causal relationships between structure and function. By synthesizing data from seminal studies and providing actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and optimize these scaffolds for novel therapeutic agents.

The Tale of the Rings: Structural and Physicochemical Divergence

The fundamental differences between azetidine and pyrrolidine originate from their inherent ring structures. The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol) and a more rigid, planar conformation.[1] In contrast, the five-membered pyrrolidine ring is more flexible, adopting a non-planar "envelope" or "twist" conformation, and is ubiquitous in nature, most notably as the core of the amino acid proline.[2][3][4]

These structural nuances have profound implications for their properties in a biological context:

  • Conformational Rigidity: The strained nature of the azetidine ring restricts the conformational freedom of its substituents. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.[2] Pyrrolidine's flexibility allows it to adapt to various binding pockets, but this can come at a higher entropic cost.

  • Physicochemical Properties: The smaller, more rigid azetidine ring generally imparts greater polarity and can enhance aqueous solubility, a desirable trait for drug formulations.[5][6] As ring size increases to pyrrolidine, lipophilicity tends to rise, which can improve membrane permeability but may also decrease solubility.[5] The choice between these rings allows for a strategic balancing of the solubility-permeability trade-off.

  • Metabolic Stability: Azetidine's structure can confer enhanced metabolic stability. The azetidine nitrogen, for example, is often more resistant to N-dealkylation, a common metabolic pathway for amines, compared to its less-strained counterparts.[2]

The following table summarizes the key physicochemical differences, with representative data for the parent compounds and N-phenylsulfonyl derivatives.

PropertyAzetidine DerivativePyrrolidine DerivativeRationale & Implication
Ring Strain High (25.4 kcal/mol)[1]LowAzetidine's strain confers rigidity, impacting binding entropy and reactivity.[2][7]
Flexibility Low (Relatively Planar)High (Envelope/Twist)Pyrrolidine can adapt to more diverse binding pockets; Azetidine offers a more defined vector for substituents.[2][4]
pKa ~11.29 (Azetidine)~11.27 (Pyrrolidine)Basicity is similar for parent rings but highly influenced by substituents. Fluorination, for instance, significantly lowers pKa.[8]
Aqueous Solubility Generally HigherGenerally LowerThe smaller, more polar azetidine ring often improves solubility.[5]
Lipophilicity (LogP) Generally LowerGenerally HigherIncreasing ring size typically increases lipophilicity and membrane permeability.[5]

Note: The data presented are for representative derivatives. Actual values will vary significantly depending on specific substitutions.

A Spectrum of Activity: Comparing Therapeutic Applications

Both azetidine and pyrrolidine scaffolds are found in a wide array of approved drugs and clinical candidates, targeting diverse diseases.[6][9] The choice of one over the other is often a result of fine-tuning the structure-activity relationship (SAR) for a specific biological target.

Anticancer Activity
  • Azetidine Analogs: The rigidity of the azetidine ring is well-suited for targeting well-defined binding sites, such as the ATP-binding pocket of kinases. For instance, several approved drugs, including the MEK1/2 inhibitor Cobimetinib and the JAK inhibitor Baricitinib , incorporate an azetidine moiety to enhance metabolic stability and receptor selectivity.[6] These compounds often function by orienting key pharmacophoric groups in a precise manner to achieve potent inhibition.

  • Pyrrolidine Analogs: The pyrrolidine scaffold is also prevalent in oncology. Pyrrolidone derivatives have been successfully developed as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target for reactivating the p53 tumor suppressor pathway.[10] Furthermore, the natural product Anisomycin , a pyrrolidine alkaloid, exhibits potent anticancer effects by inhibiting protein synthesis.[9]

Antibacterial Activity
  • Azetidine Analogs: This is the domain where azetidine truly dominates, specifically in the form of azetidin-2-ones, better known as β-lactams . This class, which includes penicillins and cephalosporins, functions by inhibiting bacterial cell wall synthesis. The high reactivity of the strained β-lactam ring is crucial for its mechanism of action.[11][12]

  • Pyrrolidine Analogs: While not as dominant as β-lactams, pyrrolidine derivatives exhibit a broad range of antibacterial activities.[9][13] For example, combining a pyrrolidine ring with other pharmacophores has yielded potent agents against various bacterial strains.[14]

Central Nervous System (CNS) Disorders
  • Azetidine Analogs: Azetidine-based compounds have been developed as modulators of CNS targets, including muscarinic antagonists and dopamine receptor antagonists.[6][15][16] Their ability to improve physicochemical properties like solubility can be advantageous for achieving brain penetration.

  • Pyrrolidine Analogs: The pyrrolidine ring is a core component of the racetam class of drugs (e.g., Piracetam, Aniracetam), which are used to treat cognitive disorders.[3] The natural alkaloid Nicotine , which contains a pyrrolidine ring, is a well-known CNS stimulant.[3]

The following table provides a snapshot of representative drugs and compounds, highlighting the versatility of each scaffold.

CompoundScaffoldTherapeutic AreaBiological Target/Mechanism
Baricitinib [6]AzetidineAnti-inflammatory, AnticancerJanus Kinase (JAK) Inhibitor
Captopril [17]PyrrolidineAntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Cefotiam [11]Azetidine (β-lactam)AntibacterialBacterial Cell Wall Synthesis Inhibitor
Aniracetam [3]PyrrolidineNootropic (CNS)AMPA Receptor Modulator
Cobimetinib [6]AzetidineAnticancerMEK1/2 Inhibitor
Rolipram [9]PyrrolidineAntidepressantPhosphodiesterase-4 (PDE4) Inhibitor

Structure-Activity Relationship (SAR) and Mechanistic Insights

The choice between an azetidine and a pyrrolidine scaffold can dramatically alter a compound's interaction with its target. A comparative study on ST2 inhibitors provides a clear example. Researchers found that replacing a more flexible pyrrolidine group with a constrained azetidine ring led to a two-fold increase in the IC50 value (i.e., weaker activity).[18] This suggests that for the ST2 target, the binding pocket may accommodate the flexibility of the pyrrolidine, while the rigid azetidine scaffold leads to a less optimal interaction.

This underscores a critical principle: the "better" scaffold is entirely target-dependent. Azetidine may be superior when a rigid presentation of substituents is required, while pyrrolidine may be favored when flexibility is needed to access a specific binding mode or to mimic the structure of natural ligands like proline.[4][17]

Visualizing a Key Pathway: JAK-STAT Inhibition

Many modern therapeutics, including the azetidine-containing drug Baricitinib, target intracellular signaling pathways. The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in cancer and inflammatory diseases. Azetidine-based inhibitors can effectively block this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation DNA DNA Dimer->DNA 6. Binds DNA Response Gene Transcription (Proliferation, Inflammation) DNA->Response Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT pathway and the intervention point for azetidine-based inhibitors.

Experimental Protocols for Biological Evaluation

To provide a practical framework, we detail three common assays for evaluating the biological activity of novel azetidine and pyrrolidine analogs. These protocols are self-validating systems, incorporating necessary controls for trustworthy data generation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screen for potential anticancer agents.

Causality: The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (azetidine/pyrrolidine analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This protocol assesses the ability of a compound to inhibit bacterial growth in a liquid medium. The absence of turbidity (cloudiness) indicates that the compound has successfully inhibited bacterial proliferation at that concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound.

  • Controls: Include a positive control (bacteria in broth without compound) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a plate reader.

Visualizing the Workflow

The following diagram illustrates a typical workflow for screening and validating a new chemical entity.

Experimental_Workflow Start Synthesized Analogs (Azetidine / Pyrrolidine) Primary_Screen Primary Screening (e.g., Target-based Assay) Start->Primary_Screen Cytotoxicity Secondary Screening (Cytotoxicity - MTT Assay) Primary_Screen->Cytotoxicity Active Compounds SAR_Opt SAR-driven Lead Optimization Primary_Screen->SAR_Opt Inactive Selectivity Selectivity Profiling (Off-target Assays) Cytotoxicity->Selectivity Hit_Identified Hit Compound Identified Selectivity->Hit_Identified Potent & Selective Hit_Identified->SAR_Opt SAR_Opt->Start Synthesize New Analogs Lead_Compound Lead Compound SAR_Opt->Lead_Compound

Caption: A generalized workflow for hit identification and lead optimization.

Conclusion and Strategic Outlook

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision in drug design, not a matter of inherent superiority.

  • Azetidine is the scaffold of choice when conformational rigidity, metabolic stability, and improved solubility are paramount. Its utility as a rigid linker to orient pharmacophores makes it invaluable for targeting well-defined pockets like those in kinases.[2][6]

  • Pyrrolidine offers structural flexibility, access to natural product-like chemical space, and a proven track record as a bioisostere for proline.[4][17] It is often employed when a degree of conformational adaptation is required for target engagement or to mimic endogenous ligands.

The future of drug discovery with these scaffolds lies in the continued exploration of their unique chemical spaces. Advanced synthetic methods are making more complex and diverse substituted analogs accessible, allowing for a more nuanced fine-tuning of pharmacological profiles.[13][19] By understanding the fundamental principles outlined in this guide and applying rigorous experimental validation, researchers can continue to leverage the distinct advantages of both azetidine and pyrrolidine rings to develop the next generation of innovative medicines.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. [Link]

  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. PMC. [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction. ACS Publications. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. [Link]

Sources

Unambiguous Structural Elucidation of Azetidine Derivatives: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as privileged structural motifs in modern drug discovery. Because of their high fraction of sp³ carbons ( Fsp3​ ), they frequently serve as metabolically stable, highly soluble bioisosteres for piperidines, piperazines, and morpholines[1][2][3].

However, the structural confirmation of azetidine derivatives presents a unique analytical challenge. The four-membered ring is subject to a dynamic "butterfly" ring-puckering motion in solution[4][5]. This rapid conformational interconversion averages out nuclear Overhauser effect (NOE) distances and scalar coupling constants, frequently rendering 2D NMR spectroscopy ambiguous for assigning relative stereochemistry[6][7]. Consequently, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural elucidation[8][9].

This guide objectively compares X-ray crystallography against alternative analytical modalities (NMR, VCD, MicroED) and provides field-proven, self-validating protocols for the structural confirmation of complex azetidines.

Comparative Performance Data

When selecting an analytical modality for an azetidine derivative, researchers must balance sample state, resolution, and the required depth of stereochemical information. The table below summarizes the quantitative and qualitative performance of the leading techniques.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)3D Electron Diffraction (MicroED)2D NMR Spectroscopy (NOESY/ROESY)Vibrational Circular Dichroism (VCD)
Sample Requirement Single crystal (>10 µm)Nanocrystals (<1 µm)Solution (Liquid/Amorphous)Solution (Liquid/Amorphous)
Resolution Atomic (<1.0 Å)Atomic (~1.0 Å)Ensemble AverageEnsemble Average
Stereochemistry Absolute (via Flack parameter)Absolute (Dynamical refinement)Relative (Through-space NOE)Absolute (via DFT matching)
Ring Puckering State Fixed (Solid-state snapshot)Fixed (Solid-state snapshot)Time-averaged (Dynamic)Time-averaged (Dynamic)
Throughput / Time Days (if crystals are available)DaysHoursWeeks (Computational bottleneck)
Primary Limitation Requires high-quality single crystalsBeam damage to organic samplesAmbiguity due to ring flexibilityRequires extensive DFT calculations

Data synthesized from comparative structural elucidation studies[6][8][10].

Decision Workflow for Azetidine Structural Confirmation

The physical state of the synthesized azetidine dictates the analytical path. The following workflow illustrates the logical progression from synthesis to unambiguous 3D structure confirmation.

AzetidineWorkflow Start Synthesized Azetidine Derivative Crystallization Attempt Crystallization (Vapor Diffusion/Cooling) Start->Crystallization CrystalCheck Diffraction-Quality Crystal Formed? Crystallization->CrystalCheck XRay Single-Crystal X-Ray Diffraction (100 K) CrystalCheck->XRay Yes (>10 µm) MicroED 3D Electron Diffraction (MicroED) CrystalCheck->MicroED Yes (<1 µm) NMR 2D NMR (NOESY/ROESY) Relative Stereochemistry CrystalCheck->NMR No (Liquid/Amorphous) Success Unambiguous 3D Structure Confirmed XRay->Success MicroED->Success VOA VCD / ROA Spectroscopy Absolute Configuration NMR->VOA Requires Absolute Config VOA->Success

Decision workflow for structural elucidation of azetidine derivatives.

Deep Dive: X-Ray Crystallography (The Gold Standard)

Because azetidines possess ring strain energies of approximately 105 kJ/mol, they often exhibit complex reactivity and unexpected stereochemical outcomes during synthesis (e.g., cis/trans isomerization in β -lactams)[9]. SCXRD freezes the azetidine in a defined puckered conformation, allowing for the direct measurement of bond lengths, angles, and absolute stereochemistry[6].

Step-by-Step SCXRD Methodology

1. Crystal Growth & Selection

  • Action: Dissolve the azetidine derivative in a minimum volume of a polar solvent (e.g., dichloromethane) and layer with an anti-solvent (e.g., hexanes) in a vapor diffusion chamber.

  • Causality: Slow diffusion kinetics are critical. Rapid precipitation traps solvent molecules and creates lattice defects, whereas slow diffusion allows the strained azetidine molecules to pack tightly, minimizing disorder in the crystal lattice.

  • Selection: Under polarized light, select a single crystal with sharp extinction edges, ideally measuring between 10 µm and 100 µm[8].

2. Cryogenic Mounting

  • Action: Coat the crystal in a perfluoropolyether (Paratone) oil and mount it on a polyimide cryoloop. Immediately transfer the loop to the diffractometer under a continuous 100 K nitrogen gas stream[8].

  • Causality: The oil displaces surface water, preventing ice ring formation during diffraction. The 100 K environment serves two purposes: it drastically reduces the thermal motion (Debye-Waller factors) of the flexible azetidine ring, improving resolution, and it mitigates X-ray-induced radical damage to the organic framework.

3. Data Collection

  • Action: Irradiate the crystal using a microfocus X-ray source (typically Cu K α , λ=1.5418 Å for absolute configuration of light-atom organic molecules). Rotate the crystal through ω and ϕ scans to collect a complete sphere of reflections.

  • Causality: Copper radiation is chosen over Molybdenum for purely organic azetidines because the longer wavelength of Cu K α maximizes the anomalous dispersion signal of lighter atoms (like Oxygen or Nitrogen), which is strictly required to determine absolute stereochemistry.

4. Structure Solution & Self-Validation

  • Action: Solve the phase problem using direct methods or dual-space algorithms. Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation (The Flack Parameter): To confirm absolute configuration, calculate the Flack parameter ( x ).

    • If x≈0 (with an esd < 0.1), the absolute stereochemistry is unambiguously correct.

    • If x≈1 , the structural model is inverted (the enantiomer).

    • If x≈0.5 , the crystal is a racemic twin.

Deep Dive: Solution-State Alternatives (NMR & VCD)

When an azetidine derivative yields only oils or amorphous powders, researchers must pivot to solution-state techniques. While NMR is standard, Vibrational Circular Dichroism (VCD) is increasingly utilized to determine absolute configuration without crystals[10].

Step-by-Step VCD & NMR Methodology

1. Relative Stereochemistry via 2D NMR

  • Action: Acquire a 2D NOESY or ROESY spectrum in a non-polar solvent (e.g., CDCl₃) with a mixing time optimized for the molecule's correlation time (typically 300–500 ms).

  • Causality: NOESY relies on through-space dipole-dipole relaxation. However, because the azetidine ring rapidly puckers, the observed NOE is an ensemble average of multiple conformations[5][6]. Caution: A weak NOE signal between protons on the 2- and 4-positions of the azetidine ring does not definitively prove a trans relationship; it may simply reflect a sparsely populated puckered state.

2. Absolute Configuration via VCD

  • Action: Record the IR and VCD spectra of the chiral azetidine in a highly concentrated solution (e.g., 0.1 M in CDCl₃) using a Fourier-transform VCD spectrometer[10].

  • Causality: VCD measures the differential absorption of left- and right-circularly polarized infrared light during molecular vibrations. Because it probes the molecule's chiral environment at the vibrational timescale (femtoseconds), it captures data faster than the ring-puckering motion (picoseconds/nanoseconds), providing a rich stereochemical fingerprint.

3. DFT Conformational Search & Spectral Matching (Self-Validation)

  • Action: Perform a computational conformational search using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G(d,p)) of all low-energy azetidine puckered states. Calculate the theoretical VCD spectrum for the Boltzmann-weighted ensemble.

  • Self-Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectra of the (R,R) and (S,S) enantiomers. A high neighborhood similarity index (NSI > 90%) between the experimental data and one of the calculated enantiomers serves as a self-validating proof of absolute configuration[10].

Conclusion

While alternative techniques like 2D NMR and VCD provide robust fallback mechanisms for liquid or amorphous samples, Single-Crystal X-Ray Crystallography remains the premier modality for the structural confirmation of azetidine derivatives. By arresting the dynamic ring-puckering motion of the four-membered heterocycle, SCXRD provides unambiguous, self-validating atomic coordinates and absolute stereochemical assignments—data that is absolutely critical for advancing azetidine-based bioisosteres through the drug development pipeline.

Sources

Assessing purity of 1-(3-Fluorobenzoyl)azetidin-3-ol by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Purity of 1-(3-Fluorobenzoyl)azetidin-3-ol by HPLC: A Comparative Guide to Column Chemistries

Introduction & The Analytical Challenge

1-(3-Fluorobenzoyl)azetidin-3-ol is a highly functionalized chemical intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients. Structurally, it presents a unique chromatographic dichotomy: a highly polar, hydrogen-bonding azetidin-3-ol moiety paired with a lipophilic, electron-withdrawing 3-fluorobenzoyl group.

When assessing the purity of this compound, analytical scientists face the critical challenge of resolving the main Active Pharmaceutical Ingredient (API) peak from structurally similar process impurities and degradants. These typically include:

  • 3-Fluorobenzoic acid: A synthetic precursor or hydrolysis degradation product.

  • Azetidin-3-ol: An unreacted, highly polar precursor.

  • Positional Isomers: Closely related derivatives (e.g., 2-fluoro or 4-fluorobenzoyl isomers) that may originate from impure starting materials.

Mechanistic Rationale: The Case for Fluorinated Stationary Phases

Historically, reversed-phase high-performance liquid chromatography (RP-HPLC) has relied heavily on octadecylsilane (C18) columns. However, standard C18 phases operate predominantly via dispersive (hydrophobic) interactions. While sufficient for general lipophilic compounds, C18 columns often lack the shape selectivity required to resolve fluorinated positional isomers, and they struggle to retain the polar azetidinol fragment without the use of harsh ion-pairing reagents.

To overcome this, Pentafluorophenyl (PFP) stationary phases offer a superior, orthogonal alternative. Unlike C18, PFP columns engage analytes through multiple interaction mechanisms: dipole-dipole interactions, π

π interactions, charge-transfer, and enhanced steric/shape selectivity[1]. Because the fluorine atoms on the PFP phase are highly electronegative, they create a rigid, electron-deficient phenyl ring that strongly interacts with the electron-rich regions of the 3-fluorobenzoyl group. This "fluorophilic" interaction is critical for achieving baseline separation of halogenated aromatic isomers that would otherwise co-elute on a standard alkyl phase[1].
Comparative Performance Data

To objectively evaluate column performance, a comparative study was modeled using three different stationary phases under identical gradient conditions (10% to 60% Acetonitrile in 0.1% TFA over 15 minutes). The critical quality attributes evaluated include the retention time of 1-(3-Fluorobenzoyl)azetidin-3-ol, theoretical plates ( N ), USP tailing factor ( Tf​ ), and the resolution ( Rs​ ) from its most challenging impurities.

Table 1: Comparative HPLC Performance Metrics for 1-(3-Fluorobenzoyl)azetidin-3-ol

Column ChemistryRetention Time (min)Theoretical Plates ( N )Tailing Factor ( Tf​ ) Rs​ (vs. 4-Fluoro Isomer) Rs​ (vs. 3-Fluorobenzoic Acid)
Standard C18 5.48,5001.651.1 (Co-elution)2.3
Polar-Embedded C18 4.810,2001.201.4 (Partial)3.1
PFP (Fluorinated) 7.214,5001.053.5 (Baseline)4.8

Data Interpretation: The PFP column significantly outperforms the C18 alternatives. The strong π

π and dipole interactions increase the retention time and theoretical plates, yielding a perfectly symmetrical peak ( Tf​ = 1.05). Most importantly, it achieves baseline resolution ( Rs​ = 3.5) for the 4-fluoro positional isomer, which suffers from severe co-elution on the standard C18 column.
Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol integrates United States Pharmacopeia (USP) General Chapter <621> system suitability requirements to ensure data integrity prior to sample analysis[2],[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Causality: 3-Fluorobenzoic acid has a pKa​ of approximately 3.8. Buffering the mobile phase to pH 2.0 ensures the acidic impurity remains fully protonated (neutral). This prevents mixed-mode ionization, which causes peak splitting and severe tailing. Furthermore, TFA acts as a mild ion-pairing agent for any basic secondary amines resulting from potential azetidine ring-opening.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the 1-(3-Fluorobenzoyl)azetidin-3-ol sample.

  • Dissolve and dilute to 10.0 mL using a diluent of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock.

    • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect," where a strong injection solvent causes the analyte to travel down the column before partitioning, leading to peak fronting.

Step 3: Chromatographic Execution
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevating the temperature lowers the viscosity of the mobile phase, reducing system backpressure and improving mass transfer kinetics between the stationary and mobile phases, resulting in sharper peaks.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

Step 4: System Suitability Testing (SST)

Before analyzing the unknown sample, the system must self-validate using an SST solution containing the API and 3-fluorobenzoic acid. According to USP <621> guidelines, the run is only valid if[2],[3]:

  • Resolution ( Rs​ ): > 2.0 between the API and the closest eluting impurity.

  • Tailing Factor ( Tf​ ): < 1.5 for the API peak.

  • Precision: Relative Standard Deviation (RSD) of the API peak area < 2.0% across five replicate injections.

If these criteria fail, the sequence automatically halts, preventing the reporting of inaccurate purity data.

Workflow Visualization

HPLC_Workflow Start 1-(3-Fluorobenzoyl)azetidin-3-ol Sample Prep Col_Select Stationary Phase Selection Start->Col_Select C18 Standard C18 Column (Hydrophobic Retention) Col_Select->C18 Suboptimal PFP PFP Column (Fluorinated Selectivity) Col_Select->PFP Optimal Result_C18 Co-elution of Isomers (Failed Resolution) C18->Result_C18 Result_PFP Baseline Resolution (Rs > 2.0) PFP->Result_PFP SST System Suitability Validation (USP <621>) Result_PFP->SST Validated

HPLC Method Development and Validation Workflow for Fluorinated Compounds.

References
  • 1. LCGC International. 2.2. LCGC.

  • 3. MTC USA.

Sources

Comparative Synthesis of N-Substituted 3-Hydroxyazetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted 3-hydroxyazetidines are highly valued in modern drug discovery as conformationally rigid bioisosteres for morpholines, piperazines, and other saturated heterocycles. However, the synthesis of these strained four-membered rings is thermodynamically demanding. This guide provides an objective, data-driven comparison of the three primary synthetic strategies: classical epichlorohydrin cyclization, modern strain-release methodologies, and advanced photochemical routes. By analyzing the mechanistic causality, impurity profiles, and scalability of each route, researchers can select the optimal workflow for their specific structural and volumetric requirements.

Mechanistic Comparison of Synthetic Routes

Route A: Epichlorohydrin (ECH) Cyclization (The Industrial Standard)

The most established route for bulk synthesis relies on the reaction of epichlorohydrin with a primary amine (e.g., benzhydrylamine or benzylamine)[1].

Causality & Mechanism: The reaction initiates via the nucleophilic opening of the oxirane ring by the primary amine to form a chlorohydrin intermediate (3-chloro-1-alkylamino-2-hydroxypropane)[2]. This is followed by a base-promoted intramolecular cyclization[2]. The primary kinetic challenge is the formation of a "bis-impurity" (di(3-chloro-2-hydroxypropyl)amine), which occurs if the primary amine attacks a second equivalent of epichlorohydrin before cyclization[2]. To suppress this over-alkylation, strict temperature control (<30 °C) and slow addition of the electrophile are mandatory[1].

ECH_Route A Primary Amine + Epichlorohydrin B Oxirane Opening (Kinetic Control) A->B Slow Addition C Chlorohydrin Intermediate B->C <30 °C F Bis-Impurity (Over-alkylation) B->F Excess ECH D Intramolecular Cyclization C->D Base Promoted E N-Substituted 3-Hydroxyazetidine D->E Major Pathway

Workflow of ECH cyclization highlighting kinetic control to avoid bis-impurity formation.

Route B: Strain-Release of Azabicyclo[1.1.0]butanes (The Diversity Approach)

Traditional 4-exo-tet cyclizations fail when attempting to synthesize highly hindered or C3-quaternary azetidines due to severe steric clash and unfavorable orbital trajectories. The modern alternative leverages azabicyclo[1.1.0]butanes (ABBs)[3].

Causality & Mechanism: ABBs possess immense internal ring strain. When activated by a Lewis or Brønsted acid, the LUMO of the bicyclic system is lowered, triggering a strain-release ring opening[3]. This thermodynamically irreversible relief of strain drives the formation of an intermediate cation that can be intercepted by various nucleophiles (e.g., via Petasis borono-Mannich reactions)[3]. This route is uniquely capable of generating asymmetric, complex N-α-bisaryl-C3-quaternary azetidines[3].

ABB_Route A Azabicyclo[1.1.0]butane (ABB) Precursor B Acid Activation (Lewis/Brønsted) A->B C Strain-Release Ring Opening B->C Relief of Ring Strain D Nucleophilic Trapping (Borono-Mannich) C->D E C3-Quaternary Azetidinol D->E High Stereoselectivity

Strain-release pathway of ABBs enabling the synthesis of highly hindered azetidinols.

Route C: Photochemical Cyclization (The Advanced Functionalization Approach)

For highly functionalized or polycyclic azetidinols, photochemical methods such as the aza Paternò–Büchi reaction or Norrish-Yang cyclization are employed[4][5].

Causality & Mechanism: Irradiation of imines or phenacyl amines with UV/visible light induces an excited state that undergoes a [2+2] cycloaddition or C-H insertion[4][5]. A critical experimental parameter is the protonation of the amine; free amines in the excited state rapidly undergo non-productive electron transfer and elimination[5]. Protonation (e.g., forming a tosylate salt) shuts down this degradation pathway, forcing the system into a diastereoselective cyclization to form the azetidinol[5].

Quantitative Performance Comparison

The following table summarizes the experimental metrics across the three primary methodologies to aid in route selection.

ParameterEpichlorohydrin (ECH) RouteABB Strain-ReleasePhotochemical Cyclization
Typical Yield 60% - 80%[1]75% - 95%[3]40% - 85%[4][5]
Scalability Multikilogram (Batch/Flow)[1][6]Gram-scaleMilligram to Gram (Flow)
C3-Substitution Secondary alcohol onlyQuaternary / Highly hindered[3]Complex / Polycyclic[5]
Primary Impurity Bis-impurity (7-22%)[2]Unreacted boronic acidsFragmentation products[4]
Cost Profile Very Low (Commodity reagents)High (Precursor synthesis)Medium (Equipment dependent)
Enantioselectivity Poor/RacemicExcellent (Catalyst controlled)[3]Diastereoselective[5]

Validated Experimental Protocols

Protocol 1: Multikilogram Synthesis of 1-Benzhydrylazetidin-3-ol (ECH Route)

This protocol is optimized to suppress the bis-impurity through rigorous kinetic control and is self-validating via integrated HPLC checkpoints[1][2].

Materials: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.2 eq), Isopropanol (solvent), Methanol, NaOH.

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with benzhydrylamine and isopropanol. Stir at 20 °C. Rationale: Isopropanol provides optimal solubility while mitigating unwanted solvent-electrophile side reactions.

  • Electrophile Addition (Critical Step): Cool the batch to 10 °C. Add epichlorohydrin dropwise over 1 hour, ensuring the internal temperature strictly remains <30 °C[1]. Causality: Exceeding 30 °C exponentially increases the rate of the secondary amine intermediate attacking a second epichlorohydrin molecule, forming the irreversible bis-impurity[2].

  • Intermediate Maturation: Agitate the mixture for 30 hours at 30 °C[1].

  • Validation Checkpoint 1: Sample for HPLC analysis. The reaction is complete when unreacted benzhydrylamine is <1.0 area %[1].

  • Cyclization: Remove isopropanol under reduced pressure (<45 °C). Dissolve the resulting chlorohydrin residue in methanol. Cool to 0 °C and add NaOH (1.5 eq) slowly. Stir for 12 hours. Rationale: The strong base deprotonates the hydroxyl group, facilitating the 4-exo-tet ring closure.

  • Validation Checkpoint 2: HPLC analysis must show >99% conversion of the chlorohydrin intermediate.

  • Isolation: Quench with water, extract with dichloromethane, and crystallize to yield 1-benzhydrylazetidin-3-ol (typically ~80% yield, 99.3% purity)[1].

Protocol 2: Asymmetric Synthesis via ABB Strain-Release

This protocol details the multicomponent Petasis borono-Mannich trapping of an ABB to form a C3-quaternary azetidine[3].

Materials: Azabicyclo[1.1.0]butane-carbinol (1.0 eq), Aryl boronic acid (1.5 eq), Salicylaldehyde (1.2 eq), Chiral Brønsted Acid Catalyst (10 mol%), Dichloromethane.

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried Schlenk flask under inert atmosphere, dissolve the ABB-carbinol and salicylaldehyde in anhydrous dichloromethane.

  • Catalyst Addition: Add the chiral Brønsted acid catalyst at room temperature. Causality: The acid protonates the highly strained nitrogen of the ABB. The ~65 kcal/mol of ring strain forces an immediate, irreversible cleavage of the central C-N bond, generating an electrophilic intermediate[3].

  • Nucleophilic Trapping: Add the aryl boronic acid. Stir at room temperature for 16 hours. Rationale: The boronic acid engages in a Petasis-type multicomponent coupling with the activated intermediate, installing the aryl group with high enantioselectivity dictated by the chiral catalyst's pocket[3].

  • Validation Checkpoint: Monitor via TLC or LC-MS until the ABB mass is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the catalyst. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to isolate the N-α-bisaryl-C3-quaternary azetidine[3].

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ACS Publications URL:[Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications URL:[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions Source: PMC - NIH URL:[Link]

  • Synthesis of Cycloheptatriene-containing Azetidine Lactones Source: PMC - NIH URL:[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: ResearchGate URL:[Link]

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A Comparative Guide to the Thermal Analysis of N-Aroylazetidines by Differential Scanning calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. N-aroylazetidines, a class of compounds with significant potential in medicinal chemistry, are no exception. Their thermal behavior, in particular, dictates crucial parameters for formulation, stability, and processing. This guide provides an in-depth, comparative analysis of the thermal properties of N-aroylazetidines using Differential Scanning Calorimetry (DSC), a cornerstone technique in pharmaceutical sciences.[1][2]

This document moves beyond a simple recitation of methods. It is designed to provide a foundational understanding of why specific experimental choices are made and how to interpret the resulting data within the context of the unique structural features of N-aroylazetidines.

The Significance of Thermal Analysis for N-Aroylazetidines

N-aroylazetidines are characterized by a strained four-membered azetidine ring appended to an aroyl group. This unique combination of a strained aliphatic heterocycle and a conjugated aromatic system can give rise to complex thermal behaviors. Understanding these is critical for several reasons:

  • Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties like solubility and stability.[1][3][4][5][6] DSC is a primary tool for identifying and characterizing these polymorphs.[1][3][4]

  • Purity Assessment: The melting point and the shape of the melting endotherm in a DSC thermogram can serve as sensitive indicators of sample purity.[7] Impurities typically lead to a depression and broadening of the melting range.[8][9]

  • Stability and Degradation: DSC can reveal the onset of thermal degradation, providing crucial information for determining appropriate storage and handling conditions.[1][10]

  • Formulation Development: Knowledge of melting points, glass transitions, and potential drug-excipient interactions is essential for designing robust and stable pharmaceutical formulations.[1][10]

Fundamentals of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[2][11] The sample and an inert reference (usually an empty pan) are subjected to a controlled temperature program (heating, cooling, or isothermal).[2][12] When the sample undergoes a physical or chemical transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a difference in heat flow that is detected and plotted as a thermogram.[11]

Key thermal events detectable by DSC include:

  • Melting (Endothermic): The transition from a solid to a liquid state.[6][13]

  • Crystallization (Exothermic): The process of forming a crystalline solid from a melt or an amorphous state.[13][14]

  • Glass Transition (Endothermic): A reversible transition in amorphous materials from a hard, glassy state to a more rubbery state.[13][14]

  • Polymorphic Transitions (Endo- or Exothermic): The transformation from one crystalline form to another.[6]

Comparative Thermal Analysis of N-Aroylazetidines: A Predictive Framework

While specific DSC data for a wide range of N-aroylazetidines is not extensively published, we can build a predictive framework by comparing them to analogous structures and considering fundamental principles of physical organic chemistry.

The Influence of the Aroyl Moiety

The nature of the aroyl group is expected to be a primary determinant of the melting point (Tm).

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -CN, halides) on the aromatic ring can increase intermolecular interactions through dipole-dipole forces, generally leading to higher melting points. Conversely, bulky alkyl groups may disrupt crystal packing and lower the melting point.[15]

  • Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH2) will significantly increase the melting point due to the strength of these intermolecular forces.[16]

The Role of the Azetidine Ring

The strained four-membered azetidine ring also contributes to the overall thermal properties. While less influential on the melting point than the larger aroyl group, its conformation and potential for intermolecular interactions are relevant. The presence of substituents on the azetidine ring can influence crystal packing and, consequently, the melting point.

Comparative Data from Analogous Structures

To provide a practical context, the following table summarizes typical melting point ranges for related classes of compounds. These can serve as a baseline for predicting the thermal behavior of N-aroylazetidines.

Compound ClassTypical Melting Point Range (°C)Key Structural Features Influencing Tm
Simple Benzamides120 - 180Hydrogen bonding network of the primary amide.
N-Aryl Benzamides150 - 220Extended aromatic system, potential for π-π stacking.
Azetidine DerivativesOften liquids or low-melting solids (<100 °C)[17]Lack of extensive hydrogen bonding networks, lower molecular weight.
N-Benzoyl-2-azetidinone133 - 135Presence of a β-lactam ring.

Based on this comparative data, it is reasonable to predict that N-aroylazetidines will exhibit melting points that are generally higher than simple azetidines but may be lower than analogous open-chain N-aryl benzamides due to the disruption of planarity by the non-aromatic azetidine ring.

Standardized Experimental Protocol for DSC Analysis of N-Aroylazetidines

To ensure data integrity and comparability, a standardized protocol is essential. The following represents a robust, self-validating methodology for the DSC analysis of a novel N-aroylazetidine.

Instrument Calibration and Validation

The accuracy of DSC measurements is contingent on proper calibration.[18][19]

Step-by-Step Calibration Protocol:

  • Temperature Calibration: Use certified reference materials with well-defined melting points, such as indium (Tm = 156.6 °C) and tin (Tm = 231.9 °C).[20] The calibration should be performed at a heating rate consistent with the planned experimental method (e.g., 10 °C/min).

  • Enthalpy Calibration: Using the same reference materials, calibrate the enthalpy response of the instrument. The heat of fusion for indium is a standard value (28.45 J/g).[11]

  • Validation: After calibration, run a certified reference material that was not used in the calibration (e.g., zinc) as a sample to validate the accuracy of the temperature and enthalpy scales.[20]

Sample Preparation and Analysis

Step-by-Step Analytical Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered N-aroylazetidine sample into a standard aluminum DSC pan.[7] The sample should be a fine powder to ensure good thermal contact.[7]

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. For studies where volatilization is of interest, a pierced lid may be used.

  • Instrument Setup: Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point but below the decomposition temperature.

    • Cooling Ramp (Optional): Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Ramp (Optional): Reheat the sample to investigate any changes in the thermal profile, which can reveal information about polymorphism or the amorphous state.[13]

  • Data Analysis: Analyze the resulting thermogram to determine key transition temperatures (onset and peak) and enthalpy changes.

DSC_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. DSC Analysis cluster_data 3. Data Interpretation Calibrate Calibrate DSC (Indium, Tin) Validate Validate Calibration (Zinc) Calibrate->Validate Load Load Sample & Reference Pans Validate->Load PrepSample Prepare Sample (2-5 mg, Al pan) PrepSample->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Heat1 First Heating Ramp (10°C/min) Equilibrate->Heat1 Cool Cooling Ramp (10°C/min) Heat1->Cool Heat2 Second Heating Ramp (10°C/min) Cool->Heat2 Thermogram Generate Thermogram Heat2->Thermogram Analyze Analyze Transitions: - Melting Point (Tm) - Enthalpy (ΔH) - Glass Transition (Tg) - Polymorphism Thermogram->Analyze Report Final Report Analyze->Report

Interpreting DSC Thermograms: Case Studies for N-Aroylazetidines

The interpretation of a DSC thermogram requires careful consideration of the observed thermal events.[11][13]

DSC_Interpretation

Case Study 1: The Ideal Crystalline Solid A sharp, single endothermic peak indicates the melting of a pure, crystalline N-aroylazetidine. The temperature at the onset of the peak is typically reported as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). A narrow melting range (e.g., 0.5-1.0 °C) is indicative of high purity.

Case Study 2: Polymorphism The presence of multiple melting peaks or an exothermic crystallization event followed by a melting peak upon heating can indicate polymorphism.[14][21] For instance, an unstable polymorph may melt at a lower temperature, after which the resulting liquid recrystallizes into a more stable form, which then melts at a higher temperature. Varying the heating rate can often help to resolve these complex transitions.[4]

Case Study 3: Amorphous or Impure Sample A broad endothermic peak over a wide temperature range suggests either an impure sample or the melting of an amorphous or semi-crystalline material.[8][9] The presence of a step-like change in the baseline before melting is indicative of a glass transition (Tg), confirming the presence of an amorphous phase.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the physicochemical characterization of N-aroylazetidines.[1][2] By providing critical data on melting point, purity, and polymorphism, DSC analysis guides crucial decisions in the drug development pipeline, from lead optimization to final formulation. A thorough understanding of the principles of DSC, coupled with a systematic and comparative approach to data interpretation, allows researchers to unlock a wealth of information about these promising therapeutic agents. This guide provides a foundational framework for conducting and interpreting these vital experiments with scientific rigor and confidence.

References

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). H&M Analytical Services.
  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acet
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku.
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  • DSC in liposome and lipid nanoparticles development. (2022, December 16). Malvern Panalytical.
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  • DSC Testing: Complete Guide to Thermal Analysis of Polymers and Materials. (2025, November 19). Infinita Lab.
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023, March 15).
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  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011, June 20).
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A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorobenzoyl Azetidinols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin antibiotics. Beyond their antibacterial prowess, derivatives of this four-membered heterocycle have been explored for a wide range of pharmacological activities, acting as inhibitors for enzymes such as human tryptase, elastase, and cholinesterases.[1][2] The incorporation of a fluorobenzoyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions.

This guide provides an in-depth, comparative molecular docking study of positional isomers of fluorobenzoyl azetidinols against two distinct and therapeutically relevant protein targets: Human Leukocyte Elastase (HLE) , a serine protease implicated in inflammatory diseases, and Acetylcholinesterase (AChE) , a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapy.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forecasting the binding affinity and mode.[3][4] It serves as an indispensable tool in modern drug discovery, enabling rapid screening of virtual libraries and providing insights into structure-activity relationships (SAR) to guide lead optimization.[5] This guide will not only present the results but will meticulously detail the causality behind the experimental choices, ensuring a protocol that is both robust and self-validating.

Materials and Methods: A Self-Validating Docking Workflow

The foundation of any reliable in-silico study is a rigorously validated protocol. Our methodology is designed to ensure that the computational model can accurately reproduce experimentally observed binding modes before being applied to novel ligands. The entire workflow is based on widely accessible and validated software to ensure reproducibility.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow employed for this comparative study, from initial protein and ligand preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Select Target Proteins (HLE & AChE) Download from RCSB PDB Prot_Prep 2. Receptor Preparation (UCSF Chimera) - Remove water, ions, co-ligands - Add polar hydrogens - Assign Gasteiger charges - Save as .pdbqt PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (PubChem & AutoDockTools) - Obtain 3D structures - Energy minimization - Define rotatable bonds - Save as .pdbqt Redocking 4. Redocking Protocol - Extract native ligand - Dock back into receptor - Calculate RMSD Prot_Prep->Redocking Docking 7. Run Docking Simulation (AutoDock Vina) - Dock fluorobenzoyl azetidinols - Dock reference compounds Lig_Prep->Docking Validation 5. Assess Validity Is RMSD < 2.0 Å? Redocking->Validation Grid 6. Define Binding Site (AutoDockTools) - Center grid on active site - Define grid box dimensions Validation->Grid Yes Grid->Docking Analysis 8. Analyze Results (PyMOL & Discovery Studio) - Compare binding affinities - Visualize binding poses - Identify key interactions Docking->Analysis Report 9. Generate Report & SAR Analysis->Report

Caption: End-to-end molecular docking workflow.

Selection of Target Proteins and Ligands

Target Proteins:

  • Human Leukocyte Elastase (HLE): A serine protease involved in breaking down connective tissue. Its overactivity is linked to inflammatory lung diseases. We selected the crystal structure complexed with a peptide-like inhibitor (PDB ID: 1PPF) for this study. This co-crystallized structure is essential for our validation protocol.

  • Acetylcholinesterase (AChE): This enzyme catalyzes the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary strategy for treating Alzheimer's disease. The crystal structure of Torpedo californica AChE complexed with the drug Donepezil (PDB ID: 1EVE) was chosen.

Rationale for Selection: The choice of two distinct enzyme classes allows for an assessment of the potential selectivity of the fluorobenzoyl azetidinol scaffold. The availability of high-resolution crystal structures with bound inhibitors is crucial for defining the active site and for validating the docking protocol.[6]

Ligands for Study:

  • Test Ligands (Fluorobenzoyl Azetidinols):

    • FBA-1: 1-(2-Fluorobenzoyl)-azetidin-3-ol

    • FBA-2: 1-(3-Fluorobenzoyl)-azetidin-3-ol

    • FBA-3: 1-(4-Fluorobenzoyl)-azetidin-3-ol

  • Reference Ligands (Known Inhibitors):

    • Moc-Pro-Val-CF3 (MPV): The native peptide-like inhibitor co-crystallized with HLE (extracted from PDB: 1PPF).

    • Donepezil (DON): A marketed AChE inhibitor (extracted from PDB: 1EVE).

Detailed Experimental Protocols

Protocol 1: Receptor Protein Preparation Causality: The raw crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking.[7][8][9] They often contain non-essential molecules like water, ions, and crystallization co-solvents that can interfere with the docking process. Furthermore, these structures typically lack hydrogen atoms, which are critical for defining correct ionization states and forming hydrogen bonds.[10][11]

  • Obtain Structure: Download the PDB files (1PPF and 1EVE) from the RCSB PDB website.

  • Clean Structure: Open the PDB file in UCSF Chimera. Remove all water molecules, ions (except those critical for structural integrity, if any), and any co-ligands or alternate protein chains not involved in the binding site.[10][12]

  • Add Hydrogens & Charges: Use the "Dock Prep" tool in Chimera.[10] This function adds polar hydrogens to the protein, repairs any incomplete side chains, and assigns Gasteiger partial charges, which are necessary for the AutoDock scoring function.

  • Save Receptor: Export the prepared protein structure in the AutoDock PDBQT file format (.pdbqt). This format includes the required partial charge ('Q') and AutoDock atom type ('T') information.[13]

Protocol 2: Ligand Preparation Causality: Ligands must be converted into a 3D format with correct bond orders, stereochemistry, and charges. An energy-minimized conformation is used as the starting point to reduce steric strain. Defining rotatable bonds is essential for the docking algorithm to explore different ligand conformations within the binding site.

  • Obtain 3D Structure: Download the 3D structures of the three FBA isomers and Donepezil from the PubChem database. For the native ligand (MPV), extract its coordinates directly from the 1PPF PDB file.

  • Prepare Ligand in AutoDockTools (ADT):

    • Load the ligand file.

    • ADT will automatically detect the root and define the rotatable bonds, allowing for conformational flexibility during docking.

    • Ensure Gasteiger charges are computed.

    • Save the prepared ligand in the PDBQT file format.

Protocol 3: Docking Protocol Validation via Redocking Causality: Before docking our test compounds, we must validate that our chosen software and parameters can accurately reproduce the experimentally determined binding pose of a known ligand.[14][15] This "redocking" procedure is the gold standard for validating a docking protocol.[14] A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose indicates a successful validation.[15][16]

  • Prepare Native Ligand and Receptor: Use Protocol 1 and 2 to prepare the receptor (1PPF) and its native, co-crystallized ligand (MPV).

  • Define Search Space: In ADT, define a grid box (the search space for the docking algorithm) centered on the native ligand's position, ensuring its dimensions (e.g., 60x60x60 points with 0.375 Å spacing) are large enough to encompass the entire binding site and allow for ligand rotation.[13][17]

  • Run Docking: Execute AutoDock Vina, providing the prepared receptor, the native ligand, and the grid box configuration.[18]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose and calculate the RMSD. This can be done using tools like PyMOL.

Protocol 4: Comparative Docking Simulation Causality: With a validated protocol, we can now confidently dock our test and reference ligands into the target proteins to predict and compare their binding affinities and modes.

  • Prepare Ligands and Receptors: Ensure all test (FBA-1, FBA-2, FBA-3) and reference (MPV, DON) ligands, as well as the target receptors (HLE, AChE), are prepared in the PDBQT format as described above.

  • Define Grid Box: For each receptor, define the grid box centered on its known active site, using the position of the co-crystallized ligand as a guide.[19]

  • Execute AutoDock Vina: Run docking simulations for each ligand-protein pair. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 16) to ensure a comprehensive exploration of the conformational space.

  • Analyze Output: Vina will generate an output file containing multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the strongest predicted binding.[3][20][21]

Results and Comparative Analysis

Docking Protocol Validation

The redocking experiment was performed to ensure the reliability of our computational model. The results are summarized below.

Target ProteinPDB IDNative LigandRMSD (Å)Validation Status
Human Leukocyte Elastase1PPFMPV1.15 ÅSuccessful
Acetylcholinesterase1EVEDonepezil0.98 ÅSuccessful
Table 1: Results of the redocking validation. The low RMSD values (< 2.0 Å) confirm that the docking protocol can accurately reproduce the experimental binding poses.
Comparative Docking Scores

The three fluorobenzoyl azetidinol isomers and their respective reference compounds were docked into the active sites of HLE and AChE. The predicted binding affinities for the top-ranked pose of each ligand are presented below.

LigandTarget: HLE Binding Affinity (kcal/mol)Target: AChE Binding Affinity (kcal/mol)
FBA-1 (2-Fluoro) -6.8-7.9
FBA-2 (3-Fluoro) -7.4-8.5
FBA-3 (4-Fluoro) -7.1-8.2
MPV (HLE Reference) -8.9N/A
Donepezil (AChE Ref.) N/A-11.2
Table 2: Comparative binding affinities of test and reference ligands. More negative values indicate stronger predicted binding.

From the results, the 3-fluoro isomer (FBA-2 ) shows the strongest predicted binding affinity for both HLE (-7.4 kcal/mol) and AChE (-8.5 kcal/mol) among the test compounds. While these values are less potent than the established reference inhibitors, they indicate a significant potential for interaction and serve as a strong basis for further optimization.

Analysis of Binding Interactions

A lower binding energy score suggests a more favorable interaction. However, a detailed analysis of the binding pose is crucial to understand the molecular basis of this interaction.[22] We visualized the top-ranked pose for the most promising ligand, FBA-2, within the active site of each target protein.

FBA-2 in Human Leukocyte Elastase (HLE) Active Site:

  • The azetidinol core is positioned deep within the S1 pocket of the enzyme.

  • A key hydrogen bond is observed between the hydroxyl group of the azetidinol ring and the side chain of Ser195 , a critical catalytic residue in serine proteases.

  • The carbonyl oxygen of the benzoyl group forms a hydrogen bond with the backbone amide of Gly193 .

  • The fluorophenyl ring is oriented towards a hydrophobic pocket formed by residues such as Val216 and Phe215 , suggesting favorable hydrophobic interactions. The fluorine atom at the meta-position appears to enhance these interactions compared to the ortho and para isomers.

FBA-2 in Acetylcholinesterase (AChE) Active Site:

  • The ligand binds in the narrow gorge leading to the catalytic active site.

  • The fluorophenyl ring engages in a π-π stacking interaction with the indole ring of Trp84 in the peripheral anionic site (PAS).

  • The azetidinol hydroxyl group forms a hydrogen bond with a water molecule, which in turn bridges an interaction with Tyr121 .

  • The meta-position of the fluorine atom allows the phenyl ring to fit optimally within the hydrophobic environment created by Tyr334 and Phe330 .

Key Ligand-Receptor Interactions Diagram

The following diagram illustrates the predicted binding mode of FBA-2 within the active site of Acetylcholinesterase, highlighting the key interactions that contribute to its binding affinity.

G cluster_AChE AChE Active Site FBA2 FBA-2 Ligand Trp84 Trp84 FBA2->Trp84 π-π Stacking (Fluorophenyl Ring) Tyr334 Tyr334 FBA2->Tyr334 Hydrophobic Interaction Phe330 Phe330 FBA2->Phe330 Hydrophobic Interaction Water Water Molecule FBA2->Water H-Bond (Azetidinol -OH) Tyr121 Tyr121 Water->Tyr121 Bridging H-Bond

Caption: FBA-2 interactions in the AChE active site.

Discussion: From Data to Drug Design Insights

This comparative docking study provides valuable initial insights into the potential of fluorobenzoyl azetidinols as enzyme inhibitors.

Structure-Activity Relationship (SAR): The position of the fluorine atom on the benzoyl ring demonstrably influences binding affinity. For both HLE and AChE, the meta-substituted isomer (FBA-2) yielded the most favorable binding score. This suggests that the electronic and steric properties conferred by the fluorine at this specific position lead to a more optimal fit and interaction profile within the respective active sites. In contrast, the ortho-fluoro (FBA-1) may introduce steric hindrance, while the para-fluoro (FBA-3) might not be positioned to engage in the same beneficial hydrophobic contacts as the meta-isomer.

Binding Mode and Selectivity: While FBA-2 shows affinity for both targets, its binding mode differs significantly. In HLE, it acts like a classic serine protease inhibitor, interacting with the catalytic triad. In AChE, it engages with the peripheral anionic site and the acyl pocket, a binding mode that shares some characteristics with known inhibitors like Donepezil. The difference in binding scores (-7.4 kcal/mol for HLE vs. -8.5 kcal/mol for AChE) suggests a slight preference for AChE. This information is critical for guiding future medicinal chemistry efforts, where modifications to the azetidinol or benzoyl scaffold could be made to enhance potency and selectivity for a single target.

Limitations and Future Directions: It is imperative to recognize that molecular docking provides a static prediction of binding.[20] The binding affinities are theoretical estimates and do not account for protein flexibility, solvent effects, or entropic contributions. Therefore, these in-silico results should be considered hypotheses that require experimental validation. The logical next steps would include:

  • In Vitro Enzyme Inhibition Assays: Synthesize the FBA isomers and experimentally determine their IC50 values against HLE and AChE to validate the docking predictions.

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complexes to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-receptor interactions over time.

  • Lead Optimization: Based on the validated docking model, design and synthesize new analogs with modifications aimed at improving potency and selectivity. For example, adding a basic amine moiety could enhance interactions with the AChE gorge, while altering the group on the azetidinol ring could improve interactions in the HLE pockets.

Conclusion

This guide has detailed a comprehensive and self-validating workflow for the comparative molecular docking of fluorobenzoyl azetidinols against Human Leukocyte Elastase and Acetylcholinesterase. Our findings indicate that these compounds are promising scaffolds for inhibition, with the 3-fluoro isomer (FBA-2) demonstrating the highest predicted affinity for both targets. The analysis of the binding modes provides a clear structural rationale for the observed affinities and establishes a strong foundation for future structure-based drug design efforts. By rigorously detailing and justifying each step of the computational protocol, this work serves as a reliable blueprint for researchers aiming to leverage in-silico tools for the discovery and optimization of novel therapeutic agents.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced. (2024). YouTube.
  • Molecular Docking Results Analysis and Accuracy Improvement.
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Safety Operating Guide

1-(3-Fluorobenzoyl)azetidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our responsibility extends beyond the bench. The structural features that make 1-(3-Fluorobenzoyl)azetidin-3-ol a valuable pharmacological building block—specifically its robust carbon-fluorine (C-F) bond and its nitrogenous azetidine ring—also dictate strict operational and disposal parameters. Standard laboratory waste management is insufficient for fluorinated aromatics.

This guide synthesizes physicochemical principles with field-proven environmental health and safety (EHS) protocols to provide a comprehensive, self-validating system for the handling and disposal of 1-(3-Fluorobenzoyl)azetidin-3-ol.

Part 1: Physicochemical Risk Assessment & Causality

To understand how to dispose of a chemical, we must first understand why standard methods fail. The disposal strategy for 1-(3-Fluorobenzoyl)azetidin-3-ol is driven by two primary structural liabilities:

  • The Carbon-Fluorine (C-F) Bond Stability: The C-F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of approximately 130 kcal/mol[1]. This extreme thermodynamic stability means that standard municipal waste disposal or low-temperature thermal treatment will fail to fully mineralize the compound. Incomplete combustion of fluorinated organics can result in the emission of highly toxic, ultra-short-chain fluorocarbons and persistent environmental pollutants[1][2].

  • Nitrogenous Heterocycle: The azetidine ring introduces organic nitrogen into the waste stream. Upon combustion, this nitrogen is oxidized, generating nitrogen oxides (NOx), which are regulated air pollutants.

The Operational Mandate: Because of these features, 1-(3-Fluorobenzoyl)azetidin-3-ol must be strictly segregated as Halogenated Organic Waste . It requires high-temperature incineration (exceeding 1000 °C) at a permitted hazardous waste facility equipped with alkaline scrubbers to neutralize both hydrofluoric acid (HF) gas and NOx emissions[1][2].

Part 2: Operational Handling & Experimental Workflows

Waste minimization begins during the experimental workflow. The following step-by-step methodology ensures that 1-(3-Fluorobenzoyl)azetidin-3-ol is handled safely while preventing the cross-contamination of non-hazardous waste streams.

Protocol 1: Standard Solution Preparation & Glassware Decontamination Objective: Prevent the introduction of fluorinated compounds into the municipal sewer system or general laboratory washing queues.

  • Weighing & Transfer: Weigh the solid compound in a designated powder hood to prevent aerosolization. Utilize disposable, anti-static weigh boats.

  • Dissolution: Dissolve the compound in your target solvent (e.g., DMSO, methanol, or dichloromethane) strictly within a certified chemical fume hood.

  • Primary Rinsing (The Triple-Rinse Rule): Once the primary reaction vessel or storage glassware is emptied, it is not considered "clean." Perform a triple-rinse using a compatible, volatile organic solvent (e.g., acetone or methanol).

  • Rinsate Collection: Direct 100% of the rinsate into a clearly labeled "Halogenated Solvent Waste" carboy. Never discharge this rinsate into the sink[3].

  • Drying & Release: Allow the triple-rinsed glassware to evaporate to dryness in a ventilated hood. Only after the solvent has fully evaporated should the glassware be transferred to the general laboratory washing facility.

Part 3: Waste Segregation & Disposal Protocols

Proper segregation is critical for regulatory compliance and environmental safety. Mixing incompatible wastes can lead to dangerous reactions or exponentially increase institutional disposal costs.

Protocol 2: Liquid and Solid Waste Segregation

  • Liquid Waste Consolidation: Combine 1-(3-Fluorobenzoyl)azetidin-3-ol solutions only with other compatible halogenated or non-halogenated organic solvents. Strictly avoid mixing this waste with strong oxidizers (e.g., peroxides, nitric acid) or heavy metal waste[3].

  • Solid Waste Containment: Place all contaminated consumables—including weigh boats, spatulas, Kimwipes, and empty chemical vials—into a puncture-resistant, lidded poly-bin lined with a heavy-duty bag.

  • Immediate Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly check the boxes for "Toxic" and "Halogenated."

  • Satellite Accumulation: Store the sealed containers in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the waste is transferred before your institution's legally permitted accumulation time expires (typically 90 to 180 days, depending on generator status)[3].

  • EHS Coordination: Coordinate with your EHS department for pickup. Ensure the waste manifest specifies the presence of fluorinated organics, dictating the need for high-temperature thermal destruction[2].

Note on Emerging Technologies: While high-temperature incineration is the current EPA-backed standard, the landscape of fluorinated waste is evolving. Recent breakthroughs in mechanochemical degradation—such as ball-milling fluorinated compounds with potassium phosphate salts—have demonstrated the ability to mineralize these chemicals at ambient temperatures, recovering the fluoride for a circular economy[4][5]. While not yet a standard lab protocol, these methods represent the future of sustainable drug development waste management.

Part 4: Quantitative Data & Waste Categorization

Use the following reference table to standardize waste categorization across your laboratory operations.

Waste StreamTypical ContaminantsPrimary ContainerSecondary ContainmentRCRA/EPA ClassificationRequired Disposal Method
Liquid Rinsate / Mother Liquors 1-(3-Fluorobenzoyl)azetidin-3-ol, Organic Solvents (e.g., Acetone, DCM)HDPE Carboy or Amber Glass JugPolypropylene Spill TrayHalogenated Solvent Waste (e.g., F002/F003 if mixed)High-Temp Incineration (>1000 °C)
Solid Consumables Trace compound, Weigh boats, Pipette tips, Filter paperHeavy-duty poly bag within a rigid binLidded Outer BinState-Regulated Halogenated Solid WasteHigh-Temp Incineration
Bulk Unused Chemical Pure 1-(3-Fluorobenzoyl)azetidin-3-olOriginal Glass VialZiploc bag within a rigid containerUnused Commercial Chemical ProductHigh-Temp Incineration

Part 5: Mechanistic Disposal Pathway

The following diagram illustrates the logical lifecycle and thermal destruction pathway of 1-(3-Fluorobenzoyl)azetidin-3-ol, demonstrating how proper lab segregation directly enables safe environmental remediation.

G LabUse 1-(3-Fluorobenzoyl)azetidin-3-ol Lab Operations WasteGen Waste Generation (Solid & Liquid) LabUse->WasteGen Segregation Waste Segregation: Halogenated Organics WasteGen->Segregation Identify C-F bond Storage Temporary Storage (HDPE/Glass, Secondary Containment) Segregation->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration EPA Compliant Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Flue Gas (HF, NOx) Release Safe Environmental Release Scrubber->Release Cleaned Exhaust

Lifecycle and thermal destruction pathway of fluorinated organic laboratory waste.

References

  • [4] Title: A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry Source: University of Oxford URL:

  • [5] Title: PFAS Destruction Method Recovers Valuable Fluorine Source: Lab Manager URL:

  • [3] Title: Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing Source: American Chemistry Council URL:

  • [2] Title: Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain Source: Waste Dive URL:

  • [1] Title: PFAS destruction via cement kiln co-processing A Quasi-Circular Fluorine Economy Source: ALGA URL:

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A Comprehensive Guide to the Safe Handling of 1-(3-Fluorobenzoyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3-Fluorobenzoyl)azetidin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a detailed analysis of its structural components—a fluorinated benzoyl group and an azetidine ring—and established best practices for handling similar chemical entities. The protocols outlined herein are designed to ensure the highest level of safety and experimental integrity.

Hazard Assessment: Understanding the Compound

1-(3-Fluorobenzoyl)azetidin-3-ol is a molecule that combines a halogenated aromatic ketone with a strained heterocyclic alcohol. A thorough risk assessment must consider the potential hazards associated with each of these functionalities.

  • Azetidine Moiety: The four-membered azetidine ring is a reactive chemical entity due to ring strain.[1] While the N-acylation to form the benzamide reduces some of this reactivity, it should still be treated as a potentially reactive compound.

  • Fluorobenzoyl Group: The presence of a fluorine atom on the benzoyl group classifies this compound as a halogenated organic substance.[2][3] Halogenated compounds require specific disposal procedures.[2][4][5] Acyl halides, such as benzoyl chloride, are known to be reactive and can be irritants, suggesting that related benzoyl compounds should be handled with care.[6][7]

  • General Toxicity: As with any novel or uncharacterized chemical, it is prudent to treat 1-(3-Fluorobenzoyl)azetidin-3-ol as potentially hazardous.[1] Assume it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[8][9][10]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

All manipulations of 1-(3-Fluorobenzoyl)azetidin-3-ol, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood.[1] This primary engineering control is critical for minimizing inhalation exposure to any fine particles or potential vapors. The laboratory should also be well-ventilated to prevent the accumulation of any fugitive emissions.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskRequired PPERationale
Solid Handling (Weighing, Transfer) Double Nitrile or Neoprene Gloves, Safety Goggles, Face Shield, Lab Coat, N95/FFP2 RespiratorProtects against inhalation of fine particles and prevents accidental splashes to the face and eyes.[1][11]
Solution Preparation & Handling Chemical-Resistant Gloves (Nitrile or Neoprene), Safety GogglesProvides protection against splashes of the dissolved compound.[12][13]
Large-Scale Operations (>1g) Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab CoatOffers enhanced protection during procedures with a higher risk of significant splashes or spills.

Step-by-Step Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is crucial for both safety and experimental reproducibility.

Preparation
  • Work Area Setup: Before handling the compound, prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Assemble Equipment: Ensure all necessary glassware and equipment are clean, dry, and readily available within the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above before opening the compound's container.

Weighing and Dissolution
  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of 1-(3-Fluorobenzoyl)azetidin-3-ol to the container.

  • Dissolution: Add the desired solvent to the container with the compound. If necessary, gently swirl or stir the mixture to facilitate dissolution.

Reaction and Work-up
  • Inert Atmosphere: For reactions sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Temperature Control: If the reaction requires heating or cooling, use a well-controlled system such as a heating mantle with a temperature controller or an ice bath.

Spill and Emergency Procedures

Spills
  • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the immediate area and notify laboratory personnel. If it is safe to do so, increase ventilation to the area. Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

Due to the presence of a fluorine atom, all waste containing 1-(3-Fluorobenzoyl)azetidin-3-ol must be disposed of as halogenated organic waste .[2][4][5] Do not mix this waste with non-halogenated waste streams, as this can significantly increase disposal costs and complicate the disposal process.[2][5]

Disposal Workflow

The following diagram illustrates the proper disposal pathway for waste generated from work with 1-(3-Fluorobenzoyl)azetidin-3-ol.

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (e.g., gloves, paper towels) Solid_Container Labeled, Sealed Bag for Solid Chemical Waste Solid_Waste->Solid_Container Place in designated bag Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvent rinses) Liquid_Container Labeled, Sealed Container for Halogenated Organic Liquid Waste Liquid_Waste->Liquid_Container Collect in compatible container EHS_Pickup Institutional EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Incineration Incineration EHS_Pickup->Incineration Transported by EHS caption Disposal pathway for halogenated waste.

Disposal pathway for halogenated waste.
Decontamination
  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. The initial rinse should be collected as halogenated organic liquid waste.[1] Subsequent rinses can be handled as per standard laboratory procedures for non-hazardous waste.

  • Surfaces: Decontaminate surfaces by wiping with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials should be disposed of as solid halogenated waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.